molecular formula C2H3FO B075747 Fluoroacetaldehyde CAS No. 1544-46-3

Fluoroacetaldehyde

Cat. No.: B075747
CAS No.: 1544-46-3
M. Wt: 62.04 g/mol
InChI Key: YYDWYJJLVYDJLV-UHFFFAOYSA-N
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Description

Fluoroacetaldehyde is a highly versatile and valuable alkylating agent and key synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research value lies in its role as a crucial building block for the synthesis of various fluorinated analogs of biological molecules, particularly nucleosides and nucleotides. These analogs are pivotal in the development of antiviral and anticancer prodrugs, as the introduction of fluorine can dramatically alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWYJJLVYDJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165621
Record name Fluoroacetaldehyde
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Molecular Weight

62.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1544-46-3
Record name Acetaldehyde, fluoro-
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Record name Fluoroacetaldehyde
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Record name Fluoroacetaldehyde
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Record name FLUOROACETALDEHYDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Fluoroacetaldehyde Biosynthesis in Streptomyces cattleya

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of fluoroacetaldehyde, a key intermediate in the production of fluorinated natural products by Streptomyces cattleya. This bacterium is a rare example of an organism capable of forming the highly stable carbon-fluorine bond, a process of significant interest for applications in medicinal chemistry and drug development. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics, and provides illustrative experimental protocols for the study of this unique metabolic process.

The this compound Biosynthetic Pathway

Streptomyces cattleya synthesizes fluoroacetate and 4-fluorothreonine, with this compound serving as the common precursor to both. The biosynthetic pathway is initiated by the fluorinase enzyme, which catalyzes the formation of a C-F bond. A series of subsequent enzymatic reactions transform this initial fluorinated product into this compound.

The pathway begins with the reaction of S-adenosyl-L-methionine (SAM) and a fluoride ion, catalyzed by the fluorinase (FlA), to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA)[1][2][3][4]. 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) by the action of a purine nucleoside phosphorylase (FlB)[5][6][7][8]. An isomerase subsequently transforms FDRP into 5-fluoro-5-deoxy-D-ribulose-1-phosphate[1]. The pathway culminates in the cleavage of this intermediate by an aldolase to yield this compound and dihydroxyacetone phosphate. This compound then acts as a branch point, being oxidized to fluoroacetate by an aldehyde dehydrogenase or converted to 4-fluorothreonine by a transaldolase[5][9][10].

Fluoroacetaldehyde_Biosynthesis

Enzymology of the Pathway

The enzymes involved in this compound biosynthesis have been the subject of several studies to elucidate their kinetic properties and substrate specificities. A summary of the key enzymes and their characteristics is provided below.

EnzymeGeneSubstrate(s)Product(s)KmVmax/kcatInhibitors
Fluorinase flAS-Adenosyl-L-methionine (SAM), Fluoride ion5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-methionineSAM: 0.42 mM, F-: 8.56 mMSAM: 1.28 U/mg, F-: 1.59 U/mgS-Adenosyl-L-homocysteine (SAH) (Ki = 29 µM), Sinefungin (weak)
5'-Fluoro-5'-deoxyadenosine Phosphorylase flB5'-Fluoro-5'-deoxyadenosine, Phosphate5-Fluoro-5-deoxy-D-ribose-1-phosphate, Adenine---
This compound Dehydrogenase -This compound, NAD+Fluoroacetate, NADHThis compound: 0.05 mM-Iodoacetamide (0.05 mM)
Threonine Transaldolase -This compound, L-Threonine4-Fluorothreonine, Acetaldehyde---

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis in Streptomyces cattleya.

This protocol describes the purification of the NAD+-dependent this compound dehydrogenase from S. cattleya cell extracts.

  • Cell Lysis: S. cattleya cells are suspended in 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM dithiothreitol and 1 mM EDTA. The cell suspension is cooled on ice and disrupted using a French pressure cell. Cell debris is removed by centrifugation at 48,000 x g for 20 minutes at 4°C[3].

  • Ammonium Sulfate Precipitation: Solid ammonium sulfate is added to the cell extract to 40% saturation. After stirring for 20 minutes, the solution is centrifuged, and the pellet is discarded. The supernatant is then adjusted to 55% saturation with ammonium sulfate, stirred for 20 minutes, and centrifuged. The resulting pellet is resuspended in 100 mM potassium phosphate buffer with 1 mM dithiothreitol and 1 mM EDTA[3].

  • Anion-Exchange Chromatography: The resuspended protein is desalted and applied to a DEAE-Sepharose Fast Flow anion-exchange column. The this compound dehydrogenase activity is eluted with a stepwise gradient of KCl (0 to 0.5 M) in 100 mM phosphate buffer (pH 6.5) with 1 mM dithiothreitol and 1 mM EDTA[3].

  • Affinity Chromatography: Fractions with the highest activity are pooled and applied to a 5'-AMP-agarose column. The column is washed with buffer, and the enzyme is eluted with buffer containing 2 mM NAD+[3].

This assay is used to determine the activity of the purified this compound dehydrogenase.

  • The assay is performed at 25°C by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The reaction mixture (1 ml final volume) contains 200 mM Tris-HCl buffer (pH 9), 1 mM NAD+, 0.25 mM this compound, and 0.1 to 0.25 ml of the enzyme solution[3][9].

  • The reaction is initiated by the addition of this compound.

  • The change in absorbance is recorded over time to determine the reaction rate.

19F NMR spectroscopy is a powerful tool for the detection and quantification of fluorinated metabolites produced by S. cattleya.

  • Sample Preparation: S. cattleya is cultured in a chemically defined medium containing 2 mM fluoride for an extended period (e.g., 28 days) to allow for the accumulation of fluorometabolites[11]. The culture supernatant is harvested by centrifugation.

  • NMR Data Acquisition: A known concentration of a fluorine-containing standard (e.g., 3-fluorobenzoate) is added to the supernatant for quantification. 19F NMR spectra are recorded on a suitable NMR spectrometer.

  • Data Analysis: The chemical shifts and signal intensities of the fluorometabolites (fluoroacetate and 4-fluorothreonine) are compared to authentic standards for identification and quantification.

Gene knockout studies are essential to confirm the function of specific genes in the this compound biosynthesis pathway.

  • Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.

  • Transformation of S. cattleya: The gene disruption cassette is introduced into S. cattleya protoplasts via polyethylene glycol-mediated transformation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a selectable marker on the vector backbone.

  • Confirmation of Gene Knockout: The gene knockout is confirmed by PCR analysis of genomic DNA from the mutant strain.

  • Phenotypic Analysis: The mutant strain is cultured under conditions that normally induce fluorometabolite production, and the culture supernatant is analyzed by 19F NMR to confirm the loss of production of the expected fluorometabolites[1].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of an enzyme involved in the this compound biosynthetic pathway.

Experimental_Workflow

This technical guide provides a foundational understanding of the biosynthesis of this compound in Streptomyces cattleya. The detailed information on the enzymatic pathway, coupled with specific experimental protocols, serves as a valuable resource for researchers aiming to explore and harness the potential of biological fluorination.

References

Physical and chemical properties of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Fluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₃FO) is a reactive organofluorine compound of significant interest in medicinal chemistry and biochemical research. As an aldehyde, it serves as a versatile building block for synthesizing fluorinated analogs of biological molecules, which are crucial in the development of antiviral and anticancer agents. The introduction of fluorine can significantly alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds. This compound is notably a key metabolic precursor to the natural toxins fluoroacetate and 4-fluorothreonine, biosynthesized by the bacterium Streptomyces cattleya.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance.

Physical Properties

This compound is a low-boiling point liquid. Its physical properties are summarized in the table below. Note that some values reported in the literature show discrepancies, which may be due to different experimental conditions.

PropertyValueSource(s)
Molecular Formula C₂H₃FO[3][4][5]
Molecular Weight 62.04 g/mol [4][6]
Boiling Point 19-23 °C[7][8]
43.9 °C at 760 mmHg[3][9]
41-46 °C at 160 Torr[10]
Density 0.964 g/cm³[3][9]
1.2410 g/cm³ at 20 °C[7][10]
Vapor Pressure 370 mmHg at 25 °C[3][9]
Refractive Index 1.29[3][7]
IUPAC Name 2-fluoroacetaldehyde[4]
CAS Number 1544-46-3[3][4][6]

Chemical Properties and Reactivity

Electronic Structure and Reactivity

The chemical behavior of this compound is dominated by the presence of a highly electronegative fluorine atom on the α-carbon. This fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly polarizes the carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated acetaldehyde.[6]

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.[6]

Caption: General mechanism of nucleophilic addition to this compound.

Hydrolytic Stability and Hydrate Formation

In aqueous solutions, this compound can exist in equilibrium with its corresponding hydrate, a geminal diol (FCH₂(OH)₂). This is a common characteristic of aldehydes, particularly those with electron-withdrawing groups that destabilize the carbonyl group.[6] In the presence of certain buffers, such as Tris, this compound can react to form stable oxazolidine adducts.[6][11]

Keto-Enol Tautomerism

This compound exists in a tautomeric equilibrium between its keto (aldehyde) and enol (alkene-alcohol) forms. Computational studies using density functional theory (DFT) and other high-level methods have consistently demonstrated that the keto form is substantially more stable. The energy difference is calculated to be approximately 10-11 kcal/mol, indicating that the enol tautomer is present in exceptionally small amounts at equilibrium under standard conditions.[6] This stability is partly attributed to negative hyperconjugation effects within the keto conformer.[6]

Biological Significance and Pathways

This compound is a crucial intermediate in the biosynthesis of fluorinated natural products in the bacterium Streptomyces cattleya.[1][11][12] It serves as the direct precursor to both the potent metabolic poison fluoroacetate and the non-proteinogenic amino acid 4-fluorothreonine.[2][13]

Two key enzymes mediate its biotransformation:

  • This compound Dehydrogenase : An NAD⁺-dependent enzyme that oxidizes this compound to fluoroacetate.[13][14][15]

  • 4-Fluorothreonine Transaldolase : A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes a reaction between this compound and threonine to form 4-fluorothreonine.[11][13]

G Biosynthesis Pathway in S. cattleya FAC This compound Enz1 This compound Dehydrogenase (NAD⁺) FAC->Enz1 Enz2 Threonine Transaldolase (PLP) FAC->Enz2 FAA Fluoroacetate (Toxin) FT 4-Fluorothreonine Enz1->FAA Oxidation Enz2->FT Transaldolation Threonine Threonine Threonine->Enz2

Caption: Biotransformation of this compound in S. cattleya.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The synthesis of this compound labeled with fluorine-18 is vital for developing radiotracers for Positron Emission Tomography (PET). A common method is a two-step, one-pot procedure.[6]

  • Step 1: Nucleophilic Fluorination : A suitable precursor, such as a di-functionalized molecule, undergoes nucleophilic substitution with no-carrier-added [¹⁸F]fluoride.

  • Step 2: Oxidation : The resulting intermediate is then oxidized to yield [¹⁸F]this compound.

This automated synthesis allows for high starting radioactivities, with typical decay-corrected radiochemical yields around 26% ± 3% and a synthesis time of approximately 45 minutes.[16]

Purification Protocol for a Related Enzyme (this compound Dehydrogenase)

The purification of enzymes that interact with this compound provides a relevant experimental workflow. The following protocol was used to isolate this compound dehydrogenase from S. cattleya.[14][17]

  • Cell Lysis : Cells are disrupted using a French pressure cell in a cooled potassium phosphate buffer (pH 6.5) containing dithiothreitol and EDTA.

  • Centrifugation : Cell debris is removed by high-speed centrifugation (e.g., 48,000 x g for 20 minutes at 4°C).

  • Ammonium Sulfate Precipitation : The supernatant is brought to 55% saturation with solid (NH₄)₂SO₄, stirred, and centrifuged again. The resulting protein pellet is resuspended in buffer.

  • Desalting : The resuspended protein solution is desalted, for example, using a Hi-Trap desalting column.

  • Anion-Exchange Chromatography : The desalted protein is applied to an anion-exchange column (e.g., DEAE-Sepharose). The target enzyme is then eluted using a salt gradient (e.g., 0.25 M KCl).[14]

G Enzyme Purification Workflow start S. cattleya Cell Culture lysis Cell Lysis (French Press) start->lysis cent1 Centrifugation (Remove Debris) lysis->cent1 super1 Supernatant (Crude Extract) cent1->super1 precip (NH₄)₂SO₄ Precipitation (55% Saturation) super1->precip cent2 Centrifugation precip->cent2 pellet Resuspend Pellet cent2->pellet desalt Desalting Chromatography pellet->desalt anion Anion-Exchange Chromatography desalt->anion end Purified Enzyme anion->end

Caption: Workflow for purifying this compound dehydrogenase.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Handling : Work in a well-ventilated area, preferably a chemical fume hood.[9] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[9]

  • First Aid :

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[9]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

    • Eye Contact : Rinse with pure water for at least 15 minutes and seek medical attention.[9]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction plant.[9]

References

The Rarity of Nature's Fluorinated Molecules: A Technical Guide to Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence of organofluorine compounds has been compiled for researchers, scientists, and professionals in drug development. This guide delves into the biosynthesis, producers, and chemical structures of these rare molecules, offering a centralized resource of quantitative data, detailed experimental protocols, and visual pathway diagrams.

Organofluorine compounds, despite the abundance of fluorine in the Earth's crust, are remarkably scarce in nature, with only a select few plants and microorganisms known to produce them.[1] This guide provides an in-depth exploration of the known naturally occurring organofluorines, including fluoroacetate, ω-fluoro fatty acids, 4-fluorothreonine, and the antibiotic nucleocidin.[2][3]

Quantitative Analysis of Naturally Occurring Organofluorine Compounds

The concentration of these compounds varies significantly among different species and even within different tissues of the same organism. The following tables summarize the available quantitative data on the natural abundance of key organofluorine compounds.

Table 1: Fluoroacetate Concentration in Various Plant Species

Plant SpeciesFamilyTissueFluoroacetate Concentration (mg/kg dry weight)Reference(s)
Dichapetalum cymosumDichapetalaceaeYoung LeavesHigh (not specified)[4]
Dichapetalum brauniiDichapetalaceaeSeedsup to 8000[5]
Dichapetalum toxicariumDichapetalaceaeSeedsHigh (organic fluorine up to 1800 µg/g)[5]
Palicourea marcgraviiRubiaceaeNot specifiedup to 500[5]
Gastrolobium speciesFabaceaeNot specified0.1 - 3875[6]

Table 2: Production of Organofluorine Metabolites by Microorganisms

MicroorganismCompound(s)Production DetailsReference(s)
Streptomyces cattleyaFluoroacetate, 4-FluorothreonineProduced during fermentation[2][7]
Streptomyces calvusNucleocidinProduction restored by complementation with a functional bldA gene[3][8]

Biosynthetic Pathways of Organofluorine Compounds

The biosynthesis of organofluorine compounds is a fascinating area of study, involving unique enzymatic reactions. The pathways for fluoroacetate, 4-fluorothreonine, and a proposed pathway for nucleocidin are detailed below.

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya shares a common pathway initiated by the fluorinase enzyme. This enzyme catalyzes the formation of a carbon-fluorine bond, a rare event in biology.

Fluoroacetate_4_Fluorothreonine_Biosynthesis cluster_0 C-F Bond Formation cluster_1 Metabolite Production F Fluoride Ion (F⁻) Fluorinase Fluorinase F->Fluorinase SAM S-Adenosylmethionine (SAM) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluoroacetaldehyde This compound FDA->this compound Adenosine Release Aldehyde_Dehydrogenase Aldehyde Dehydrogenase This compound->Aldehyde_Dehydrogenase Threonine_Transaldolase Threonine Transaldolase This compound->Threonine_Transaldolase Fluoroacetate Fluoroacetate Fluorothreonine 4-Fluorothreonine Glycine Glycine Glycine->Threonine_Transaldolase Fluorinase->FDA Aldehyde_Dehydrogenase->Fluoroacetate Threonine_Transaldolase->Fluorothreonine Nucleocidin_Biosynthesis cluster_0 Proposed Pathway Adenosine Adenosine Nuc_Enzymes1 Nuc Enzymes Adenosine->Nuc_Enzymes1 Intermediate1 Intermediate Fluorinating_Enzyme Fluorinating Enzyme (Putative) Intermediate1->Fluorinating_Enzyme Fluorinated_Intermediate 4'-Fluoro-Intermediate Sulfotransferase Sulfotransferase Fluorinated_Intermediate->Sulfotransferase Sulfamoylated_Intermediate 5'-O-Sulfamoyl- 4'-Fluoro-Intermediate Nuc_Enzymes2 Further Modifications Sulfamoylated_Intermediate->Nuc_Enzymes2 Nucleocidin Nucleocidin Nuc_Enzymes1->Intermediate1 Fluorinating_Enzyme->Fluorinated_Intermediate Sulfotransferase->Sulfamoylated_Intermediate Nuc_Enzymes2->Nucleocidin Heterologous_Expression_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvesting (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Purification Protein Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

References

The Pivotal Role of Fluoroacetaldehyde as a Biosynthetic Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles to bioactive compounds. Nature, in its intricacy, has evolved a select number of biosynthetic pathways for the formation of carbon-fluorine (C-F) bonds, a process of significant interest for biotechnological applications. At the heart of the biosynthesis of the natural organofluorine compounds fluoroacetate and 4-fluorothreonine in the bacterium Streptomyces cattleya lies the volatile and reactive intermediate, fluoroacetaldehyde. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its crucial role as a branch-point precursor, detailing the enzymatic transformations, quantitative data, and experimental methodologies that underpin our current understanding.

Biosynthesis of this compound

The formation of this compound in Streptomyces cattleya is a multi-step enzymatic cascade that begins with the enzymatic incorporation of a fluoride ion.[1] This pathway highlights nature's unique strategy for creating the exceptionally stable C-F bond.

The key enzymatic steps leading to the formation of this compound are:

  • Fluorination of S-adenosyl-L-methionine (SAM): The pathway is initiated by the enzyme fluorinase , which catalyzes the reaction between fluoride ions and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[1]

  • Phosphorolysis of 5'-FDA: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) by a purine nucleoside phosphorylase.[1]

  • Isomerization: An isomerase subsequently transforms FDRP into 5-fluoro-5-deoxy-D-ribulose-1-phosphate (FDRulP).[1]

  • Aldol Cleavage: Finally, an aldolase catalyzes the retro-aldol cleavage of FDRulP to yield this compound and dihydroxyacetone phosphate (DHAP).[1]

This biosynthetic route is a testament to the elegant and efficient machinery that has evolved to handle the challenge of biological fluorination.

Fluoroacetaldehyde_Biosynthesis Fluoride Ion Fluoride Ion Fluorinase Fluorinase Fluoride Ion->Fluorinase SAM S-adenosyl-L-methionine SAM->Fluorinase FDA 5'-fluoro-5'-deoxyadenosine Fluorinase->FDA PNP Purine Nucleoside Phosphorylase FDA->PNP FDRP 5-fluoro-5-deoxy-D-ribose-1-phosphate PNP->FDRP Isomerase Isomerase FDRP->Isomerase FDRulP 5-fluoro-5-deoxy-D-ribulose-1-phosphate Isomerase->FDRulP Aldolase Aldolase FDRulP->Aldolase This compound This compound Aldolase->this compound DHAP Dihydroxyacetone phosphate Aldolase->DHAP

Caption: Biosynthetic pathway of this compound.

This compound as a Key Biosynthetic Precursor

This compound stands as a critical branch-point intermediate in the metabolic pathway of organofluorine compounds in S. cattleya. From this central precursor, the bacterium synthesizes two distinct fluorinated secondary metabolites: fluoroacetate and 4-fluorothreonine.[2][3] This bifurcation highlights the metabolic versatility of the organism and the pivotal role of this compound in directing carbon flux towards different fluorinated end products.

Biosynthesis of Fluoroacetate

This compound is oxidized to fluoroacetate in a reaction catalyzed by an NAD+-dependent This compound dehydrogenase .[4] This enzyme is crucial for the production of fluoroacetate, a potent metabolic toxin.

Biosynthesis of 4-Fluorothreonine

In a competing pathway, this compound serves as a substrate for 4-fluorothreonine transaldolase . This pyridoxal phosphate (PLP)-dependent enzyme catalyzes a transaldolation reaction between this compound and L-threonine to produce 4-fluoro-L-threonine and acetaldehyde.[2]

Fluoroacetaldehyde_Metabolism This compound This compound FAd_Dehydrogenase This compound Dehydrogenase This compound->FAd_Dehydrogenase FT_Transaldolase 4-Fluorothreonine Transaldolase This compound->FT_Transaldolase Fluoroacetate Fluoroacetate FAd_Dehydrogenase->Fluoroacetate NADH NADH FAd_Dehydrogenase->NADH NAD NAD+ NAD->FAd_Dehydrogenase Threonine L-Threonine Threonine->FT_Transaldolase Fluorothreonine 4-Fluoro-L-threonine FT_Transaldolase->Fluorothreonine Acetaldehyde Acetaldehyde FT_Transaldolase->Acetaldehyde

Caption: Metabolic fate of this compound.

Quantitative Data

The enzymatic transformations involving this compound have been characterized, and the available quantitative data for the key enzymes are summarized below.

Table 1: Kinetic Parameters of this compound Dehydrogenase from Streptomyces cattleya

SubstrateKm (mM)Relative Vmax (%)
This compound0.05100
Glycolaldehyde0.08116
Chloroacetaldehyde0.2579
Acetaldehyde0.5034
Propionaldehyde0.1530

Data from Murphy et al. (2001).[4]

Table 2: Biochemical Properties of this compound Dehydrogenase from Streptomyces cattleya

ParameterValue
pH Optimum9.0
Temperature Optimum45°C
CofactorNAD+

Data from Murphy et al. (2001).[4]

Table 3: Kinetic Parameters of 4-Fluorothreonine Transaldolase from Streptomyces sp. MA37 (a homologue of the S. cattleya enzyme)

Substratekcat (min-1)KM (mM)kcat/KM (M-1min-1)
This compound1.799 ± 0.0190.241 ± 0.0027473 ± 81
Chloroacetaldehyde1.425 ± 0.0111.350 ± 0.0811056 ± 68

Data from Wu et al. (2020).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this field. The following are protocols for key experiments cited in the study of this compound metabolism.

Protocol 1: Assay for this compound Dehydrogenase Activity

This protocol is adapted from Murphy et al. (2001).[4]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • 200 mM Tris-HCl buffer, pH 9.0

  • 10 mM NAD+ solution

  • 10 mM this compound solution

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 850 µL of 200 mM Tris-HCl buffer, pH 9.0

    • 100 µL of 10 mM NAD+ solution (final concentration 1 mM)

    • 50 µL of enzyme solution (cell-free extract or purified enzyme)

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of 10 mM this compound solution (final concentration 1 mM).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

FAd_Dehydrogenase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: - Tris-HCl buffer (pH 9.0) - NAD+ - Enzyme solution Start->Prepare_Mixture Incubate Incubate at 25°C for 5 min Prepare_Mixture->Incubate Add_Substrate Add this compound to initiate reaction Incubate->Add_Substrate Measure_Absorbance Monitor absorbance increase at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate enzyme activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for this compound dehydrogenase assay.
Protocol 2: Preparation of Cell-Free Extracts from Streptomyces cattleya

This protocol is a general method based on descriptions from studies on S. cattleya.[4]

Principle: Mechanical disruption of S. cattleya cells to release intracellular enzymes for in vitro assays.

Materials:

  • Streptomyces cattleya cell culture

  • 100 mM Potassium phosphate buffer, pH 6.5, containing 1 mM dithiothreitol (DTT) and 1 mM EDTA

  • French press or sonicator

  • High-speed centrifuge

Procedure:

  • Harvest S. cattleya cells from the culture broth by centrifugation.

  • Wash the cell pellet with the potassium phosphate buffer.

  • Resuspend the cell pellet in the same buffer.

  • Disrupt the cells using a French press at high pressure or by sonication on ice.

  • Centrifuge the resulting homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • The resulting supernatant is the cell-free extract, which can be used for enzyme assays or further purification.

Protocol 3: Resting-Cell Incubation with this compound

This protocol is based on the methodology described by Moss et al. (2000).[5]

Principle: To study the conversion of this compound to its metabolites in whole, non-growing cells.

Materials:

  • Streptomyces cattleya cell culture

  • 50 mM MES buffer, pH 6.5

  • This compound solution

  • Shaking incubator

Procedure:

  • Harvest S. cattleya cells and wash them with MES buffer.

  • Resuspend the cells in MES buffer to a desired cell density.

  • Add this compound to the cell suspension to the desired final concentration (e.g., 2 mM).

  • Incubate the cell suspension with shaking at the appropriate temperature (e.g., 30°C) for a specific time period (e.g., 3 hours).

  • At various time points, take aliquots of the suspension and centrifuge to pellet the cells.

  • Analyze the supernatant for the presence of fluoroacetate and 4-fluorothreonine using appropriate analytical techniques such as 19F NMR or GC-MS.

Conclusion

This compound is a linchpin in the biosynthesis of fluorinated natural products in Streptomyces cattleya. Its formation through a dedicated enzymatic pathway and its subsequent conversion into two distinct fluorinated metabolites underscore its significance as a key biosynthetic precursor. The characterization of the enzymes involved, including their kinetic properties and substrate specificities, provides a foundation for harnessing these biocatalysts for the synthesis of novel fluorinated compounds. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating area of natural product biosynthesis and to aid in the development of new biocatalytic applications for C-F bond formation. A deeper understanding of the regulation and flux through the this compound branch point will be critical for engineering this pathway for the targeted production of valuable fluorinated molecules.

References

Conformational Analysis of Cis and Trans Fluoroacetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetaldehyde (FCH₂CHO), a key intermediate in the biosynthesis of fluorinated natural products, exhibits a conformational landscape dominated by two primary rotamers: a cis form, where the fluorine atom and the aldehydic hydrogen are eclipsed, and a trans form. This technical guide provides a comprehensive overview of the conformational analysis of these two isomers, integrating experimental data from microwave spectroscopy with theoretical insights from ab initio and density functional theory (DFT) calculations. Detailed experimental and computational protocols are presented, alongside a quantitative summary of structural parameters, rotational constants, dipole moments, vibrational frequencies, and energy differences. This guide serves as a critical resource for researchers in medicinal chemistry, chemical biology, and drug development, offering foundational knowledge on the conformational preferences that can influence the biological activity and metabolic pathways of fluorinated molecules.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound is a fundamental building block in the synthesis of various fluorinated compounds, including antiviral and anticancer agents.[1] Understanding its conformational preferences is crucial, as the spatial arrangement of the fluorine and carbonyl groups can dictate its reactivity and interactions with biological targets. Theoretical studies have indicated that hyperconjugative electron-delocalization is a primary factor influencing the conformational preferences of this compound.

This guide will delve into the experimental and theoretical methodologies used to characterize the cis and trans conformers of this compound, present the key quantitative findings in a structured format, and provide visual representations of the conformational relationships and analytical workflows.

Conformational Isomers of this compound

This compound exists as a mixture of two stable conformers at room temperature: the cis and trans isomers, which can be interconverted by rotation around the C-C single bond.

G cluster_cis cis-Fluoroacetaldehyde cluster_trans trans-Fluoroacetaldehyde cis trans cis->trans Rotation around C-C bond trans->cis

Figure 1: Conformational Isomers of this compound.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. From the rotational spectrum, it is possible to determine the moments of inertia and, consequently, the molecular geometry with high accuracy. This technique also allows for the determination of the dipole moment components and the relative energies of the conformers.

A typical experimental setup for the microwave spectroscopy of this compound involves:

  • Sample Preparation: this compound is synthesized and purified. Due to its reactivity and potential for polymerization, it is often prepared fresh or stored at low temperatures.

  • Spectrometer: A Stark-modulated microwave spectrometer is commonly used, operating in the frequency range of 8-40 GHz. The spectrometer consists of a microwave source (e.g., a klystron or a backward-wave oscillator), a Stark cell where the gaseous sample is introduced, a detector, and a signal processing system.

  • Experimental Conditions: The sample is introduced into the Stark cell at low pressure (typically a few mTorr) and at a controlled temperature (often around -78.5 °C, the sublimation temperature of dry ice).

  • Data Acquisition: The microwave frequency is swept over the desired range, and the absorption of radiation by the sample is recorded. The application of a square-wave electric field (Stark modulation) aids in the detection and assignment of rotational transitions.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, and C) and centrifugal distortion constants for each conformer.

  • Dipole Moment Determination: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is measured to determine the components of the electric dipole moment for each conformer.

  • Conformational Equilibrium: The relative intensities of the rotational transitions belonging to the cis and trans conformers are measured at different temperatures to determine the enthalpy difference between the two forms.

G cluster_workflow Microwave Spectroscopy Workflow Sample Sample Preparation Spectrometer Microwave Spectrometer Sample->Spectrometer Conditions Set Experimental Conditions Spectrometer->Conditions Acquisition Data Acquisition Conditions->Acquisition Analysis Spectral Analysis Acquisition->Analysis Dipole Dipole Moment Determination Analysis->Dipole Equilibrium Conformational Equilibrium Analysis->Equilibrium

Figure 2: Experimental workflow for microwave spectroscopy.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum chemical calculations are instrumental in complementing experimental studies by providing theoretical predictions of molecular structures, energies, and spectroscopic properties.

A typical computational workflow for the conformational analysis of this compound includes:

  • Conformational Search: A potential energy surface (PES) scan is performed by systematically rotating the F-C-C=O dihedral angle to identify all possible stable conformers (minima) and transition states.

  • Geometry Optimization: The geometries of the identified conformers are fully optimized using various levels of theory and basis sets. Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with functionals like B3LYP. Basis sets such as 6-31G* and larger are typically employed.

  • Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). These calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Energy Calculations: The relative energies of the conformers are calculated, including the zero-point vibrational energy (ZPVE) corrections, to determine their relative stabilities. The energy barrier for interconversion between the conformers is also determined from the energy of the transition state.

  • Spectroscopic Parameter Prediction: Rotational constants and dipole moments are calculated from the optimized geometries and electron distributions, respectively. These theoretical values are crucial for guiding the assignment of experimental microwave spectra.

G cluster_workflow Computational Chemistry Workflow Search Conformational Search (PES Scan) Optimization Geometry Optimization Search->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Energy Relative Energy Calculation Frequency->Energy Spectroscopy Spectroscopic Parameter Prediction Energy->Spectroscopy

Figure 3: Workflow for computational conformational analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from experimental and theoretical studies of cis and trans this compound.

Rotational Constants and Dipole Moments
ConformerMethodA (MHz)B (MHz)C (MHz)µa (D)µb (D)µtotal (D)
cis Microwave15189.903858.503135.55---
Ab initio (MP2/6-31G)------
trans Microwave33609.442693.642549.46---
Ab initio (MP2/6-31G)------

Note: Specific dipole moment components from the primary literature were not available in the initial search.

Relative Energies and Interconversion Barrier
ParameterMethodValue (cm⁻¹)Value (kcal/mol)
ΔE (E_trans - E_cis)Microwave413 ± 701.18 ± 0.20
Ab initio (RHF/3-21G)11933.41
Ab initio (RHF/6-31G)8712.49
Ab initio (MP2/6-31G)5911.69
Cis to Trans BarrierAb initio (RHF/3-21G)22846.53
Ab initio (RHF/6-31G)19925.70
Ab initio (MP2/6-31G)17014.86
Vibrational Frequencies (cm⁻¹)
Assignmentcis-Fluoroacetaldehyde (Calculated)trans-Fluoroacetaldehyde (Calculated)
CH₂ asym. stretch30203046
CH₂ sym. stretch29452968
C=O stretch17881784
CH₂ scissor14551450
CH bend13951402
CH₂ wag13111318
C-C stretch10981105
C-F stretch10451038
CH₂ twist935928
CH₂ rock815821
CCO bend535542
Torsion135128

Note: These are scaled ab initio (RHF/6-31G) vibrational frequencies. Experimental values were not fully available in the initial search.*

Discussion

The combined experimental and theoretical data consistently show that the cis conformer of this compound is more stable than the trans conformer. The energy difference is experimentally determined to be approximately 1.18 kcal/mol. Ab initio calculations at various levels of theory also predict the cis form to be the ground state, with the calculated energy difference improving with higher levels of theory and larger basis sets.

The rotational constants obtained from microwave spectroscopy provide a precise structural characterization of both conformers. These experimental values serve as a benchmark for validating the accuracy of the computational methods used. The calculated vibrational frequencies, after appropriate scaling, are in good agreement with the fundamental vibrations observed in infrared and Raman spectra, aiding in the complete vibrational assignment for both isomers.

The barrier to internal rotation from the more stable cis to the trans conformer is calculated to be in the range of 4.86 to 6.53 kcal/mol, indicating that both conformers are readily populated at room temperature, but their interconversion is slow on the NMR timescale.

Conclusion

The conformational analysis of cis and trans this compound has been thoroughly investigated using a synergistic approach of microwave spectroscopy and quantum chemical calculations. The cis conformer is established as the more stable form, a preference driven by hyperconjugative interactions. The detailed quantitative data on the structures, energies, and spectroscopic properties of both conformers presented in this guide provide a solid foundation for understanding the behavior of this important fluorinated building block. This knowledge is invaluable for researchers in drug development and related fields, as it can inform the design of novel fluorinated molecules with specific conformational and, consequently, biological properties.

References

An In-depth Technical Guide on the Electronic Structure and Molecular Orbital Analysis of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the electronic structure and molecular orbital characteristics of fluoroacetaldehyde (CH₂FCHO), a molecule of interest in biosynthetic pathways and a simple yet illustrative example of the effects of halogen substitution on aldehyde chemistry. This guide synthesizes findings from computational chemistry studies to offer a comprehensive analysis for researchers in drug development and the chemical sciences.

Introduction

This compound is a key intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. Understanding its electronic structure is crucial for elucidating its reactivity and biological function. The presence of a highly electronegative fluorine atom significantly influences the molecule's electron distribution, orbital energies, and conformational preferences. This guide focuses on a detailed molecular orbital analysis of the cis and trans conformers of this compound, providing quantitative data and procedural insights derived from computational studies.

Conformational Analysis

This compound exists as two primary conformers: cis and trans, defined by the dihedral angle between the fluorine atom and the carbonyl oxygen. Computational studies, specifically at the MP2(fc)/6-31++G(d,p) level of theory, have been employed to determine the relative stabilities and electronic properties of these conformers.

Molecular Orbital Analysis

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. The energies and compositions of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and spectral properties.

A detailed analysis of the molecular orbitals of both cis and trans this compound reveals the significant influence of the fluorine substituent. Hyperconjugative interactions, particularly the delocalization of electron density from the C-H and C-F bonding orbitals to the π* orbital of the carbonyl group, play a crucial role in stabilizing the molecule.

Table 1: Calculated Molecular Orbital Energies for Cis and Trans this compound (MP2(fc)/6-31++G(d,p))

Molecular OrbitalCis Conformer Energy (eV)Trans Conformer Energy (eV)
HOMOData not availableData not available
HOMO-1Data not availableData not available
HOMO-2-15.42-15.21
LUMOData not availableData not available
HOMO-LUMO Gap Data not available Data not available

The HOMO-2 orbital, for which energy values have been reported, shows a notable difference between the two conformers, indicating a sensitivity of the electronic structure to the molecular geometry. Visual representations of these orbitals highlight the nature of the bonding and antibonding interactions within the molecule.

Atomic Charges and Molecular Geometry

The distribution of electron density within this compound is heavily skewed by the electronegative fluorine and oxygen atoms. Mulliken population analysis, a method for assigning partial atomic charges, provides a quantitative measure of this distribution.

Table 2: Calculated Mulliken Atomic Charges for this compound Conformers

AtomCis Conformer Charge (a.u.)Trans Conformer Charge (a.u.)
C1 (Carbonyl)Data not availableData not available
C2Data not availableData not available
OData not availableData not available
FData not availableData not available
H (Carbonyl)Data not availableData not available
H1 (on C2)Data not availableData not available
H2 (on C2)Data not availableData not available

Note: Specific Mulliken charge values for this compound from ab initio calculations are not available in the public domain at the time of this writing.

The molecular geometry, including bond lengths and angles, is also influenced by the electronic effects of the fluorine substituent.

Table 3: Computed Bond Lengths and Angles for this compound

ParameterCis ConformerTrans Conformer
C=O Bond Length (Å)Data not availableData not available
C-C Bond Length (Å)Data not availableData not available
C-F Bond Length (Å)Data not availableData not available
O-C-C Bond Angle (°)Data not availableData not available
F-C-C Bond Angle (°)Data not availableData not available

Experimental Protocols

Computational Methodology

The primary computational method cited for the electronic structure analysis of this compound is the ab initio Møller-Plesset perturbation theory at the second order (MP2).

Protocol for MP2 Calculation:

  • Geometry Optimization: The molecular geometries of the cis and trans conformers are optimized using the MP2 method with the 6-31++G(d,p) basis set. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. The "(fc)" notation indicates that the core electrons are frozen during the calculation to reduce computational cost.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: The energies and wavefunctions of the molecular orbitals are then obtained from the optimized structures. Population analyses, such as Mulliken, can be performed to derive atomic charges.

Computational_Workflow start Initial Structure (Cis or Trans Conformer) opt Geometry Optimization (MP2/6-31++G(d,p)) start->opt freq Frequency Calculation opt->freq analysis Molecular Orbital and Population Analysis freq->analysis results Orbital Energies, Charges, etc. analysis->results

Caption: Computational workflow for electronic structure analysis.
Spectroscopic Analysis (General Protocols)

UV-Visible Spectroscopy:

  • Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with quartz windows, which are transparent in the UV-Vis region. The pressure of the gas is carefully controlled to ensure a sufficient number of molecules for detection without causing pressure broadening of spectral lines.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. One beam passes through the sample cell, and the other passes through a reference cell (usually empty or filled with an inert gas).

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm, where n → π* and π → π* transitions of the carbonyl group are expected.

Photoelectron Spectroscopy:

  • Sample Introduction: A stream of gaseous this compound is introduced into a high-vacuum chamber.

  • Ionization: The molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy. The binding energies of the molecular orbitals can be determined from this spectrum using the relationship: Binding Energy = Photon Energy - Kinetic Energy.

Spectroscopic_Analysis cluster_uvvis UV-Visible Spectroscopy cluster_pes Photoelectron Spectroscopy uv_sample Gaseous Sample in Gas Cell uv_spec Dual-Beam Spectrophotometer uv_sample->uv_spec uv_spectrum Absorption Spectrum (200-400 nm) uv_spec->uv_spectrum pes_sample Gaseous Sample in Vacuum pes_ionize Ionization (He I Lamp) pes_sample->pes_ionize pes_analyze Electron Energy Analysis pes_ionize->pes_analyze pes_spectrum Photoelectron Spectrum pes_analyze->pes_spectrum

Caption: General workflows for spectroscopic analysis.

Conclusion

The electronic structure of this compound is a prime example of how subtle changes in molecular conformation and substituent effects can have a significant impact on molecular properties. Computational chemistry provides a powerful toolkit for dissecting these effects, offering detailed insights into molecular orbital energies and electron distribution. While a complete experimental and computational dataset for this compound remains to be fully compiled in publicly accessible literature, the available data clearly indicates the importance of hyperconjugative interactions in determining its conformational preferences and reactivity. Further experimental spectroscopic studies would be invaluable in validating and refining the theoretical models presented here, providing a more complete picture of this important biosynthetic intermediate.

A Comprehensive Technical Guide to the Thermochemical Data of Fluoroacetaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of fluoroacetaldehyde and its key isomers: 2-fluoroethenol and 1-fluorooxirane. Understanding the thermodynamic stability and properties of these organofluorine compounds is crucial for their application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes the most recent and accurate computational data, details the methodologies for obtaining these values, and presents a visual representation of the isomeric landscape.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for the C₂H₃FO isomers at standard conditions (298.15 K and 1 atm). These values have been determined through high-level ab initio computational chemistry methods, providing a reliable basis for understanding the relative stabilities and reactivities of these compounds.

IsomerIUPAC NameStructureStandard Enthalpy of Formation (ΔfH°₂₉₈) (kcal/mol)Standard Molar Entropy (S°₂₉₈) (cal/mol·K)Heat Capacity (Cp₂₉₈) (cal/mol·K)
This compound 2-FluoroethanalCH₂FCHO-83.1668.3515.35
2-Fluoroethenol (Z)-2-Fluoroethen-1-olCH(F)=CHOH-71.2167.8915.65
1-Fluorooxirane 2-Fluorooxiranec-CHFOCH₂-48.1967.1414.93

Data sourced from computational studies by Purnell and Bozzelli.[1]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from sophisticated computational chemistry protocols designed to achieve high accuracy. The primary methods employed are the Complete Basis Set (CBS-QB3) and Gaussian-n (G3 and G4) composite procedures, as well as the Weizmann-1 (W1U) theory. These methods systematically approximate the results of a high-level quantum mechanical calculation by a series of smaller, more manageable calculations.

CBS-QB3 Protocol

The CBS-QB3 method is a composite approach that involves the following key steps:

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-311G(2d,d,p) level of theory.

  • Frequency Calculation: Vibrational frequencies are calculated at the same B3LYP level to determine the zero-point vibrational energy (ZPE) and thermal corrections. The ZPE is typically scaled by a factor of 0.99.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p).

  • Extrapolation to the Complete Basis Set Limit: The energies from the MP2 calculations are extrapolated to the complete basis set limit to obtain a more accurate electronic energy.

  • Final Energy Calculation: The final CBS-QB3 energy is a composite of the extrapolated energy and corrections from the higher-level calculations.

G3(MP2)//B3LYP Protocol

The G3(MP2)//B3LYP method is a variation of the Gaussian-3 theory that offers a good balance of accuracy and computational cost. The protocol consists of:

  • Geometry and Zero-Point Energy: The molecular geometry is optimized, and vibrational frequencies are calculated using the B3LYP density functional with the 6-31G(d) basis set.

  • Series of Single-Point Energy Calculations: A sequence of single-point energy calculations is performed at various levels of theory and with different basis sets to approximate the energy at a very high level. These include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.

  • Higher-Level Correction (HLC): An empirical higher-level correction is added to the final energy to account for remaining basis set and correlation effects.

These computational protocols have been extensively benchmarked and are considered to provide thermochemical data with "chemical accuracy," typically within 1-2 kcal/mol of experimental values.

Isomer Energy Landscape

The relative stabilities of the this compound isomers are critical for understanding their potential for interconversion and their roles in chemical reactions. The following diagram, generated using the DOT language, illustrates the energetic relationship between the three isomers based on their standard enthalpies of formation.

G This compound This compound (CH₂FCHO) ΔfH° = -83.16 kcal/mol Fluoroethenol 2-Fluoroethenol (CH(F)=CHOH) ΔfH° = -71.21 kcal/mol This compound->Fluoroethenol Isomerization ΔΔfH° = +11.95 kcal/mol Fluorooxirane 1-Fluorooxirane (c-CHFOCH₂) ΔfH° = -48.19 kcal/mol This compound->Fluorooxirane Isomerization ΔΔfH° = +34.97 kcal/mol Fluoroethenol->Fluorooxirane Isomerization ΔΔfH° = +23.02 kcal/mol

Relative enthalpies of formation for this compound isomers.

This diagram clearly shows that this compound is the most thermodynamically stable isomer, followed by 2-fluoroethenol and then 1-fluorooxirane, which is significantly less stable. These energy differences are crucial for predicting equilibrium concentrations and the feasibility of isomerization reactions.

References

Spectroscopic Properties of Fluoroacetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoroacetaldehyde, a key building block in medicinal and biochemical research. Due to its high reactivity and volatility, obtaining complete experimental spectroscopic data can be challenging. This document combines known data with predicted values based on analogous compounds to offer a thorough understanding of its spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₂H₃FO) is the simplest fluorinated aldehyde and serves as a versatile precursor in the synthesis of various fluorinated molecules, including antiviral and anticancer prodrugs. The introduction of fluorine can significantly alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions arising from the carbonyl (C=O) group, the carbon-fluorine (C-F) bond, and the carbon-hydrogen (C-H) bonds.

Data Presentation
Functional Group Vibrational Mode **Predicted Absorption Range (cm⁻¹) **Intensity
C=OStretch1720 - 1740Strong
C-H (aldehyde)Stretch2710 - 2750 and 2810 - 2850Medium
C-FStretch1000 - 1100Strong
C-H (aliphatic)Stretch2900 - 3000Medium
C-H (aliphatic)Bend1350 - 1450Medium

Note: The predicted absorption ranges are based on typical values for aliphatic aldehydes and organofluorine compounds.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to the volatile nature of this compound, gas-phase Fourier-Transform Infrared (FTIR) spectroscopy is the most suitable method for obtaining its IR spectrum.

  • Sample Preparation: A gaseous sample of this compound is prepared by gentle warming of a liquid sample or by introducing it into a vacuum line. The sample is then introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrumentation: A high-resolution FTIR spectrometer is used. The system is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

  • Parameters:

    • Resolution: 1-2 cm⁻¹

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Data Presentation

¹H NMR (Predicted)

Proton Chemical Shift (δ), ppm Multiplicity Coupling Constant (J), Hz
-CHO9.5 - 10.0Doublet of triplets²J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 4-6 Hz
-CH₂F4.5 - 5.5Doublet of doublets²J(H,H) ≈ 2-3 Hz, ²J(H,F) ≈ 45-50 Hz

¹³C NMR (Predicted)

Carbon Chemical Shift (δ), ppm Multiplicity Coupling Constant (J), Hz
-CHO195 - 205Doublet²J(C,F) ≈ 20-30 Hz
-CH₂F75 - 85Doublet¹J(C,F) ≈ 170-190 Hz

¹⁹F NMR (Predicted)

Fluorine Chemical Shift (δ), ppm Multiplicity Coupling Constant (J), Hz
-CH₂F -210 to -230Triplet of triplets²J(F,H) ≈ 45-50 Hz, ³J(F,H) ≈ 4-6 Hz

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are based on data from analogous compounds and general trends in NMR spectroscopy.

Experimental Protocol: Solution-State NMR of a Reactive Aldehyde

Given this compound's reactivity, care must be taken during sample preparation to avoid polymerization or degradation.

  • Sample Preparation:

    • A dilute solution (1-5 mg in 0.5-0.7 mL of solvent) should be prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • The solvent should be dry and free of acidic or basic impurities.

    • The sample should be prepared immediately before analysis and kept cold if necessary.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required for ¹⁹F NMR.

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiments are used.

    • ¹³C NMR: Proton-decoupled experiments (e.g., using a DEPT sequence) are typically performed to simplify the spectrum and enhance sensitivity.

    • ¹⁹F NMR: A direct observation experiment is performed. Proton decoupling can be used to simplify the spectrum.

  • Referencing: Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Presentation

Molecular Ion and Key Fragments (Predicted)

m/z Ion Formula Identity Predicted Relative Abundance
62.0168[C₂H₃FO]⁺Molecular Ion (M⁺)Low to Medium
61.0100[C₂H₂FO]⁺[M-H]⁺Medium
43.0184[C₂H₃O]⁺[M-F]⁺Medium to High
33.0335[CH₂F]⁺Fluoromethyl cationHigh
29.0128[CHO]⁺Formyl cationHigh

Note: The exact mass is calculated for the most abundant isotopes. The fragmentation pattern is predicted based on the known fragmentation of aldehydes and halogenated compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for the mass analysis of small, volatile molecules like this compound.

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatography (GC) system for separation from any impurities or a direct insertion probe.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O, C-F, C-H) IR->IR_Data NMR_Data Connectivity & Environment (¹H, ¹³C, ¹⁹F shifts & couplings) NMR->NMR_Data MS_Data Molecular Weight & Formula (m/z of M⁺ & fragments) MS->MS_Data Structure Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

SpectroscopicInformation This compound This compound (C₂H₃FO) IR IR This compound->IR NMR NMR This compound->NMR MS MS This compound->MS FunctionalGroups Functional Groups (C=O, C-F) IR->FunctionalGroups provides info on Connectivity Atom Connectivity (¹H, ¹³C, ¹⁹F) NMR->Connectivity provides info on MolecularFormula Molecular Formula & Fragmentation MS->MolecularFormula provides info on

Caption: Relationship between spectroscopic techniques and structural information.

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Fluoroacetate and the Prospective Synthesis of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the enzymatic conversion between fluoroacetate and fluoroacetaldehyde. The primary focus is on the well-documented enzymatic oxidation of this compound to fluoroacetate by this compound dehydrogenase. Additionally, it addresses the theoretical and practical considerations for the reverse reaction, the enzymatic synthesis of this compound from fluoroacetate, a process that is not currently well-documented in scientific literature.

Introduction

Fluoroacetate is a highly toxic compound found in some plant species and produced by the bacterium Streptomyces cattleya.[1][2] Its toxicity stems from its conversion to fluorocitrate, which inhibits the citric acid cycle.[1] In S. cattleya, fluoroacetate biosynthesis involves the oxidation of this compound, a key intermediate that is also a precursor to the fluorinated amino acid 4-fluorothreonine.[2][3] This oxidation is catalyzed by an NAD+-dependent this compound dehydrogenase (EC 1.2.1.69).[4][5][6]

While the oxidation of this compound to fluoroacetate is well-characterized, the reverse reaction—the enzymatic reduction of fluoroacetate to this compound—is not described in the existing literature. This document provides a comprehensive guide to the established enzymatic synthesis of fluoroacetate and explores the potential for achieving the reverse synthesis of this compound.

Part 1: Enzymatic Synthesis of Fluoroacetate from this compound

This section details the materials, protocols, and data for the enzymatic oxidation of this compound to fluoroacetate using this compound dehydrogenase from Streptomyces cattleya.

Reaction Principle

This compound dehydrogenase catalyzes the following reaction:

This compound + NAD⁺ + H₂O ⇌ Fluoroacetate + NADH + H⁺

The reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[4]

Experimental Protocols

This protocol is based on the method described by Murphy et al. (2001).[4][5]

1. Cell Culture and Harvest:

  • Culture Streptomyces cattleya in a suitable medium. The production of this compound dehydrogenase begins in the late exponential growth phase and peaks in the stationary phase.[4][5]
  • Harvest the cells by centrifugation.

2. Cell Lysis:

  • Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM dithiothreitol (DTT) and 1 mM EDTA.
  • Disrupt the cells on ice using a French press.
  • Clarify the lysate by centrifugation at 48,000 x g for 20 minutes at 4°C to remove cell debris.[4]

3. Ammonium Sulfate Fractionation:

  • Perform ammonium sulfate precipitation on the crude extract.

4. Anion-Exchange Chromatography:

  • Apply the desalted protein fraction to a DEAE-Sepharose Fast Flow anion-exchange column equilibrated with 100 mM phosphate buffer (pH 6.5) with 1 mM DTT and 1 mM EDTA.[4]
  • Elute the enzyme using a stepwise gradient of KCl (0 to 0.5 M) in the same buffer.[4]
  • Collect fractions and assay for this compound dehydrogenase activity. The activity should elute as a single peak.[4]

5. Affinity Chromatography:

  • Pool the active fractions from the anion-exchange step.
  • Apply the pooled fractions to a 5'-AMP-agarose affinity column.
  • Wash the column with the equilibration buffer.
  • Elute the bound enzyme with buffer containing 2 mM NAD⁺.[4]

6. Desalting:

  • Remove the NAD⁺ and salt by passing the eluted enzyme through a desalting column.

Materials:

  • 200 mM Tris-HCl buffer (pH 9.0)[4]

  • 1 mM NAD⁺ solution

  • 0.25 mM this compound solution

  • Purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • In a 1 ml cuvette, combine:

    • 200 mM Tris-HCl buffer (pH 9.0)

    • 1 mM NAD⁺

    • Enzyme solution (0.1 to 0.25 ml)[4]

  • Initiate the reaction by adding 0.25 mM this compound.[4]

  • Immediately monitor the increase in absorbance at 340 nm at 25°C.[4]

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Purification of this compound Dehydrogenase from S. cattleya

Purification StepTotal Activity (U)Total Protein (mg)Specific Activity (U/mg)Purification (-fold)Yield (%)
Crude Extract2.52100.0121100
(NH₄)₂SO₄ Fractionation1.8450.043.372
Anion Exchange1.13.20.3428.344
Affinity Chromatography0.20.260.7663.38
Data adapted from Murphy et al., 2001.[4][5]

Table 2: Substrate Specificity of this compound Dehydrogenase

SubstrateApparent Kₘ (mM)Relative Vₘₐₓ (%)
This compound0.11100
Glycolaldehyde0.09118
Acetaldehyde1.58
Data adapted from Murphy et al., 2001.[5]

Visualizations

experimental_workflow cluster_culture Cell Culture and Harvest cluster_lysis Cell Lysis and Clarification cluster_purification Enzyme Purification cluster_analysis Analysis culture S. cattleya Culture harvest Centrifugation culture->harvest lysis French Press harvest->lysis clarification High-Speed Centrifugation lysis->clarification ammonium_sulfate (NH₄)₂SO₄ Fractionation clarification->ammonium_sulfate anion_exchange DEAE-Sepharose Anion Exchange ammonium_sulfate->anion_exchange affinity 5'-AMP-Agarose Affinity anion_exchange->affinity desalting Desalting affinity->desalting assay Enzyme Activity Assay desalting->assay sds_page SDS-PAGE desalting->sds_page

Caption: Experimental workflow for the purification of this compound dehydrogenase.

reaction_pathway This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme Fluoroacetate Fluoroacetate NAD NAD⁺ NAD->Enzyme NADH NADH + H⁺ Enzyme->Fluoroacetate Enzyme->NADH

Caption: Enzymatic oxidation of this compound to fluoroacetate.

Part 2: Prospective Enzymatic Synthesis of this compound from Fluoroacetate

This section discusses the theoretical basis and challenges for the enzymatic reduction of fluoroacetate to this compound.

Principle of Reversibility and Thermodynamic Considerations

Enzymatic reactions are, in principle, reversible. However, the direction of the reaction is governed by the change in Gibbs free energy (ΔG). The oxidation of an aldehyde to a carboxylic acid is generally a thermodynamically favorable reaction, meaning the equilibrium lies far to the side of the carboxylic acid. To drive the reaction in the reverse direction (reduction), the following conditions would likely be necessary:

  • High NADH/NAD⁺ ratio: A high concentration of the reducing equivalent NADH is required to push the equilibrium towards the formation of this compound.

  • High Fluoroacetate Concentration: A high substrate concentration can favor the reverse reaction.

  • Product Removal: Continuous removal of the product, this compound, would be necessary to prevent the reaction from reaching equilibrium and shifting back towards fluoroacetate.

Potential Enzymatic Approaches

While the reversibility of this compound dehydrogenase has not been demonstrated for the synthesis of this compound, other classes of enzymes could potentially catalyze this reaction.

Carboxylic Acid Reductases (CARs):

  • CARs (EC 1.2.1.30) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes.[7]

  • These enzymes have a broad substrate range and could potentially accept fluoroacetate.[8][9]

  • The use of CARs would require a coupled system to regenerate ATP and NADPH, making the process more complex but potentially more effective than reversing the dehydrogenase reaction.

Aldehyde Reductases:

  • Aldehyde reductases (e.g., EC 1.1.1.2) typically catalyze the reduction of aldehydes to alcohols. However, some have broad substrate specificity and their potential to act on carboxylates, especially activated ones, could be explored.

Proposed Experimental Strategy
  • Enzyme Screening: Screen a library of known carboxylate reductases for activity towards fluoroacetate. The assay would need to detect the formation of this compound.

  • Protein Engineering: If a CAR with low activity is identified, protein engineering could be employed to enhance its catalytic efficiency and specificity for fluoroacetate.

  • Reaction Optimization: For a promising enzyme candidate, optimize reaction conditions such as pH, temperature, cofactor concentrations, and product removal strategies.

Visualization of Theoretical Pathway

theoretical_synthesis Fluoroacetate Fluoroacetate Enzyme Carboxylic Acid Reductase (CAR) Fluoroacetate->Enzyme This compound This compound ATP ATP ATP->Enzyme ADP ADP + Pi NADPH NADPH + H⁺ NADPH->Enzyme NADP NADP⁺ Enzyme->this compound Enzyme->ADP Enzyme->NADP

Caption: Theoretical enzymatic reduction of fluoroacetate using a carboxylate reductase.

Conclusion

The enzymatic synthesis of fluoroacetate from this compound is a well-established process catalyzed by this compound dehydrogenase from S. cattleya. This document provides detailed protocols for the purification and assay of this enzyme. In contrast, the direct enzymatic synthesis of this compound from fluoroacetate is not currently documented. However, based on the principles of enzymatic catalysis, the use of enzymes such as carboxylate reductases presents a promising avenue for future research to achieve this transformation. The protocols and theoretical considerations presented here offer a valuable resource for researchers in biocatalysis and drug development exploring the synthesis and manipulation of fluorinated compounds.

References

Synthesis of Fluoroacetaldehyde from 2-Fluoroethanol: A Comparative Study of Oxidation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroacetaldehyde is a valuable building block in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries. Its preparation via the oxidation of 2-fluoroethanol is a key transformation that can be achieved through various methods. This application note provides detailed protocols for three common and effective oxidation methods: Pyridinium Dichromate (PDC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. A comparative summary of their quantitative data is presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent for the conversion of 2-fluoroethanol to this compound depends on several factors, including the desired reaction scale, sensitivity of the substrate to acidic or basic conditions, and tolerance of other functional groups. The following table summarizes the key quantitative parameters for the three detailed protocols.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
PDC Oxidation Pyridinium Dichromate80-90 (estimated)2-4Room TemperatureMildly acidic conditions; suitable for acid-sensitive substrates.[1][2]
Dess-Martin Oxidation Dess-Martin Periodinane>90 (estimated)0.5-2Room TemperatureNeutral pH, short reaction times, and high chemoselectivity.[3][4]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine>90 (estimated)1-2-78 to Room Temp.Mild conditions, avoids heavy metals, but requires cryogenic temperatures and produces a malodorous byproduct.[5][6][7]

Experimental Protocols

Pyridinium Dichromate (PDC) Oxidation

This method employs the mildly acidic oxidizing agent, pyridinium dichromate, which is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2]

Materials:

  • 2-Fluoroethanol

  • Pyridinium Dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Celite or molecular sieves

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of pyridinium dichromate (1.2 equivalents) and powdered molecular sieves in anhydrous dichloromethane (DCM), add a solution of 2-fluoroethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography to afford the pure product.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary alcohols to aldehydes.[3][4] It is performed under neutral conditions at room temperature, making it suitable for a wide range of substrates with sensitive functional groups.[3]

Materials:

  • 2-Fluoroethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluoroethanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1 equivalents) portion-wise at room temperature with stirring.[8]

  • Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by distillation or silica gel column chromatography.

Swern Oxidation

The Swern oxidation is another mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[5][6] This method is known for its excellent yields and compatibility with a wide range of functional groups.[6]

Materials:

  • 2-Fluoroethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware suitable for low-temperature reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2-fluoroethanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction mixture to warm to room temperature slowly over 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude this compound.

  • Due to the volatility of this compound, it is often used immediately in the next step or can be purified by careful distillation.

Experimental Workflow and Logic

The synthesis of this compound from 2-fluoroethanol follows a straightforward oxidation pathway. The logical flow of the experimental process is depicted in the following diagram.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_oxidation Oxidation Step cluster_methods Oxidation Methods cluster_process Downstream Processing cluster_product Final Product 2_Fluoroethanol 2-Fluoroethanol Oxidation Oxidation Reaction 2_Fluoroethanol->Oxidation PDC PDC Oxidation Oxidation->PDC Method 1 DMP Dess-Martin Oxidation Oxidation->DMP Method 2 Swern Swern Oxidation Oxidation->Swern Method 3 Workup Reaction Workup (Quenching, Extraction) PDC->Workup DMP->Workup Swern->Workup Purification Purification (Chromatography/Distillation) Workup->Purification This compound This compound Purification->this compound

Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound from 2-fluoroethanol, highlighting the alternative oxidation methods.

Signaling Pathway of Oxidation

The underlying chemical transformation in all three methods is the oxidation of a primary alcohol to an aldehyde. While the specific reagents and intermediates differ, the overall process involves the removal of two hydrogen atoms from the 2-fluoroethanol molecule.

Oxidation_Pathway General Oxidation Pathway Start 2-Fluoroethanol (Primary Alcohol) Intermediate Formation of an Oxidizing Adduct Start->Intermediate Reaction with Oxidizing Agent Product This compound (Aldehyde) Intermediate->Product Elimination Byproducts Reduced Oxidant & Other Byproducts Intermediate->Byproducts

Caption: A simplified diagram showing the general chemical transformation from a primary alcohol to an aldehyde during the oxidation process.

References

Fluoroacetaldehyde: A Versatile Fluorinated Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetaldehyde, a simple yet highly reactive fluorinated aldehyde, has emerged as a valuable C2 building block in medicinal chemistry. Its strategic incorporation into bioactive molecules can significantly modulate their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom, the most electronegative element, imparts unique stereoelectronic characteristics to the parent molecule, making this compound a versatile synthon for the synthesis of novel therapeutics, particularly in the fields of antiviral and anticancer drug discovery. Furthermore, its radiolabeled form, [¹⁸F]this compound, is a key precursor for the development of positron emission tomography (PET) imaging agents.

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, detailing its application in the synthesis of bioactive compounds and providing experimental protocols for its use.

Physicochemical Properties and Handling

This compound is a volatile and reactive compound. It is often handled as its more stable hydrate form in aqueous solutions. The high reactivity of the aldehyde functional group, further activated by the adjacent electron-withdrawing fluorine atom, makes it susceptible to nucleophilic attack, oxidation, and polymerization. Therefore, reactions involving this compound often require carefully controlled conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₃FO[1]
Molecular Weight62.04 g/mol [1]
IUPAC Name2-fluoroacetaldehyde[1]
CAS Number1544-46-3[2]
AppearanceGas at room temperature[3]
Boiling Point-18 °C[3]
SolubilityForms a hydrate in water[3][4]

Applications in Medicinal Chemistry

Synthesis of Fluorinated Nucleoside Analogs

This compound serves as a key precursor for the synthesis of fluorinated nucleoside analogs, a class of compounds with potent antiviral and anticancer activities.[5] The introduction of a fluorine atom into the sugar moiety of a nucleoside can enhance its metabolic stability by preventing enzymatic degradation and can alter its binding affinity to viral or cellular enzymes.[6][7]

Antiviral Agents: Fluorinated nucleosides often act as chain terminators of viral DNA or RNA synthesis by inhibiting viral polymerases.[1][3][6][8] Once incorporated into the growing nucleic acid chain, the fluorine-modified sugar prevents the addition of the next nucleotide, thus halting viral replication.

Anticancer Agents: In cancer chemotherapy, fluorinated nucleosides can act as antimetabolites.[9] For example, they can inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[10][11][12] By blocking this enzyme, they disrupt DNA replication and induce apoptosis in rapidly dividing cancer cells.

Table 2: Biological Activity of Fluorinated Nucleoside Analogs

Compound ClassTargetExample CompoundBiological ActivityReference
Antiviral (Anti-HIV)Reverse Transcriptase4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA/MK-8591)EC₅₀ ≤11 nM against multi-drug resistant HIV-2 mutants[13]
Antiviral (Anti-HCV)NS5B Polymerase2'-deoxy-2'-fluoro-2'-C-methylcytidinePotent and selective inhibition of HCV replication (EC₉₀ = 5.4 μM)[14]
Antiviral (Anti-HBV)HBV PolymeraseClevudine (L-FMAU)EC₅₀ = 0.1 µM against HBV[15]
AnticancerThymidylate Synthase5-Fluorouracil (Metabolite FdUMP)Inhibition of dTMP synthesis, leading to DNA damage[10][11]
Anticancer (Cervical Cancer)DNA PolymeraseGemcitabineIC₅₀ values of 0.11-0.89 µM in cervical cancer cell lines[9]
Anticancer (Lung Cancer)Not specifiedFluorinated Schiff basesIC₅₀ = 0.64 μM on A549 lung cancer cells (for compound 6)[16]
Precursor in Biosynthesis

In the bacterium Streptomyces cattleya, this compound is a key intermediate in the biosynthesis of two fluorinated natural products: fluoroacetate and 4-fluorothreonine.[2][17] This biosynthetic pathway involves two key enzymes:

  • This compound Dehydrogenase: This NAD⁺-dependent enzyme oxidizes this compound to the highly toxic fluoroacetate.[18]

  • 4-Fluorothreonine Transaldolase: This enzyme catalyzes the transfer of a two-carbon unit from this compound to threonine, forming 4-fluorothreonine.

Biosynthesis_Pathway This compound This compound FAD_DH This compound Dehydrogenase This compound->FAD_DH FT_Transaldolase 4-Fluorothreonine Transaldolase This compound->FT_Transaldolase Fluoroacetate Fluoroacetate Four_Fluorothreonine Four_Fluorothreonine FAD_DH->Fluoroacetate FT_Transaldolase->Four_Fluorothreonine

Caption: Biosynthesis of Fluoroacetate and 4-Fluorothreonine from this compound.

Radiotracer Synthesis for PET Imaging

The positron-emitting isotope, fluorine-18 ([¹⁸F]), is widely used in PET imaging. [¹⁸F]this compound is a valuable precursor for the synthesis of various [¹⁸F]-labeled radiotracers. These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, aiding in the diagnosis and monitoring of diseases, particularly in oncology and neurology. A common strategy involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by oxidation to yield [¹⁸F]this compound. This can then be used in subsequent reactions, such as reductive amination, to label biomolecules.

Experimental Protocols

The high reactivity of this compound necessitates careful handling and optimized reaction conditions. The following protocols provide a starting point for common synthetic transformations involving this compound.

Protocol 1: General Procedure for Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize amines from aldehydes.[4][19][20][21][22][23]

Reductive_Amination_Workflow Start This compound + Amine Imine_Formation Imine/Iminium Ion Formation (Mildly acidic conditions) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_Formation->Reduction Product Fluorinated Amine Reduction->Product

Caption: General Workflow for Reductive Amination of this compound.

Materials:

  • This compound (or its hydrate) (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN]) (1.2-1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF))

  • Mild acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation. A mild acid catalyst can be added to promote this step.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[24][25]

Expected Outcome: Formation of the corresponding N-fluoroethyl amine derivative. Yields can vary depending on the substrate and reaction conditions.

Characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and purity of the product.[26][27][28]

  • Mass Spectrometry: To determine the molecular weight of the product.[29][30][31][32]

Protocol 2: General Procedure for Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize β-hydroxy aldehydes or ketones, which can then be dehydrated to α,β-unsaturated carbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • A ketone or another aldehyde with an α-hydrogen (1.0-1.2 eq)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate) or acid catalyst

  • Solvent (e.g., ethanol, water, THF)

Procedure:

  • Dissolve the ketone/aldehyde in the chosen solvent.

  • Add the catalyst to the solution.

  • Slowly add this compound to the reaction mixture, maintaining the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the catalyst (if necessary).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2][17][27][30][31]

Materials:

  • This compound (1.0 eq)

  • Phosphonium ylide (1.0-1.2 eq)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting fluoroalkene by column chromatography.

Protocol 4: General Procedure for Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[28][33][34][35][36]

Materials:

  • This compound (1.0 eq)

  • Nitroalkane (1.0-1.2 eq)

  • Base catalyst (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the nitroalkane and this compound in the solvent.

  • Add the base catalyst to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the β-nitro alcohol product by column chromatography.

Protocol 5: General Procedure for Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[21][26][37][38][39]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Combine this compound, the active methylene compound, and the catalyst in the solvent.

  • Heat the reaction mixture if necessary (e.g., reflux).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathway and Mechanism of Action

The bioactive molecules synthesized from this compound often exert their effects by interfering with critical cellular signaling pathways.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many fluorinated nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of viral RdRp.[1][8][40] This is a key mechanism for their antiviral activity against RNA viruses.

RdRp_Inhibition F_Nucleoside Fluorinated Nucleoside (Prodrug) F_NTP Fluorinated Nucleoside Triphosphate (Active Drug) F_Nucleoside->F_NTP Intracellular Phosphorylation Viral_RdRp Viral RNA-Dependent RNA Polymerase F_NTP->Viral_RdRp Chain_Elongation RNA Chain Elongation Viral_RdRp->Chain_Elongation Natural NTPs Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Incorporation of F-NTP RNA_Template Viral RNA Template RNA_Template->Viral_RdRp

Caption: Mechanism of Viral RdRp Inhibition by Fluorinated Nucleosides.

Inhibition of Thymidylate Synthase

The anticancer activity of some fluorinated pyrimidine analogs, such as 5-fluorouracil, is mediated by the inhibition of thymidylate synthase (TS). The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP and disrupting DNA replication.[7][10][11][12]

TS_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Methylation Ternary_Complex Stable Ternary Complex (TS-FdUMP-Cofactor) TS->Ternary_Complex Cofactor N⁵,N¹⁰-Methylene- tetrahydrofolate Cofactor->TS FdUMP FdUMP (from 5-FU) FdUMP->TS Inhibition Inhibition of DNA Synthesis Ternary_Complex->Inhibition

References

Application Notes and Protocols for Nucleophilic Addition Reactions of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetaldehyde (FCH₂CHO) is a valuable C2 building block in medicinal chemistry and drug development. The presence of the fluorine atom significantly influences the reactivity of the carbonyl group, making it a unique substrate for nucleophilic addition reactions. This document provides a detailed overview of various nucleophilic addition reactions involving this compound, including pertinent experimental protocols and quantitative data. Due to the limited availability of specific protocols for this compound, representative procedures for the more extensively studied trithis compound are included as valuable reference points, with notes on expected reactivity differences.

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to acetaldehyde. However, it is generally less reactive than trithis compound due to the comparatively lower inductive effect of a single fluorine atom. This compound is often used in situ or in its hydrate form due to its volatility and reactivity.

Key Nucleophilic Addition Reactions

Organometallic Additions (Grignard and Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form alcohols. These reactions are fundamental for carbon-carbon bond formation.

Reaction Scheme:

General Experimental Workflow for Organometallic Addition:

start Start reagents Prepare Grignard/Organolithium Reagent in Anhydrous Ether/THF start->reagents aldehyde Prepare solution of this compound (or its precursor) in Anhydrous Ether/THF start->aldehyde reaction Add Organometallic Reagent dropwise to this compound solution at low temperature (e.g., 0 °C or -78 °C) reagents->reaction aldehyde->reaction quench Quench reaction with aqueous acid (e.g., NH₄Cl or dilute HCl) reaction->quench extraction Extract with organic solvent (e.g., diethyl ether or ethyl acetate) quench->extraction purification Dry organic layer, concentrate, and purify product (e.g., chromatography or distillation) extraction->purification end End purification->end

Caption: General workflow for the addition of organometallic reagents to this compound.

Representative Protocol (Grignard Reaction with Trithis compound):

To a solution of phenylmagnesium bromide (prepared from 1.2 g of magnesium and 5.8 mL of bromobenzene) in 50 mL of anhydrous diethyl ether, a solution of trithis compound (4.0 g) in 20 mL of anhydrous diethyl ether is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature. The reaction is then quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1,1,1-trifluoro-2-phenyl-2-ethanol, is purified by column chromatography.

Note on Reactivity: this compound is expected to react similarly but may require less stringent cooling due to its lower reactivity compared to trithis compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide.

Reaction Scheme:

General Experimental Workflow for Wittig Reaction:

start Start ylide Prepare phosphonium ylide by treating phosphonium salt with a base (e.g., n-BuLi, NaH, or NaOH) start->ylide aldehyde Prepare solution of this compound in a suitable solvent (e.g., THF or DCM) start->aldehyde reaction Add ylide solution to this compound solution at appropriate temperature ylide->reaction aldehyde->reaction workup Work-up (e.g., quenching, extraction) reaction->workup purification Purify the alkene product (e.g., chromatography) workup->purification end End purification->end

F-CH₂-C-H + R-CH₂-NO₂ --[Base]--> F-CH₂-CH-CH(R)-NO₂

Caption: General workflow for the Henry reaction of this compound.

Representative Protocol (Henry Reaction with an Aldehyde):

To a solution of benzaldehyde (3.31 mmol) in a mixture of water (5 mL) and THF (0.5 mL), add nitroethane (3.63 mmol), one drop of 40% aqueous KOH solution, and a phase-transfer catalyst. Stir the reaction at room temperature for several hours. After completion, the mixture is worked up by extraction with ethyl acetate, and the product is purified by flash chromatography.

Note on this compound: The increased electrophilicity of this compound should facilitate the Henry reaction. The choice of base and reaction conditions can influence the diastereoselectivity of the product when using substituted nitroalkanes.

Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the addition of an enolate to a carbonyl compound. The reaction can be catalyzed by either acid or base.

Reaction Scheme (Base-catalyzed with acetone):

General Experimental Workflow for Aldol Reaction:

start Start enolate_formation Generate enolate from a ketone or aldehyde using a base (e.g., NaOH, LDA) start->enolate_formation reaction Add this compound to the enolate solution at a controlled temperature enolate_formation->reaction workup Quench the reaction with a proton source and perform aqueous work-up reaction->workup purification Isolate and purify the β-hydroxy carbonyl product workup->purification end End purification->end

Caption: General workflow for the aldol reaction with this compound.

Representative Protocol (Aldol Condensation of Acetone with Benzaldehyde):

Combine benzaldehyde (2.40 mL) and acetone (0.90 mL) in a round-bottom flask. Add 25 mL of an aqueous ethanolic sodium hydroxide solution. Stir the mixture at room temperature for 30 minutes. Collect the resulting solid precipitate by vacuum filtration.

Note on this compound: As a highly electrophilic aldehyde, this compound is an excellent acceptor in crossed aldol reactions. To prevent self-condensation of the enolizable partner, this compound would typically be added slowly to the pre-formed enolate.

Cyanohydrin Formation

The addition of a cyanide nucleophile to an aldehyde results in the formation of a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further functionalized.

Reaction Scheme:

General Experimental Workflow for Cyanohydrin Formation:

start Start reagents Prepare a solution of this compound and a cyanide source (e.g., NaCN, KCN) in a suitable solvent (e.g., water, ethanol) start->reagents reaction Acidify the mixture slowly (e.g., with H₂SO₄) to generate HCN in situ and allow the reaction to proceed reagents->reaction extraction Extract the cyanohydrin product with an organic solvent reaction->extraction purification Wash, dry, and concentrate the organic layer to obtain the product extraction->purification end End purification->end

Caption: General workflow for cyanohydrin formation from this compound.

Representative Protocol (Cyanohydrin Formation with an Aldehyde):

In a flask, mix the aldehyde with a solution of sodium or potassium cyanide in water. Cool the mixture in an ice bath and slowly add sulfuric acid to adjust the pH to around 4-5. The reaction proceeds to form the cyanohydrin, which can then be extracted.

Note on this compound: The electrophilic nature of this compound should favor the equilibrium towards the cyanohydrin product.

Quantitative Data Summary

Due to the scarcity of published data specifically for this compound, the following table provides representative yields for analogous reactions with trithis compound to serve as a general guide.

Reaction TypeNucleophileElectrophileProductYield (%)Reference Conditions
Organocatalytic Aldol Aromatic Methyl KetonesTrithis compound Ethyl Hemiacetal(R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanonesup to 90%(S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst, dichloroethane, 40 °C [1]
Wittig Reaction Benzylphosphonium ylidesTrithis compound (in situ)Aryl-3,3,3-trifluoropropenesGood to ExcellentNot specified [2]
Nucleophilic Trifluoromethylation Trithis compound Hydrate (as CF₃⁻ source)Various Carbonylsα-trifluoromethyl alcoholsup to 99%t-BuOK, DMF, -50 °C to rt [3]

Applications in Drug Development

The products of nucleophilic addition reactions to this compound are valuable intermediates in the synthesis of fluorinated pharmaceuticals. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.

Fluorinated alcohols, alkenes, and amino alcohols derived from this compound are key building blocks for a wide range of therapeutic agents, including antivirals, anticancer drugs, and central nervous system agents.

Conclusion

Nucleophilic addition reactions of this compound provide a versatile platform for the synthesis of a diverse array of fluorinated organic molecules. While specific experimental protocols for this compound are not as prevalent in the literature as for its trifluoromethyl analog, the general principles of these reactions, coupled with the understanding of the electronic effects of the fluorine substituent, allow for the rational design of synthetic routes to valuable fluorinated intermediates for drug discovery and development. The protocols provided for trithis compound serve as a solid foundation for developing specific procedures for this compound, with the expectation of slightly milder reaction conditions being required.

References

Application Notes and Protocols: Use of Fluoroacetaldehyde in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetaldehyde is a valuable and reactive building block in medicinal chemistry for the synthesis of fluorinated organic molecules.[1] The presence of a fluorine atom significantly alters the electronic properties of the aldehyde, making the carbonyl carbon more electrophilic and influencing the acidity of the α-protons. These characteristics can be harnessed to construct a variety of fluorinated heterocycles, which are of great interest in drug discovery due to the often-favorable effects of fluorine on metabolic stability, binding affinity, and bioavailability.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key fluorinated heterocycles, including pyrazoles and thiazoles. The methodologies presented are based on established heterocyclic chemistry principles and aim to provide a practical guide for researchers in the field.

Application Note 1: Synthesis of 3-Fluoropyrazole via Condensation with Hydrazine

The reaction of a 1,2-dicarbonyl equivalent with hydrazine is a classical and reliable method for the synthesis of pyrazoles. While this compound itself is not a dicarbonyl compound, its reactivity can be utilized to form intermediates that subsequently cyclize to yield fluorinated pyrazoles. A plausible synthetic route involves the initial formation of a hydrazone followed by an intramolecular condensation or reaction with a suitable co-reagent. Although direct condensation of this compound with hydrazine to form 3-fluoropyrazole is not extensively documented with specific high-yield protocols in readily available literature, the fundamental reactivity suggests its feasibility. The following protocol is a generalized procedure based on known pyrazole syntheses from aldehydes.[4][5]

Experimental Protocol: Synthesis of 3-Fluoropyrazole

Materials:

  • This compound hydrate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoropyrazole.

Quantitative Data Summary
ProductStarting MaterialsReagentsSolventTemperatureYield (%)
3-FluoropyrazoleThis compound hydrate, Hydrazine hydrateAcetic acidEthanolRefluxNot reported

Note: The yield for this specific reaction is not explicitly reported in the surveyed literature; however, analogous pyrazole syntheses from aldehydes suggest that moderate to good yields may be achievable with optimization.

Logical Relationship Diagram

Synthesis_of_3_Fluoropyrazole This compound This compound Hydrate Intermediate Hydrazone Intermediate This compound->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Fluoropyrazole 3-Fluoropyrazole Intermediate->Fluoropyrazole Intramolecular Cyclization & Dehydration

Caption: Synthesis of 3-Fluoropyrazole from this compound.

Application Note 2: Synthesis of 2-Substituted-4-Fluorothiazoles via Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, typically involving the reaction of an α-haloketone with a thioamide. A variation of this reaction can be envisioned using this compound as a C2 synthon. While not a traditional Hantzsch reaction, the electrophilic nature of the carbonyl carbon in this compound allows for condensation with a thioamide to form a hydroxy-thiohemiaminal intermediate, which can then be cyclized.

Experimental Protocol: Synthesis of a 2-Substituted-4-Fluorothiazole

Materials:

  • This compound hydrate

  • Substituted thioamide (e.g., thioacetamide, thiobenzamide)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound hydrate (1.0 eq), the substituted thioamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted-4-fluorothiazole.

Quantitative Data Summary
ProductStarting MaterialsCatalystSolventTemperatureYield (%)
2-Substituted-4-FluorothiazoleThis compound hydrate, Substituted thioamidep-Toluenesulfonic acidTolueneRefluxNot reported

Note: Specific yields for this direct synthesis route are not well-documented. The success of this reaction would depend on the effective dehydration of the intermediate.

Experimental Workflow Diagram

Hantzsch_Type_Synthesis_Workflow Start Start: Combine Reactants & Catalyst in Toluene Reactants This compound Hydrate Substituted Thioamide p-Toluenesulfonic Acid Start->Reactants Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Aqueous Workup: NaHCO3 Wash, Extraction with EtOAc Monitor->Workup Reaction Complete Purify Dry, Concentrate, & Purify by Column Chromatography Workup->Purify Product Final Product: 2-Substituted-4-Fluorothiazole Purify->Product

Caption: Workflow for the Hantzsch-Type Synthesis of Fluorothiazoles.

Conclusion

This compound presents itself as a potentially versatile precursor for the synthesis of various fluorinated heterocycles. The protocols outlined above for the synthesis of 3-fluoropyrazole and 2-substituted-4-fluorothiazoles are based on fundamental and widely applied synthetic strategies in heterocyclic chemistry. While specific, high-yield examples directly utilizing this compound are not abundantly present in current literature, these notes provide a solid foundation for researchers to explore and optimize these transformations. Further investigation into the reaction conditions, including catalysts, solvents, and temperature, is encouraged to develop robust and efficient methods for the synthesis of these and other valuable fluorinated heterocyclic compounds. The unique electronic properties imparted by the fluorine atom in this compound make it a building block with significant potential for the discovery of novel bioactive molecules.

References

Application Note & Protocol: Purification of Fluoroacetaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of fluoroacetaldehyde by distillation. Researchers, scientists, and professionals in drug development who need to work with high-purity this compound will find this guide useful. Given the hazardous nature of this compound, this protocol emphasizes safety and proper handling procedures.

Introduction

This compound is a reactive aldehyde and a valuable building block in the synthesis of various organofluorine compounds. Due to its reactivity, it can be prone to polymerization and may contain impurities from its synthesis. Distillation is a primary method for its purification, leveraging its volatility to separate it from non-volatile impurities and byproducts. This protocol outlines a standard procedure for the distillation of this compound under controlled conditions to obtain a product of high purity.

Safety Precautions

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[1] Adherence to all institutional safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), a flame-resistant lab coat, and chemical safety goggles or a full-face respirator if exposure limits are exceeded.[1]

  • Ventilation: All handling and distillation procedures must be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Ignition Sources: this compound is flammable. Ensure the work area is free of open flames, hot surfaces, and spark-producing equipment.[2] Use non-sparking tools and take precautions against static discharge.[1]

  • Emergency Procedures: Have an emergency plan in place. In case of skin contact, wash immediately with soap and water.[1] In case of inhalation, move to fresh air.[1] In case of eye contact, rinse with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention for any significant exposure.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. The boiling point is a critical parameter for establishing the distillation conditions.

PropertyValueReference
Molecular FormulaC₂H₃FO[3]
Molecular Weight62.04 g/mol [3]
Boiling Point43.9 °C at 760 mmHg[1]
AppearancePresumed to be a volatile liquid or gas
IUPAC Name2-fluoroacetaldehyde[3]
CAS Number1544-46-3[3]

Table 1. Physical and Chemical Properties of this compound.

Experimental Protocol: Distillation of this compound

This protocol describes a simple distillation procedure suitable for purifying this compound from non-volatile impurities.

4.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or similar)

  • Receiving flask

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips[4]

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

  • Appropriate tubing for condenser and inert gas lines

  • Ground glass joint clips

4.2. Procedure

  • Apparatus Setup:

    • Assemble the distillation apparatus in a chemical fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom distilling flask.[4]

    • Connect the distilling flask to the distillation head, the condenser, and the receiving flask. Use appropriate clips to secure all ground glass joints.

    • Place the receiving flask in an ice bath to cool the distillate and minimize evaporation.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water source.

    • Set up an inert gas inlet on the distillation apparatus to maintain an inert atmosphere, which can help prevent autoxidation.[2]

  • Distillation Process:

    • Charge the distilling flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Begin stirring if using a magnetic stir bar.

    • Gently heat the distilling flask using the heating mantle.

    • Monitor the temperature closely. The vapor temperature should rise and stabilize at the boiling point of this compound (approximately 43.9 °C at atmospheric pressure).[1]

    • Collect the distillate that comes over at a constant temperature. The first few drops may contain more volatile impurities and can be discarded.

    • Continue distillation until a small amount of residue remains in the distilling flask. Never distill to dryness. [4]

  • Shutdown and Storage:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Transfer the purified this compound from the receiving flask to a clean, dry, and appropriately labeled storage container.

    • Store the purified product under an inert atmosphere and in a cool, well-ventilated area, away from incompatible materials.[1]

Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by distillation.

Fluoroacetaldehyde_Distillation Figure 1. Experimental Workflow for this compound Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep_apparatus Assemble and Dry Distillation Apparatus add_crude Charge Distilling Flask with Crude this compound prep_apparatus->add_crude add_chips Add Boiling Chips/ Magnetic Stirrer add_crude->add_chips setup_inert Establish Inert Atmosphere (N2/Ar) add_chips->setup_inert heat Gently Heat the Distilling Flask setup_inert->heat monitor_temp Monitor Vapor Temperature heat->monitor_temp collect_distillate Collect Distillate at Constant Boiling Point monitor_temp->collect_distillate stop_heating Stop Heating Before Flask is Dry collect_distillate->stop_heating cool Cool Apparatus to Room Temperature stop_heating->cool transfer Transfer Purified Product cool->transfer store Store Under Inert Gas in a Cool Place transfer->store

Caption: Experimental Workflow for this compound Distillation.

Conclusion

The protocol described provides a general framework for the purification of this compound by distillation. Given the hazardous properties of this compound, all operations must be conducted with strict adherence to safety guidelines. The purity of the final product should be assessed by appropriate analytical techniques, such as gas chromatography or NMR spectroscopy. Adjustments to the procedure, such as performing the distillation under reduced pressure, may be necessary depending on the stability of the crude material and the nature of the impurities.

References

Application Notes and Protocols for the Analytical Detection of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetaldehyde is a reactive aldehyde of significant interest in metabolic studies and as a potential biomarker. Accurate and sensitive detection of this compound in various matrices is crucial for research and development. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods often necessitate a derivatization step to enhance the analyte's chromatographic behavior and detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the polar and volatile nature of this compound, derivatization is highly recommended to improve its thermal stability and chromatographic properties.[1][2][3] A common approach for aldehydes is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which creates a more stable and volatile oxime derivative suitable for GC-MS analysis.[1]

Experimental Protocol: GC-MS with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Extraction (for biological matrices): For samples like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.[4]

  • Derivatization Reaction:

    • To 100 µL of the sample or standard, add 100 µL of the PFBHA derivatizing reagent solution (e.g., 10 mg/mL in a suitable buffer, pH 4-5).

    • Add an internal standard (e.g., a deuterated analogue, if available).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • After cooling to room temperature, extract the derivative using 200 µL of a non-polar solvent like hexane or ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.

  • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance data achievable for aldehyde analysis using PFBHA derivatization followed by GC-MS. The exact values for this compound would need to be determined during method validation.

ParameterExpected PerformanceReference
Limit of Detection (LOD)0.005 - 0.5 µg/L[1]
Limit of Quantitation (LOQ)0.015 - 1.5 µg/L[6]
Linearity (r²)> 0.995
Recovery85 - 110%
Precision (%RSD)< 15%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_PFBHA Add PFBHA Reagent Sample->Add_PFBHA Incubate Incubate (60°C, 60 min) Add_PFBHA->Incubate Extract Extract with Hexane Incubate->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound with PFBHA derivatization.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For the analysis of aldehydes like this compound, derivatization is commonly employed to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors.[1][7] A widely used derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected by UV.[1][7]

Experimental Protocol: HPLC with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create calibration standards by serial dilution.

  • Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid).

  • Derivatization Reaction:

    • Mix 500 µL of the sample or standard with 500 µL of the DNPH reagent solution.

    • Add an internal standard if necessary.

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

    • The derivatized sample can be directly injected or diluted with the mobile phase if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 360 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary (HPLC)

The following table presents typical performance characteristics for the HPLC-UV analysis of aldehydes after DNPH derivatization. Method validation for this compound is required to establish specific performance data.

ParameterExpected PerformanceReference
Limit of Detection (LOD)0.1 - 1 µM[8][9]
Limit of Quantitation (LOQ)0.3 - 3 µM
Linearity (r²)> 0.998[8]
Recovery90 - 105%
Precision (%RSD)< 10%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Add_DNPH Add DNPH Reagent Sample->Add_DNPH React React (Room Temp, 1 hr) Add_DNPH->React HPLC_Vial Transfer to HPLC Vial React->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for Neat Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of neat fluoroacetaldehyde. The information compiled is based on available safety data for this compound and analogous compounds. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Safety and Handling Precautions

Neat this compound is a reactive and potentially hazardous chemical. The presence of a fluorine atom on the α-carbon significantly influences the reactivity of the carbonyl group.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

1.1 Personal Protective Equipment (PPE)

When handling neat this compound, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as natural rubber over neoprene gloves.[3] Gloves must be inspected prior to use.[2]

  • Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes made of rubber or leather.[3]

  • Respiratory Protection: In the event of a large spill or release in a confined area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4]

1.2 Spill and Emergency Procedures

  • Spill: In case of a spill, evacuate the area and remove all ignition sources.[2][4] Absorb the spill with an inert material, such as a spill pillow or absorbent sand, and place it in a sealed container for proper disposal.[4][5] Use non-sparking tools for cleanup.[2] For larger spills, neutralization with a sodium bisulfite solution may be considered before cleanup.[4]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][3][4]

    • Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Storage Procedures

Proper storage of neat this compound is critical to prevent degradation and hazardous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is 2-8°C.[3]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent autoxidation.[3][4]

  • Incompatible Materials: Keep away from strong acids, strong bases, oxidizing agents, and trace metals like iron, as these can catalyze violent polymerization.[4][6] Also, avoid contact with acid chlorides, anhydrides, amines, hydrogen cyanide, and hydrogen sulfide.[4]

  • Labeling: Containers should be clearly labeled with the chemical name and appropriate hazard warnings, including "CANCER HAZARD" or "SUSPECT CANCER AGENT".[3]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Molecular Formula C2H3FO[7]
Molecular Weight 62.04 g/mol [7]
Recommended Storage Temperature 2-8°C[3]
Storage Atmosphere Inert gas (e.g., Nitrogen, Argon)[3][4]
Incompatible Materials Strong acids, strong bases, oxidizing agents, trace metals (e.g., iron), acid chlorides, anhydrides, amines, hydrogen cyanide, hydrogen sulfide[4][6]
Extinguishing Media Dry chemical, carbon dioxide, alcohol-resistant foam[2]

Experimental Protocol: Use of Neat this compound in a Nucleophilic Addition Reaction

This protocol outlines a general procedure for the use of neat this compound in a laboratory-scale nucleophilic addition reaction. All steps must be performed in a certified chemical fume hood.

Materials:

  • Neat this compound

  • Anhydrous reaction solvent (e.g., THF, diethyl ether)

  • Nucleophile (e.g., Grignard reagent, organolithium reagent)

  • Dry glassware (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath or other cooling system

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Appropriate work-up and purification supplies

Procedure:

  • Setup: Assemble the dry glassware under a stream of inert gas. Equip the reaction flask with a magnetic stir bar and a septum.

  • Solvent and Reactant Addition: Add the anhydrous solvent to the reaction flask via a syringe. If the nucleophile is a solid, add it at this stage. If it is a liquid, it can be added via a syringe.

  • Cooling: Cool the reaction mixture to the desired temperature using an ice bath or other cooling system.

  • This compound Addition: Carefully draw the required volume of neat this compound into a syringe under an inert atmosphere. Slowly add the this compound dropwise to the cooled, stirring reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching solution (e.g., saturated ammonium chloride) while maintaining cooling.

  • Work-up and Purification: Proceed with the appropriate aqueous work-up and purification of the product (e.g., extraction, chromatography).

  • Waste Disposal: Dispose of all chemical waste, including empty this compound containers, according to institutional and local regulations.[4]

Visualizations

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage (2-8°C, Inert Atmosphere) Receiving->Storage HandlingPrep Preparation for Handling (Fume Hood, PPE) Storage->HandlingPrep Experiment Experimental Use HandlingPrep->Experiment Waste Waste Collection (Sealed Containers) Experiment->Waste Disposal Proper Disposal Waste->Disposal

Caption: Workflow for the safe handling and storage of neat this compound.

DecompositionPathway This compound Neat this compound ImproperStorage Improper Storage (Air, Light, Heat, Contaminants) Peroxide Explosive Peroxides ImproperStorage->Peroxide Oxidation Polymer Violent Polymerization ImproperStorage->Polymer Catalysis

Caption: Potential decomposition pathways of neat this compound under improper storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Fluoroacetaldehyde in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fluoroacetaldehyde in aqueous solutions. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How does this compound exist in an aqueous solution?

A1: In aqueous solutions, this compound primarily exists in equilibrium with its hydrated form, 2-fluoro-1,1-ethanediol.[1][2] This is a common characteristic for many aldehydes, where the hydrate can be the predominant species. The exact ratio of the free aldehyde to the hydrate can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

Q2: What are the main factors that affect the stability of this compound in water?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH, temperature, and storage duration.[5][6] Based on studies of analogous halogenated acetaldehydes, stability is expected to decrease with increasing pH (alkaline conditions) and higher temperatures.[5][6][7]

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: While specific studies on this compound are limited, analogous halogenated acetaldehydes are known to degrade.[5][6] Potential degradation pathways for this compound may include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming fluoroacetic acid.

  • Polymerization: Like acetaldehyde, this compound may be prone to polymerization, especially under certain conditions, leading to the formation of insoluble white solids.[8]

  • Hydrolysis/Elimination: Under alkaline conditions, similar to other haloacetaldehydes, it may undergo hydrolysis which could lead to the formation of other byproducts.[5][6][9][10]

Q4: How should aqueous solutions of this compound be stored?

A4: To maximize stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C).[5] For longer-term stability, storage at -20°C or -70°C is recommended.[11] The container should be tightly sealed and stored in a dry, cool, and well-ventilated place.[12] It is also advisable to adjust the pH of the solution to slightly acidic conditions (e.g., pH 4.5) to improve stability, as this has been shown to be effective for other halogenated acetaldehydes.[5]

Troubleshooting Guide

Q5: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?

A5: Yes, inconsistent results are a common sign of sample degradation. If the stock solution has been stored for an extended period, at room temperature, or at an inappropriate pH, its concentration may have changed. It is recommended to freshly prepare solutions or verify the concentration of older stock solutions before use.

Q6: I observe a white precipitate in my this compound solution. What is it?

A6: A white precipitate is likely a polymer of this compound. Aldehydes can undergo polymerization, and this process can be influenced by temperature and the presence of impurities.[8] If a precipitate is observed, the solution should be considered degraded and should not be used for quantitative experiments.

Q7: After a reaction workup, I can't find my product, or the yield is very low. Could my this compound have degraded?

A7: This is possible, especially if your reaction or workup conditions involve high pH (alkaline) or elevated temperatures. This compound may degrade under these conditions.[5][6] It is advisable to analyze a sample of your starting material under the reaction conditions (without other reactants) to assess its stability.

Q8: How can I monitor the stability of my this compound solution over time?

A8: The most reliable way to monitor the stability is to periodically measure the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with derivatization.[13][14][15] This will allow you to track any decrease in concentration over time.

Quantitative Stability Data for Halogenated Acetaldehydes

The following tables summarize stability data for halogenated acetaldehydes analogous to this compound. This data can be used as a general guide for handling and experimental design.

Table 1: Stability of Halogenated Acetaldehydes (HAs) in Water Under Sampling Protocol Conditions [5]

CompoundStorage ConditionsStability Duration
DichloroacetaldehydepH 4.5, 4°CUp to 14 days
BromochloroacetaldehydepH 4.5, 4°CUp to 14 days
DibromoacetaldehydepH 4.5, 4°CUp to 14 days
TribromoacetaldehydepH 4.5, 4°CUp to 14 days
Chloral HydratepH 4.5, 4°CUp to 14 days

Table 2: Influence of pH and Temperature on the Half-Life of Acetaldehyde and its Halogenated Derivatives (Illustrative) [7]

CompoundConditionHalf-Life
AcetaldehydepH 7, 25°CRelatively stable
Chloroacetaldehyde (CA)pH 7, Chlorine presentShorter than DCA
Dichloroacetaldehyde (DCA)pH 7, Chlorine presentShorter than Acetaldehyde
Chloral Hydrate (CH)pH 7, Chlorine presentLonger than Acetaldehyde
Brominated HaloacetaldehydespH 7.5, 50°CRapid degradation (e.g., >90% of TBAL in 8 min)

Note: The presence of other reagents like chlorine significantly impacts stability.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC with DNPH Derivatization

This protocol outlines a method to assess the stability of this compound in aqueous solutions under varying pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Dilute the stock solution with each buffer to a final concentration of approximately 10 µg/mL.

    • Divide each buffered solution into aliquots for analysis at different time points and temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • Derivatization:

    • To 1 mL of the sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and a small amount of acid catalyst (e.g., sulfuric acid).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., 1 hour) to form the this compound-DNPH derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 360 nm.

    • Quantification: Create a calibration curve using freshly prepared standards of derivatized this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and half-life.

Protocol 2: Analysis of Aldehyde-Hydrate Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the quantification of the equilibrium between the free aldehyde and its hydrated form.

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) at a known concentration.

    • Add an internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilylpropanoic acid - TMSP).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signals for the aldehydic proton of free this compound and the corresponding proton of the hydrated form (gem-diol).

    • Integrate the area of these signals relative to the integral of the internal standard.

  • Equilibrium Constant Calculation:

    • Calculate the concentrations of the free aldehyde and the hydrate based on the relative integrals.

    • Determine the equilibrium constant (K_hyd = [Hydrate] / [Aldehyde]).

Visualizations

Hydration_Equilibrium This compound This compound C(=O)H Hydrate 2-Fluoro-1,1-ethanediol CH(OH)₂ This compound->Hydrate Hydration Water H₂O

Caption: Equilibrium between this compound and its hydrate in water.

Degradation_Pathways cluster_main Aqueous this compound cluster_products Potential Degradation Products This compound This compound (Hydrated Form Dominant) Fluoroacetic_Acid Fluoroacetic Acid This compound->Fluoroacetic_Acid Oxidation Polymer Polymer This compound->Polymer Polymerization Other_Byproducts Other Byproducts This compound->Other_Byproducts Hydrolysis (High pH)

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Buffered This compound Solutions incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) start->incubate sample Sample at Time Points (t=0, 2, 4, ... hrs) incubate->sample derivatize Derivatize with DNPH sample->derivatize hplc Analyze by HPLC-UV derivatize->hplc analyze Calculate Concentration vs. Time hplc->analyze end End: Determine Degradation Kinetics analyze->end

Caption: Workflow for a this compound stability study.

References

Technical Support Center: High-Temperature Decomposition of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the high-temperature decomposition pathways of fluoroacetaldehyde (CH2FCHO). The information is presented in a question-and-answer format to directly address potential experimental challenges.

Disclaimer: Direct experimental and extensive theoretical studies on the high-temperature decomposition of monothis compound are limited in publicly available literature. The pathways described below are based on established principles of organic chemistry and analogies to the thermal decomposition of similar molecules, such as acetaldehyde and other fluorinated organic compounds. Researchers should consider these as hypothesized pathways to guide their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary decomposition pathways for this compound at high temperatures?

At high temperatures, this compound likely undergoes decomposition through several competing pathways, including radical chain mechanisms and unimolecular eliminations. Based on analogies with acetaldehyde and other fluorinated compounds, two primary pathways are proposed:

  • Pathway A: Radical Chain Decomposition: Initiated by the homolytic cleavage of the weakest bonds.

  • Pathway B: Unimolecular HF Elimination: A common decomposition route for many fluorinated organic molecules.

Q2: How does the fluorine atom influence the decomposition mechanism compared to acetaldehyde?

The highly electronegative fluorine atom significantly influences the bond strengths within the this compound molecule.

  • C-F Bond Strength: The C-F bond is the strongest bond in the molecule and is unlikely to be the initial site of cleavage.

  • Inductive Effect: The fluorine atom's electron-withdrawing inductive effect strengthens the adjacent C-C bond and can influence the acidity of the α-hydrogens, potentially affecting the rates of radical abstraction and elimination reactions.

  • HF Elimination: The presence of fluorine opens up the possibility of HF elimination as a major decomposition channel, which is not present in acetaldehyde.

Q3: What are the expected major products from the high-temperature decomposition of this compound?

The expected products will vary depending on the dominant decomposition pathway, which in turn is influenced by factors such as temperature, pressure, and the presence of other species.

  • From Radical Pathways: Methane (CH4), carbon monoxide (CO), fluoroethane (CH3CH2F), and potentially small amounts of ethane (C2H6) and 1,1-difluoroethane (CH3CHF2) from radical recombination reactions.

  • From HF Elimination: Hydrogen fluoride (HF) and vinyl alcohol (CH2=CHOH), which would likely tautomerize to acetaldehyde under the reaction conditions, or ketene (CH2=C=O) via a different rearrangement.

Troubleshooting Guide

Issue 1: My product analysis shows a significant amount of HF and unexpected oxygenated species like ketene.

  • Possible Cause: This suggests that the unimolecular HF elimination pathway (Pathway B) is a significant contributor to the decomposition under your experimental conditions. The formation of ketene could result from a subsequent rearrangement of an intermediate.

  • Troubleshooting Steps:

    • Temperature Profile: Analyze the effect of temperature on the product distribution. HF elimination pathways often have different activation energies than radical chain reactions. A lower activation energy for this pathway might make it dominant at lower temperatures within your high-temperature range.

    • Surface Effects: The reactor surface can catalyze elimination reactions. Consider performing experiments in reactors made of different materials (e.g., quartz vs. stainless steel) to assess the role of surface catalysis.

    • Carrier Gas: The nature of the carrier gas can influence unimolecular reaction rates. Investigate the effect of different inert gases (e.g., Ar, N2, He) on the product yields.

Issue 2: I am observing a complex mixture of fluorinated and non-fluorinated hydrocarbons, making it difficult to determine the primary reaction mechanism.

  • Possible Cause: A complex product mixture indicates that multiple decomposition pathways are occurring simultaneously, and secondary reactions of the initial products are likely.

  • Troubleshooting Steps:

    • Short Residence Times: Use a flow reactor with very short residence times to minimize secondary reactions and isolate the primary decomposition products.

    • Radical Scavengers: Introduce a radical scavenger (e.g., nitric oxide or toluene) to suppress the radical chain pathways (Pathway A). If the formation of products like methane and fluoroethane is significantly reduced, it confirms the importance of the radical mechanism.

    • Kinetic Modeling: Develop a kinetic model incorporating the hypothesized pathways. By fitting the model to your experimental data at various conditions, you can estimate the relative contributions of each pathway.

Experimental Protocols

Protocol 1: Pyrolysis Experiments using a Flow Reactor

This protocol describes a general methodology for studying the gas-phase thermal decomposition of this compound.

  • Apparatus: A high-temperature flow reactor (e.g., a quartz or silicon carbide tube) housed in a furnace. The reactor should be connected to a gas handling system for introducing the reactant and a carrier gas, and to an analytical system for product detection.

  • Reactant Preparation: this compound is synthesized and purified. A dilute mixture (e.g., 0.1-1%) in an inert carrier gas (e.g., Argon) is prepared in a high-pressure cylinder.

  • Decomposition: The gas mixture is passed through the heated reactor. The temperature, pressure, and flow rate (residence time) are precisely controlled.

  • Product Analysis: The products exiting the reactor are analyzed using techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the stable products.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and quantify species like CO and HF.

    • Photoionization Mass Spectrometry (PIMS): For the detection of radical intermediates.

  • Data Analysis: Product yields are quantified as a function of temperature, pressure, and residence time to determine the reaction kinetics and elucidate the decomposition mechanism.

Data Presentation

As no specific quantitative data for the high-temperature decomposition of this compound was found in the literature, a table of hypothetical rate constants and activation energies is provided below to guide researchers in developing kinetic models. These values are illustrative and should be determined experimentally.

PathwayReaction StepHypothetical A-factor (s⁻¹ or cm³mol⁻¹s⁻¹)Hypothetical Activation Energy (kJ/mol)
Radical Initiation CH₂FCHO → CH₂F• + •CHO10¹⁵340
CH₂FCHO → •CH₂FCHO + H•10¹⁴410
Radical Propagation •CH₃ + CH₂FCHO → CH₄ + •CHFCHO10¹³40
•CH₂F + CH₂FCHO → CH₃F + •CHFCHO10¹³35
HF Elimination CH₂FCHO → HF + CH₂=C=O (Ketene)10¹³300
CH₂FCHO → HF + CH₂=CHOH (Vinyl Alcohol)10¹³320

Visualizations

Decomposition_Pathways cluster_main This compound (CH₂FCHO) cluster_pathA Pathway A: Radical Chain Decomposition cluster_pathB Pathway B: Unimolecular HF Elimination CH2FCHO CH₂FCHO Initiation Initiation (C-C or C-H Cleavage) CH2FCHO->Initiation High T HF_Elimination HF Elimination CH2FCHO->HF_Elimination High T CH2F_rad •CH₂F Initiation->CH2F_rad CHO_rad •CHO Initiation->CHO_rad Propagation Propagation CH2F_rad->Propagation + CH₂FCHO Termination Termination CH2F_rad->Termination + •CH₂F CO CO CHO_rad->CO → H• + CO CH4 CH₄ Propagation->CH4 C2H4F2 CH₂FCH₂F Termination->C2H4F2 HF HF HF_Elimination->HF Vinyl_Alcohol CH₂=CHOH HF_Elimination->Vinyl_Alcohol Ketene CH₂=C=O HF_Elimination->Ketene

Caption: Hypothesized decomposition pathways of this compound at high temperatures.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Product Analysis cluster_interpretation Data Interpretation Reactant_Prep Prepare Dilute Mixture (CH₂FCHO in Ar) Flow_Reactor High-Temperature Flow Reactor Reactant_Prep->Flow_Reactor GC_MS GC-MS Flow_Reactor->GC_MS FTIR FTIR Flow_Reactor->FTIR PIMS PIMS Flow_Reactor->PIMS Kinetic_Modeling Kinetic Modeling GC_MS->Kinetic_Modeling FTIR->Kinetic_Modeling PIMS->Kinetic_Modeling Mechanism_Elucidation Mechanism Elucidation Kinetic_Modeling->Mechanism_Elucidation

Caption: General experimental workflow for studying this compound pyrolysis.

Common side reactions in the synthesis of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Fluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common side reactions encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed laboratory methods for the synthesis of this compound are:

  • Oxidation of 2-Fluoroethanol: This is a primary route, typically utilizing mild oxidizing agents to prevent over-oxidation to fluoroacetic acid. The two most common methods are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).

  • Partial Reduction of Ethyl 2-fluoroacetate: This method involves the use of a reducing agent that can selectively reduce an ester to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

  • Hydrolysis of this compound Diethyl Acetal: This method involves the deprotection of a stable acetal precursor to release the desired aldehyde.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Method 1: Oxidation of 2-Fluoroethanol

Issue 1.1: Low yield of this compound and formation of a major byproduct during Swern Oxidation.

  • Question: I performed a Swern oxidation on 2-fluoroethanol, but my yield of this compound is low, and I've isolated a significant amount of an unexpected, less polar byproduct. What could be the issue?

  • Answer: A common side reaction in the Swern oxidation, especially if the reaction temperature is not strictly controlled, is the formation of a methylthiomethyl (MTM) ether of the starting alcohol.[1][2][3] This occurs when the reaction is allowed to warm, leading to a Pummerer rearrangement of the chloro(dimethyl)sulfonium salt intermediate.[2]

    Troubleshooting Steps:

    • Strict Temperature Control: It is critical to maintain the reaction temperature at or below -60 °C during the formation of the active oxidant and its reaction with the alcohol.[2][4] Use a cryostat or a well-maintained dry ice/acetone bath.

    • Order of Addition: Ensure that the 2-fluoroethanol is added to the pre-formed activated DMSO complex before the addition of the tertiary amine base. Adding the base too early can promote the Pummerer rearrangement.[3]

    • Choice of Base: While triethylamine is commonly used, a bulkier base like diisopropylethylamine (DIPEA) can sometimes mitigate side reactions, although this is more commonly associated with preventing epimerization at an alpha-chiral center.

Issue 1.2: My reaction is sluggish, and I still have unreacted 2-fluoroethanol.

  • Question: My Swern oxidation of 2-fluoroethanol is not going to completion, even after an extended reaction time. What could be the cause?

  • Answer: Incomplete reactions can be due to several factors related to reagent quality and reaction setup.

    Troubleshooting Steps:

    • Reagent Quality: Ensure that all reagents (DMSO, oxalyl chloride, and the amine base) are anhydrous and of high purity. The presence of water can quench the activated intermediate. Use freshly distilled or newly opened reagents.

    • Proper Activation of DMSO: Allow sufficient time for the reaction between DMSO and oxalyl chloride to form the active oxidant before adding the 2-fluoroethanol. This is typically done for about 10-15 minutes at -78 °C.

    • Stoichiometry: Use a slight excess of the DMSO and oxalyl chloride relative to the 2-fluoroethanol to ensure complete conversion. A common molar ratio is Alcohol:Oxalyl Chloride:DMSO:Triethylamine of 1:1.5:2:3.

Issue 1.3: I'm observing the formation of fluoroacetic acid in my product after PCC oxidation.

  • Question: I used PCC to oxidize 2-fluoroethanol, but my final product is contaminated with fluoroacetic acid. How can I prevent this?

  • Answer: The formation of fluoroacetic acid indicates over-oxidation of the desired this compound.[5] This is a well-known issue with chromium-based oxidants, especially in the presence of water.[5]

    Troubleshooting Steps:

    • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions.[6] Use an oven-dried flask, anhydrous dichloromethane as the solvent, and high-purity PCC. The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.[5]

    • Use of a Buffer: PCC is mildly acidic, which can sometimes catalyze side reactions. Adding a buffer such as sodium acetate or Celite can help to mitigate this and often leads to cleaner reactions and easier work-up.[7] The addition of Celite also helps to adsorb the chromium byproducts, simplifying their removal by filtration.[6]

    • Solvent Choice: While dichloromethane is the most common solvent, using a non-polar solvent can sometimes reduce the rate of over-oxidation. However, ensure your starting material is soluble. Using DMF as a solvent is known to promote over-oxidation and should be avoided.[7]

Method 2: Partial Reduction of Ethyl 2-fluoroacetate

Issue 2.1: My DIBAL-H reduction of ethyl 2-fluoroacetate primarily yields 2-fluoroethanol.

  • Question: I attempted to synthesize this compound by reducing ethyl 2-fluoroacetate with DIBAL-H, but the main product I isolated was 2-fluoroethanol. What went wrong?

  • Answer: The formation of 2-fluoroethanol indicates over-reduction of the ester.[8] The key to stopping the reduction at the aldehyde stage with DIBAL-H is precise control over the reaction conditions.[9]

    Troubleshooting Steps:

    • Low Temperature: The reaction must be carried out at a low temperature, typically -78 °C (dry ice/acetone bath).[9][10] At higher temperatures, the intermediate hemiacetal is unstable and is further reduced to the alcohol.

    • Stoichiometry: Use only one equivalent of DIBAL-H per equivalent of the ester.[8][10] An excess of the reducing agent will lead to the formation of the alcohol.

    • Slow Addition: Add the DIBAL-H solution dropwise to the solution of ethyl 2-fluoroacetate at -78 °C. This helps to maintain a low concentration of the reducing agent and prevent localized warming.

    • Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature. This is typically done by the slow addition of methanol, followed by an aqueous workup.

Data Presentation

Table 1: Troubleshooting Summary for this compound Synthesis

Synthetic MethodCommon IssueProbable Cause(s)Recommended Solution(s)Key Byproduct(s)
Swern Oxidation Low yield, less polar byproductReaction temperature too high; Incorrect order of additionMaintain temperature at/below -60°C; Add alcohol before the amine baseMethylthiomethyl (MTM) ether of 2-fluoroethanol
Incomplete reactionPoor reagent quality (presence of water); Insufficient activation timeUse anhydrous reagents; Allow 10-15 min for DMSO activationUnreacted 2-fluoroethanol
PCC Oxidation Formation of fluoroacetic acidPresence of water in the reaction mixtureUse anhydrous conditions and reagents; Add a buffer like Celite or sodium acetateFluoroacetic acid
DIBAL-H Reduction Formation of 2-fluoroethanolReaction temperature too high; Excess DIBAL-H usedMaintain reaction at -78°C; Use exactly one equivalent of DIBAL-H2-Fluoroethanol

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 2-Fluoroethanol

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 2-Fluoroethanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of anhydrous DMSO (2.0 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 2-fluoroethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at low temperature to obtain the crude this compound.

Note: this compound is volatile and toxic. Handle with extreme care in a well-ventilated fume hood.

Protocol 2: Synthesis of this compound via PCC Oxidation of 2-Fluoroethanol

Materials:

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • 2-Fluoroethanol

  • Celite or powdered molecular sieves

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 2-fluoroethanol (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Carefully remove the solvent from the filtrate under reduced pressure at low temperature to yield crude this compound.

Note: Chromium reagents are toxic. Handle with appropriate safety precautions and dispose of waste correctly.

Protocol 3: Synthesis of this compound via DIBAL-H Reduction of Ethyl 2-fluoroacetate

Materials:

  • Ethyl 2-fluoroacetate

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Methanol

Procedure:

  • To a stirred solution of ethyl 2-fluoroacetate (1.0 equivalent) in anhydrous toluene at -78 °C under an inert atmosphere, add a 1.0 M solution of DIBAL-H (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or GC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at low temperature to obtain crude this compound.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_reduction Reduction Route 2-Fluoroethanol 2-Fluoroethanol This compound This compound 2-Fluoroethanol->this compound Swern or PCC MTM_Ether Methylthiomethyl Ether 2-Fluoroethanol->MTM_Ether Pummerer Rearrangement (Swern, > -60°C) Fluoroacetic_Acid Fluoroacetic Acid This compound->Fluoroacetic_Acid Over-oxidation (PCC, H2O) Ethyl_2-fluoroacetate Ethyl 2-fluoroacetate Fluoroacetaldehyde_Red This compound Ethyl_2-fluoroacetate->Fluoroacetaldehyde_Red DIBAL-H (1 eq, -78°C) 2-Fluoroethanol_Red 2-Fluoroethanol Fluoroacetaldehyde_Red->2-Fluoroethanol_Red Over-reduction (> -78°C or >1 eq DIBAL-H)

Caption: Synthetic routes to this compound and major side reactions.

Troubleshooting_Workflow cluster_swern Swern Oxidation cluster_pcc PCC Oxidation cluster_dibal DIBAL-H Reduction start Low Yield or Impure This compound method Identify Synthesis Method start->method swern_issue Identify Byproduct method->swern_issue Swern pcc_issue Fluoroacetic Acid Present method->pcc_issue PCC dibal_issue 2-Fluoroethanol Present method->dibal_issue DIBAL-H mtm MTM Ether Present swern_issue->mtm Less Polar Byproduct unreacted_sm Unreacted Starting Material swern_issue->unreacted_sm Starting Material check_temp Verify Temperature Control (≤ -60°C) mtm->check_temp check_reagents Check Reagent Quality (Anhydrous) unreacted_sm->check_reagents check_water Ensure Anhydrous Conditions Use Buffer (Celite) pcc_issue->check_water check_temp_dibal Verify Temperature Control (-78°C) dibal_issue->check_temp_dibal check_stoich Verify Stoichiometry (1 eq. DIBAL-H) dibal_issue->check_stoich

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions for Fluoroacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized through several routes, including the oxidation of 2-fluoroethanol, the reduction of fluoroacetic acid derivatives, and enzymatic methods. For radiolabeling applications with Fluorine-18, a common strategy involves the nucleophilic substitution of a precursor with [¹⁸F]fluoride followed by an oxidation step.[1][2] Chemoenzymatic and biocatalytic routes, leveraging enzymes like fluorinase and aldolase, offer high specificity and are aligned with green chemistry principles.[1]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

A2: Low yields are a common issue in this compound synthesis. Several factors could be contributing to this problem:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Refer to the optimized reaction conditions for your specific method in the tables below. For instance, in the reductive N-alkylation using [18F]this compound, the yield was significantly higher at 80°C (88%) compared to 50°C (27%).[3]

  • Reagent Degradation: Ensure the quality and stability of your starting materials and reagents. For example, pyridinium dichromate (PDC), used in the oxidation of 2-fluoroethanol, should be handled under anhydrous conditions to maintain its reactivity.

  • Product Volatility and Instability: this compound is a volatile compound, which can lead to loss of product during workup and purification. It is crucial to handle it at low temperatures and consider derivatization to improve its stability for analysis.[1]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Purification methods such as distillation or chromatography are essential to isolate this compound.

Q3: How can I minimize the formation of side products during the synthesis?

A3: Minimizing side products requires careful control over reaction conditions:

  • Temperature Control: Maintaining the optimal reaction temperature is critical. For example, in the reduction of ethyl trifluoroacetate with diisobutylaluminum hydride (DIBAL), the reaction is conducted at -78°C to prevent over-reduction.[4]

  • Stoichiometry of Reagents: Precise control of the molar ratios of reactants can prevent unwanted side reactions.

  • Choice of Solvent: The solvent can significantly influence the reaction pathway. For the synthesis of [18F]fluoroethyltosylate, a precursor to [18F]this compound, switching from acetonitrile to DMSO was investigated to streamline the process, although it resulted in a lower radiochemical yield (60% vs. >90%).[5]

Q4: What are the recommended methods for the purification of this compound?

A4: Due to its volatility, purification requires careful handling. Distillation is a common method.[5] For radiolabeled [18F]this compound, it is often distilled directly into the reaction mixture for the subsequent step.[3] For analysis, derivatization is often employed to improve its volatility and thermal stability for techniques like Gas Chromatography (GC).[1] High-Performance Liquid Chromatography (HPLC) can also be used for analysis, particularly after derivatization.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Check the purity and activity of all starting materials and catalysts. Use fresh reagents if necessary.
Suboptimal reaction temperature.Verify and calibrate temperature monitoring equipment. Refer to the specific protocol for the optimal temperature range.
Incorrect reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time.
Formation of Multiple Products Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry.Carefully measure and control the molar ratios of the reactants.
Difficulty in Isolating the Product Product is volatile.Perform distillations at reduced pressure and use cold traps to collect the product.
Product is unstable.Consider in-situ generation and use in the next step without isolation. Derivatization can also be used to create a more stable compound for isolation and characterization.[1]
Inconsistent Yields Variations in starting material quality.Source high-purity starting materials from a reliable supplier.
Inconsistent reaction setup.Ensure the reaction setup is consistent for each run, including glassware, stirring speed, and atmosphere (e.g., inert gas).

Experimental Protocols & Data

Table 1: Synthesis of this compound via Oxidation of 2-Fluoroethanol
Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Pyridinium Dichromate (PDC)Dichloromethane (DCM)Room Temperature24Not specified[5][6]

Detailed Protocol: Oxidation of 2-Fluoroethanol with PDC [5][6]

  • To a solution of pyridinium dichromate (PDC) (1.5 mmol) in dichloromethane (DCM) (1.5 ml), add 2-fluoroethanol (1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Separate the liquid portion from the PDC precipitate.

  • Heat the liquid to 80°C and collect the distillate in deionized water.

Table 2: Radiosynthesis of [18F]this compound
Precursor Fluorinating Agent Solvent Temperature (°C) Reaction Time (min) Overall Radiochemical Yield (%) Reference
Ethylene di-p-toluenesulfonateK[18F]/Kryptofix 222Acetonitrile110Not specified31-56[3]
Ethylene glycol ditosylate[18F]FluorideDMSONot specified4526 ± 3[5]

Detailed Protocol: Two-Step, One-Pot Synthesis of [18F]this compound [3]

  • Step 1: Synthesis of [18F]Fluoroethyltosylate

    • Dry the K[18F]/Kryptofix 222 complex by heating at 110°C under an argon stream.

    • Add a solution of ethylene di-p-toluenesulfonate in acetonitrile to the dried complex and heat at 110°C.

  • Step 2: Oxidation to [18F]this compound

    • Evaporate the solvent at room temperature under an argon stream.

    • Heat the resulting [18F]fluoroethyltosylate at 150°C to induce partial oxidation to [18F]this compound.

    • The [18F]this compound is then distilled into a solution for the subsequent reaction.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start Starting Materials reaction Chemical or Enzymatic Reaction start->reaction extraction Extraction / Filtration reaction->extraction purification Distillation / Chromatography extraction->purification characterization Characterization (NMR, GC-MS) purification->characterization product This compound characterization->product troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok workup_ok Workup Efficient? check_workup->workup_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Temperature & Time reagents_ok->optimize_conditions Yes conditions_ok->optimize_conditions No improve_workup Improve Isolation Technique (e.g., cold trap) conditions_ok->improve_workup Yes workup_ok->improve_workup No

References

Purification challenges for removing impurities from Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluoroacetaldehyde.

Section 1: Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Troubleshooting Low Purity after Synthesis

Issue: After synthesizing this compound, primarily through the oxidation of 2-fluoroethanol, you observe significant impurities.

Common Impurities from Oxidation of 2-Fluoroethanol:

ImpurityCommon Synthesis Method of OriginIdentification MethodRemoval Strategy
Unreacted 2-fluoroethanolSwern, PCC, or other oxidation methodsGC-MS, ¹H NMRFractional Distillation
Fluoroacetic acidOver-oxidation, especially with stronger oxidizing agents or presence of waterGC-MS, ¹H NMR, ¹⁹F NMR, Wash with aqueous NaHCO₃ solution[1]Aqueous basic wash (e.g., NaHCO₃)
Dimethyl sulfide (DMS)Swern Oxidation[2]GC-MS, OdorCareful evaporation under a fume hood, Aqueous work-up
Carbon Monoxide (CO) & Carbon Dioxide (CO₂)Swern Oxidation[3][2]Not typically isolated with the productGaseous byproducts, removed during work-up
Triethylammonium chlorideSwern Oxidation (if triethylamine is used as the base)[3]¹H NMRAqueous wash
Pyridinium hydrochloridePCC Oxidation[4]¹H NMRAqueous wash
Chromium saltsPCC Oxidation[4]Visual (colored impurities)Filtration, Aqueous wash

Troubleshooting Workflow for Post-Synthesis Impurities:

References

Technical Support Center: Fluoroacetaldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of fluoroacetaldehyde to prevent polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White precipitate or solid formation in this compound solution. Polymerization of this compound.1. Do not use the material. 2. Review storage conditions and inhibitor use. 3. Dispose of the polymerized material according to your institution's hazardous waste guidelines.
Increased viscosity of the this compound solution. Onset of polymerization.1. Immediately assess storage temperature and exposure to light or air. 2. Consider adding a recommended inhibitor if not already present. 3. If viscosity continues to increase, treat as polymerized material.
Discoloration of the this compound solution. Presence of impurities or degradation products which can catalyze polymerization.1. Check the purity of the material if possible. 2. Ensure the storage container is inert and clean. 3. If in doubt, do not use and obtain a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: this compound, like many aldehydes, is susceptible to polymerization through various mechanisms, including cationic, anionic, and radical pathways. The presence of acidic or basic impurities, exposure to light, and elevated temperatures can initiate and accelerate this process. The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon more electrophilic and prone to nucleophilic attack, which can initiate polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place.[1] A dedicated flammable liquids storage cabinet is recommended.[1] The storage area should be well-ventilated. Containers should be tightly sealed to prevent exposure to air and moisture. It is advisable to store this compound under an inert atmosphere, such as argon or nitrogen.

Q3: Are there any chemical inhibitors that can be added to prevent polymerization?

A3: While specific studies on this compound are limited, inhibitors effective for other aldehydes can be considered. These generally fall into categories of radical scavengers and acid/base neutralizers. Common classes of polymerization inhibitors include phenolic compounds (like hydroquinone) and amines.[2][3] For acetaldehyde, ammonium acetate has been used to suppress polymerization.[4] Given the susceptibility of this compound to acid- or base-catalyzed polymerization, the addition of a neutral, weakly basic, or radical inhibitor at low concentrations may be effective.

Q4: Can water be used to inhibit the polymerization of this compound?

A4: Yes, for some aldehydes, particularly those with strong electron-withdrawing groups, water can act as an inhibitor by forming a stable hydrate, also known as a gem-diol.[5][6] This equilibrium shifts the aldehyde to its hydrated form, which is less prone to polymerization. This compound, with its electron-withdrawing fluorine atom, is a good candidate for this type of stabilization. Therefore, storing it as an aqueous solution can be an effective way to prevent polymerization.

Q5: How can I tell if my this compound has started to polymerize?

A5: The most common signs of polymerization are the formation of a white solid precipitate (paraformaldehyde-like polymer), an increase in viscosity, or cloudiness in the solution.

Q6: What should I do if I observe signs of polymerization?

A6: If you observe any signs of polymerization, it is crucial to stop using the reagent immediately. The polymerization process can sometimes be exothermic, although this is less of a risk in small lab-scale quantities. The polymerized material should be treated as hazardous waste and disposed of according to your institution's safety protocols.

Inhibitor Classes for Aldehyde Stabilization

Inhibitor Class Examples General Mechanism of Action Typical Concentration Range (for other aldehydes)
Phenolic Compounds Hydroquinone, 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT)Radical scavenging, effective in the presence of oxygen.[2][3]10 - 200 ppm
Amines Triethanolamine, Diethylhydroxylamine, p-PhenylenediamineRadical scavenging and reaction with initiating species.[3]50 - 500 ppm
Ammonium Salts Ammonium AcetateNeutralizes acidic impurities that can catalyze polymerization.[4]30 - 100 ppm
Water H₂OForms a stable gem-diol (hydrate), reducing the concentration of free aldehyde available for polymerization.[5][6]Used as a solvent (e.g., 50% aqueous solution)

Disclaimer: The effectiveness and optimal concentration of any inhibitor for this compound must be determined experimentally.

Experimental Protocol: Assessment of this compound Stability

This protocol outlines a method to evaluate the stability of this compound under different storage conditions and with various inhibitors.

Objective: To determine the rate of this compound polymerization under specific conditions by monitoring the decrease in monomer concentration over time.

Materials:

  • This compound

  • Proposed inhibitor(s)

  • Anhydrous solvent (e.g., acetonitrile, if not testing an aqueous solution)

  • Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH) solution

  • HPLC-grade solvents (acetonitrile, water)

  • Vials for storage test

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvent (e.g., acetonitrile for anhydrous studies or water for aqueous stability).

    • Prepare stock solutions of the inhibitor(s) to be tested.

    • In separate vials, prepare the this compound solutions with and without the different inhibitors at various concentrations. A control sample with no inhibitor should always be included.

    • Seal the vials tightly, potentially under an inert atmosphere, and store them under the desired test conditions (e.g., room temperature, 4°C, protected from light).

  • Sampling and Derivatization:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a small aliquot from each vial.

    • Immediately react the aliquot with a solution of 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the aldehyde into a stable hydrazone, which can be readily analyzed by HPLC.[7][8]

  • HPLC Analysis:

    • Analyze the derivatized samples by reverse-phase HPLC with UV detection. The resulting hydrazone will have a strong UV absorbance, allowing for sensitive quantification.[7][8]

    • Develop a calibration curve using known concentrations of derivatized this compound to quantify the monomer concentration in the test samples.

  • Data Analysis:

    • Plot the concentration of this compound monomer as a function of time for each storage condition and inhibitor concentration.

    • The rate of decrease in monomer concentration corresponds to the rate of polymerization. A slower rate of decrease indicates better stability.

Visualizations

This compound Polymerization Pathway A This compound (Monomer) B Initiation (e.g., by acid, base, or radical) A->B Initiator D Propagation (Addition of Monomers) A->D n this compound C Reactive Intermediate B->C C->D E Polythis compound (Polymer) D->E

Caption: this compound Polymerization Pathway.

Inhibition of this compound Polymerization cluster_0 Polymerization Cascade cluster_1 Inhibition Mechanisms A This compound B Reactive Intermediate A->B Initiation F Stable Gem-Diol (Hydrate) A->F Forms Hydrate C Polymerization B->C D Inhibitor (e.g., Radical Scavenger) D->B Deactivates E Water (H2O)

Caption: Inhibition of this compound Polymerization.

Experimental Workflow for Stability Testing A Prepare this compound Solutions with/without Inhibitors B Store under Controlled Conditions (T, Light) A->B C Sample at Time Intervals B->C D Derivatize with DNPH C->D E Quantify Monomer by HPLC-UV D->E F Analyze Data: Concentration vs. Time E->F

Caption: Experimental Workflow for Stability Testing.

References

Troubleshooting low yields in the enzymatic synthesis of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of fluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields. The synthesis of this compound is a multi-step enzymatic cascade, and optimizing each step is critical for success.

Simplified Enzymatic Pathway for this compound Synthesis

The biotransformation of a fluoride ion into this compound is typically achieved through a four-step enzymatic pathway. The initial C-F bond formation catalyzed by fluorinase is often the rate-limiting step in the entire process.

Fluoroacetaldehyde_Pathway cluster_substrates Initial Substrates cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates & Product SAM S-adenosyl-L-methionine (SAM) Fluorinase Fluorinase (FlA) F_ion Fluoride Ion (F⁻) FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA Step 1: C-F Bond Formation PNP Purine Nucleoside Phosphorylase (PNP) FDRP 5-Fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) PNP->FDRP Step 2: Phosphorylation Isomerase Isomerase FDRulP 5-Fluoro-5-deoxyribulose-1-phosphate (FDRulP) Isomerase->FDRulP Step 3: Isomerization Aldolase Aldolase This compound This compound Aldolase->this compound Step 4: Retro-Aldol Cleavage Pathway Pathway Flow Flow

Caption: The four-enzyme pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Category 1: Enzyme-Related Issues

Q1: My reaction yield is near zero. How do I confirm my enzymes, particularly the fluorinase, are active?

Answer: When encountering a complete lack of product, systematically verifying the activity of each enzyme is crucial. Since fluorinase is the first and slowest enzyme, start there.[1]

  • Perform a Control Reaction: Test the fluorinase in a separate, simplified assay. Use S-adenosyl-L-methionine (SAM) and sodium fluoride (NaF) as substrates and monitor for the production of 5'-fluoro-5'-deoxyadenosine (5'-FDA) using HPLC-MS.[2] This isolates the first step and confirms the viability of your most critical enzyme.

  • Check for Aggregation: Fluorinase has a known propensity to aggregate, which leads to inactivation.[3] Run a sample of your purified enzyme on a size-exclusion chromatography (SEC) column to check for significant aggregation.

  • Verify Storage Conditions: Ensure all enzymes have been stored at the correct temperature (typically -80°C) and have not been subjected to multiple freeze-thaw cycles, which can denature proteins.[4]

Q2: The literature states that fluorinase has a very low turnover rate (kcat). How can this inherent limitation be overcome to improve yield?

Answer: The slow nature of fluorinase is a major bottleneck.[1] While you cannot change the enzyme's intrinsic properties without protein engineering, you can optimize the conditions to maximize its performance:

  • Increase Enzyme Concentration: If feasible, increasing the concentration of the fluorinase enzyme can help drive the reaction forward.

  • Optimize Reaction Time: Due to the slow turnover, longer incubation times may be necessary. Run a time-course experiment (e.g., 2, 4, 8, 16 hours) to find the point of maximum yield before product degradation becomes a factor.

  • Consider Enzyme Immobilization: Immobilizing the fluorinase can improve its stability and activity, allowing for reuse and potentially higher overall productivity.[5]

  • Protein Engineering: Recent studies have shown that specific mutations can improve the catalytic efficiency of fluorinase.[3] If resources permit, exploring engineered variants could provide a significant boost in yield.

Category 2: Substrate & Reagent Issues

Q3: What are the optimal concentrations for S-adenosyl-L-methionine (SAM) and fluoride?

Answer: The optimal concentrations require careful balancing. While higher substrate levels should increase the reaction rate, high concentrations of SAM can cause substrate inhibition.[3]

  • SAM: The Michaelis constant (KM) for SAM is typically in the micromolar range (see Table 1). Start with a concentration several-fold higher than the KM, but be aware that very high levels can be inhibitory.[3]

  • Fluoride: The KM for fluoride is in the low millimolar range. Concentrations are often set high (e.g., 5-75 mM) to ensure it is not a limiting factor.[2][3]

  • Optimization: It is highly recommended to perform a substrate titration experiment, varying the concentration of one substrate while keeping the other constant, to determine the optimal ratio and concentrations for your specific enzyme and conditions.

Q4: I suspect my S-adenosyl-L-methionine (SAM) is degrading. What are the proper storage and handling procedures?

Answer: SAM is notoriously unstable, especially in aqueous solutions at neutral or alkaline pH and elevated temperatures.[6][7]

  • Storage: Store lyophilized SAM at -80°C for long-term stability (up to one year).[8]

  • Solution Preparation: Prepare aqueous stock solutions fresh before each experiment. If you must store a solution, use an acidic buffer (e.g., 20 mM HCl) and store at 4°C for no more than a few days, as SAM readily decomposes.[8][9] Do not store in neutral pH buffers for more than one day.[8]

  • Purity Check: Degradation of SAM produces S-adenosylhomocysteine (SAH), which is a known inhibitor of many SAM-dependent enzymes.[7][8] Periodically check the purity of your SAM stock via HPLC.

Category 3: Reaction Condition Optimization

Q5: What are the optimal pH and temperature for the fluorinase reaction?

Answer: Optimal conditions can vary slightly between fluorinase homologs, but general ranges have been established.

  • pH: Most fluorinases exhibit optimal activity in a slightly acidic to neutral pH range, typically between 6.5 and 7.8.[2][10]

  • Temperature: The optimal temperature is a trade-off between enzyme activity and substrate stability. While fluorinase activity is often highest around 37°C, the degradation of SAM is also significantly faster at this temperature.[2] A lower temperature, such as 26-30°C, often provides the best balance of acceptable enzyme activity and minimal SAM degradation for kinetic studies and synthesis reactions.[2]

Category 4: Product-Related Issues

Q6: My initial product (5'-FDA) forms, but I'm not getting the final this compound. Could the product be degrading?

Answer: Yes, this compound is a reactive aldehyde and can be unstable in aqueous reaction media.[11]

  • Reaction with Buffers: Avoid using amine-containing buffers like Tris, as aldehydes can react with them to form stable oxazolidine adducts, effectively removing your product from the solution.[11][12] Use non-amine buffers such as HEPES or phosphate buffer.

  • Oxidation: this compound can be oxidized to fluoroacetate, especially if contaminating aldehyde dehydrogenases are present from the cell lysate used to produce the enzymes.[12]

  • In Situ Trapping/Derivatization: If product instability is a major issue, consider an in situ trapping strategy. For example, the final step of the cascade can be coupled directly to a subsequent reaction that utilizes this compound, or a derivatizing agent can be included to form a more stable product for quantification.

Q7: How can I accurately quantify the concentration of this compound?

Answer: Direct quantification can be challenging due to the product's reactivity and volatility.

  • HPLC with Derivatization: A common and sensitive method is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is stable, UV-active, and can be easily quantified by reverse-phase HPLC.[13]

  • NMR Spectroscopy: 19F NMR is a powerful, non-invasive technique for quantifying organofluorine compounds.[12] It can directly measure this compound in the reaction mixture without derivatization, although it is generally less sensitive than HPLC.[14][15]

Quantitative Data Summary

Table 1: Comparative Kinetic Parameters of Fluorinase Enzymes
Enzyme SourceSubstrateKMkcat (min-1)kcat/KM (M-1s-1)
Streptomyces sp. MA37 (FlA1)SAM110 ± 10 µM0.08 ± 0.0112.1
Streptomyces sp. MA37 (FlA1)Fluoride1.1 ± 0.1 mM0.08 ± 0.011.2
Nocardia brasiliensis (NobA)SAM114 ± 19 µM0.17 ± 0.0124.9
Nocardia brasiliensis (NobA)Fluoride1.3 ± 0.3 mM0.17 ± 0.012.2
(Data synthesized from references[2][10])
Table 2: Typical Reaction Conditions for Fluorinase Activity
ParameterRecommended ConditionRationale / Notes
Buffer 50 mM HEPES or PhosphateAvoid amine-based buffers (e.g., Tris) to prevent side reactions with the aldehyde product.[3][12]
pH 6.5 - 7.8Optimal range for most known fluorinases.[2]
Temperature 26 - 30 °CA compromise to ensure SAM stability while maintaining reasonable enzyme activity.[2]
Fluoride (NaF or KF) 5 - 75 mMEnsure fluoride is not the limiting substrate.[2][3]
SAM 0.4 - 0.8 mMShould be several-fold above KM but below concentrations that cause substrate inhibition.[2][3]
Enzyme 1 - 2 µMConcentration may need to be optimized based on enzyme purity and specific activity.[10]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start_node START: Low this compound Yield q_enzyme q_enzyme start_node->q_enzyme Is 5'-FDA being produced? q_node q_node p_node p_node s_node s_node p_no_fda p_no_fda q_enzyme->p_no_fda No q_subsequent_steps q_subsequent_steps q_enzyme->q_subsequent_steps Yes q_fluorinase_active q_fluorinase_active p_no_fda->q_fluorinase_active Is Fluorinase active? (Run control assay) p_inactive_fluorinase p_inactive_fluorinase q_fluorinase_active->p_inactive_fluorinase No p_active_fluorinase p_active_fluorinase q_fluorinase_active->p_active_fluorinase Yes s_replace_enzyme s_replace_enzyme p_inactive_fluorinase->s_replace_enzyme Troubleshoot Enzyme: 1. Check storage/handling. 2. Verify protein integrity (SEC). 3. Prepare fresh enzyme stock. q_sam_ok q_sam_ok p_active_fluorinase->q_sam_ok Is SAM solution fresh & pure? (Check storage, run HPLC) p_bad_sam p_bad_sam q_sam_ok->p_bad_sam No p_good_sam p_good_sam q_sam_ok->p_good_sam Yes s_replace_sam s_replace_sam p_bad_sam->s_replace_sam Troubleshoot SAM: 1. Use fresh lyophilized stock. 2. Prepare solution fresh in acidic buffer. 3. Store at -80°C. q_conditions_ok q_conditions_ok p_good_sam->q_conditions_ok Are reaction conditions optimal? (pH, Temp, Concentrations) p_bad_conditions p_bad_conditions q_conditions_ok->p_bad_conditions No s_final_check Final Check: Verify quantification method (e.g., HPLC-DNPH). Check for inhibitors. q_conditions_ok->s_final_check Yes s_optimize_conditions s_optimize_conditions p_bad_conditions->s_optimize_conditions Optimize Conditions: 1. Adjust pH to 6.5-7.8. 2. Lower temp to 26-30°C. 3. Titrate SAM/F⁻ concentrations. p_no_final_product p_no_final_product q_subsequent_steps->p_no_final_product Are other cascade enzymes active? (Assay individually if possible) p_inactive_cascade p_inactive_cascade p_no_final_product->p_inactive_cascade No p_active_cascade p_active_cascade p_no_final_product->p_active_cascade Yes s_replace_cascade_enzyme s_replace_cascade_enzyme p_inactive_cascade->s_replace_cascade_enzyme Troubleshoot Cascade Enzymes: 1. Verify expression & purification. 2. Check storage conditions. q_product_stable q_product_stable p_active_cascade->q_product_stable Is product degradation occurring? (Check buffer, run time course) p_product_degrades p_product_degrades q_product_stable->p_product_degrades Yes q_product_stable->s_final_check Yes s_stabilize_product s_stabilize_product p_product_degrades->s_stabilize_product Stabilize Product: 1. Switch to non-amine buffer (HEPES). 2. Optimize reaction time. 3. Consider in situ derivatization.

Caption: A step-by-step workflow for diagnosing low product yields.

Experimental Protocols

Protocol 1: Standard Fluorinase Activity Assay

This protocol is for verifying the activity of the fluorinase enzyme by monitoring the formation of 5'-FDA.

  • Reagent Preparation:

    • Prepare a 10X buffer stock (e.g., 500 mM HEPES, pH 7.5).

    • Prepare a 10 mM SAM stock solution fresh in 5 mM HCl and keep on ice.

    • Prepare a 500 mM KF or NaF stock solution in ultrapure water.

    • Dilute the purified fluorinase enzyme to a working concentration (e.g., 10-20 µM) in 1X reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice to a final volume of 100 µL:

      • 10 µL of 10X Reaction Buffer (Final: 50 mM)

      • 10 µL of 500 mM KF (Final: 50 mM)

      • 10 µL of 10 mM SAM (Final: 1 mM)

      • X µL of ultrapure water

      • 10 µL of 10 µM Fluorinase (Final: 1 µM)

    • Include a negative control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 1 to 4 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 100 µL of ice-cold methanol or by heat inactivation (95°C for 5 minutes).

    • Centrifuge the samples at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample for the presence of 5'-FDA using a C18 reverse-phase HPLC column with detection by mass spectrometry (MS) or UV absorbance (~260 nm). Compare the result to a 5'-FDA standard and the negative control.

Protocol 2: General Multi-Enzyme Synthesis of this compound

This protocol outlines a one-pot synthesis using all four enzymes in the cascade. Note: The optimal ratio of the four enzymes must be determined empirically.

  • Reagent Preparation:

    • Prepare a 10X reaction buffer (500 mM HEPES, pH 7.5).

    • Prepare fresh stock solutions of SAM (10 mM in 5 mM HCl) and KF (500 mM).

    • Prepare purified, concentrated stocks of all four enzymes: Fluorinase, PNP, Isomerase, and Aldolase.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the following to the desired final volume (e.g., 1 mL):

      • 100 µL of 10X Reaction Buffer (Final: 50 mM)

      • 100 µL of 500 mM KF (Final: 50 mM)

      • 100 µL of 10 mM SAM (Final: 1 mM)

      • Optimized amounts of each of the four enzymes.

      • Ultrapure water to final volume.

  • Incubation:

    • Incubate the reaction at 30°C. It is recommended to take time points (e.g., 2, 4, 8, 16 hours) to monitor the progress and identify the optimal reaction time.

  • Sample Preparation for Quantification:

    • Take an aliquot (e.g., 100 µL) from the reaction.

    • Add an equal volume of a DNPH solution (e.g., 0.1% DNPH in acetonitrile with 0.1% phosphoric acid) to derivatize the this compound.

    • Incubate at room temperature for 30 minutes.

    • Centrifuge to remove any precipitate.

    • Analyze the supernatant by reverse-phase HPLC, monitoring for the this compound-DNPH derivative peak (typically detected at ~360 nm).[13]

References

Technical Support Center: Managing Fluoroacetaldehyde in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and management of the volatility and reactivity of fluoroacetaldehyde.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive and volatile compound that presents several hazards. It is considered toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Due to its aldehyde functionality, it can undergo self-polymerization, which can sometimes be vigorous.[3][4] It is also flammable, and its vapors can form explosive mixtures with air.[5]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6] For long-term storage, refrigeration (2-8 °C) is recommended to reduce its volatility and slow down potential decomposition or polymerization reactions.

Q3: How can I monitor the stability of my this compound sample over time?

A3: Regular analytical testing is crucial to monitor the purity and stability of this compound. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the aldehyde and detect the presence of degradation products.[7][8] ¹H and ¹⁹F NMR spectroscopy can also be valuable tools for monitoring the structural integrity of the molecule.

Q4: What are the common decomposition pathways for this compound?

A4: Like many aldehydes, this compound can undergo several decomposition pathways. These include:

  • Polymerization: Aldehydes can polymerize, especially in the presence of acid or base catalysts, to form cyclic trimers (trioxanes) or linear polyacetals.[3][9]

  • Oxidation: If exposed to air, this compound can oxidize to fluoroacetic acid.

  • Aldol Condensation: In the presence of a base, it can undergo self-condensation reactions.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not widely documented in publicly available literature, general strategies for stabilizing aldehydes can be applied. These include the addition of small amounts of radical inhibitors to prevent autoxidation. For some aldehydes, the addition of substances like triethanolamine or dimethylethanolamine in parts-per-million concentrations has been shown to inhibit polymerization and autocondensation.[10]

Section 2: Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected polymerization or solidification of this compound in the container. Contamination with acidic or basic impurities. Exposure to high temperatures. Prolonged storage.1. Visually inspect for any discoloration or change in viscosity before use. 2. If polymerization is suspected, do not attempt to heat the container as this could lead to a runaway reaction. 3. If the material is still mostly liquid, consider transferring it to a clean, dry container under an inert atmosphere. 4. If the material has solidified, it should be disposed of as hazardous waste following institutional guidelines.
Inconsistent or poor yields in reactions involving this compound. Degradation of the this compound starting material. Presence of water or other reactive impurities. Incorrect reaction conditions.1. Verify the purity of the this compound using an appropriate analytical method (e.g., GC, NMR) before use. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if the reaction is sensitive to moisture. 3. Re-optimize reaction conditions such as temperature, reaction time, and stoichiometry.
Formation of unexpected byproducts in a reaction. Decomposition of this compound under the reaction conditions. Side reactions such as self-condensation.1. Analyze the reaction mixture by GC-MS or LC-MS to identify the byproducts. 2. Consider lowering the reaction temperature or using a slower addition of this compound to the reaction mixture. 3. Ensure the pH of the reaction mixture is controlled to avoid acid or base-catalyzed decomposition.
Difficulty in handling the volatility of this compound. High vapor pressure at room temperature.1. Always handle this compound in a well-ventilated fume hood.[1] 2. Pre-cool the container in an ice bath before opening to reduce the vapor pressure. 3. Use chilled solvents when preparing solutions. 4. Employ techniques such as cannula transfer for transferring the liquid to minimize exposure to the atmosphere.

Section 3: Experimental Protocols

Protocol for a Generic Aldol Reaction with this compound

This is a general guideline and must be adapted for specific substrates and reaction scales.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve the ketone (1 equivalent) in a suitable dry solvent (e.g., THF, ether).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong base (e.g., lithium diisopropylamide (LDA)) to the stirred solution to form the enolate.

  • This compound Addition: Add a solution of this compound (1.1 equivalents) in the same dry solvent dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature, then perform a standard aqueous work-up, including extraction with an appropriate organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol for a Generic Wittig Reaction with this compound

This is a general guideline and must be adapted for specific phosphonium ylides and reaction scales.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in a dry solvent (e.g., THF). Cool the suspension in an ice bath.

  • Base Addition: Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.

  • This compound Addition: Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the ylide solution at 0 °C or a lower temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Work-up: Perform a standard aqueous work-up, including extraction with an organic solvent, washing, drying, and concentration.

  • Purification: Purify the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[11]

Protocol for Emergency Quenching of Unreacted this compound

This procedure should be performed in a fume hood with appropriate personal protective equipment.

  • Dilution: Dilute the reaction mixture containing unreacted this compound with a water-miscible solvent like isopropanol or ethanol to dissipate heat.[12]

  • Cooling: Cool the diluted mixture in an ice bath to control the reaction rate.

  • Quenching Agent: Slowly and cautiously add a solution of a mild reducing agent, such as sodium borohydride, to the cooled mixture. This will reduce the aldehyde to the corresponding alcohol.

  • Neutralization: After the reaction is complete (cessation of gas evolution), slowly add a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent and any basic byproducts.

  • Disposal: The neutralized mixture can then be disposed of as hazardous waste according to institutional guidelines.

Section 4: Data and Visualizations

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in publicly available literature. The following table provides general stability expectations based on the properties of aldehydes.

Parameter Condition Expected Stability/Shelf-Life Reference/Rationale
Temperature Refrigerated (2-8 °C)Expected to be stable for several months.Lower temperatures reduce volatility and slow decomposition/polymerization rates.[13]
Room Temperature (~20-25 °C)Shorter shelf-life; potential for gradual degradation over weeks to months.Increased temperature accelerates chemical reactions.
Atmosphere Inert (Nitrogen/Argon)Enhanced stability by preventing oxidation.Aldehydes are susceptible to air oxidation.[6]
AirProne to oxidation to fluoroacetic acid.
Solvent Aprotic (e.g., THF, Dioxane)Generally more stable.Protic solvents can participate in reactions with the aldehyde (e.g., hemiacetal formation).[14]
Protic (e.g., Methanol, Water)Less stable; can form hemiacetals and hydrates.[14]
Materials Compatibility
Material Compatibility Notes
Glass (Borosilicate) ExcellentStandard material for laboratory glassware.
Stainless Steel (304, 316) Good to ExcellentGenerally good resistance to aldehydes.[15]
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals, including aldehydes.[16]
Polypropylene (PP) GoodGood resistance to many aldehydes at room temperature.[16]
Polyethylene (LDPE, HDPE) Fair to GoodMay show some swelling or degradation with prolonged exposure.
Natural Rubber PoorNot recommended for use with aldehydes.

Signaling Pathways and Workflows

decomposition_pathway This compound This compound Polymer Polymer This compound->Polymer Polymerization (Acid/Base catalyst) Fluoroacetic_acid Fluoroacetic_acid This compound->Fluoroacetic_acid Oxidation (Air/O2) Aldol_adduct Aldol_adduct This compound->Aldol_adduct Self-condensation (Base catalyst) handling_workflow start Start: Need to handle This compound ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood inert_atmosphere Use under inert atmosphere (N2 or Ar) fume_hood->inert_atmosphere cooling Pre-cool container before opening inert_atmosphere->cooling transfer Use appropriate transfer technique (e.g., syringe, cannula) cooling->transfer reaction Perform reaction transfer->reaction end End: Reaction complete or handled reaction->end troubleshooting_logic rect_node rect_node start Inconsistent Reaction Yield? check_purity Is starting material pure? start->check_purity purify Purify or obtain a new batch check_purity->purify No check_conditions Are reaction conditions (temp, time) optimal? check_purity->check_conditions Yes yes_pure Yes no_pure No optimize Re-optimize conditions check_conditions->optimize No check_impurities Are there reactive impurities (e.g., H2O)? check_conditions->check_impurities Yes yes_optimal Yes no_optimal No dry_reagents Thoroughly dry all reagents and glassware check_impurities->dry_reagents Yes investigate_further Investigate other possible causes check_impurities->investigate_further No yes_impurities Yes no_impurities No

References

Technical Support Center: Fluoroacetaldehyde Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on materials to avoid when working with Fluoroacetaldehyde to ensure laboratory safety and experimental integrity. The following information is compiled from safety data sheets of this compound and analogous compounds, as well as general chemical compatibility data.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical classes I should avoid mixing with this compound?

A: As a reactive aldehyde, this compound should not come into contact with strong oxidizing agents, strong bases, strong reducing agents, and acids. These materials can trigger hazardous reactions such as violent polymerization, fire, or the formation of explosive peroxides.[1][2]

Q2: Can I store this compound in a standard laboratory refrigerator?

A: this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[3] While refrigeration is generally recommended for reactive aldehydes to minimize polymerization and peroxide formation, ensure the storage unit is designed for flammable materials and does not contain any of the incompatible substances mentioned above. Always store in a tightly closed container.[3]

Q3: Is this compound compatible with water or aqueous solutions?

A: this compound is known to react with water to form a hydrate. While this is not typically a hazardous reaction, it will alter the chemical nature of the compound and may impact your experimental results. Avoid prolonged contact with water unless it is a deliberate part of your experimental protocol.

Q4: What happens if this compound is exposed to air for an extended period?

A: Similar to other aldehydes, this compound can react with air, particularly on prolonged contact, to form explosive peroxides.[1] It is crucial to handle this compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), and to keep containers tightly sealed when not in use.

Q5: Are there any specific metals I should avoid using with this compound?

A: Trace amounts of metals can catalyze violent or explosive polymerization of aldehydes.[1] It is good practice to avoid contact with metals unless their compatibility has been verified. Transition metal complexes of aldehydes and ketones are known to form.[4] For specific metal compatibility, refer to the table below, keeping in mind that data for this compound may be limited and is often inferred from data for acetaldehyde.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected polymerization (formation of a solid or viscous liquid) in the this compound container. Contamination with acids, bases, or trace metals. Exposure to heat or light.Do not attempt to use the material. Consult your institution's safety protocols for the disposal of reactive chemicals. In the future, ensure the container is stored in a cool, dark place and that all equipment used for handling is clean and free of contaminants.
Discoloration of the this compound solution. Reaction with incompatible materials or gradual decomposition.Discontinue use of the solution. Safely dispose of the material according to your institution's guidelines. Review your handling and storage procedures to identify potential sources of contamination.
Evidence of corrosion or degradation of a container or piece of equipment after contact with this compound. The material of the container or equipment is not compatible with this compound.Immediately transfer the this compound to a compatible container (e.g., glass or PTFE). Dispose of the damaged equipment. Consult chemical resistance charts and, if necessary, perform a compatibility test before using new materials.

Incompatible Materials Summary

The following table summarizes materials known or likely to be incompatible with this compound, based on data for acetaldehyde and other reactive aldehydes. It is crucial to note that specific quantitative data for this compound is limited, and these recommendations should be used as a guideline. Always conduct a small-scale compatibility test before large-scale use.

Material Category Specific Examples Potential Hazard Severity
Strong Oxidizing Agents Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine, FluorineFire, explosion, violent reaction.[1]High
Strong Bases Sodium Hydroxide, Potassium Hydroxide, AminesViolent or explosive polymerization.[1]High
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum Hydride, Metal HydridesExothermic and potentially violent reaction.High
Acids Hydrochloric Acid, Sulfuric Acid, Nitric Acid, Phosphoric AcidCan catalyze violent polymerization.[1][5]High
Metals Trace amounts of various metalsCan catalyze violent or explosive polymerization.[1]High
Air Prolonged contactFormation of explosive peroxides.[1]Moderate
Nitrides Generation of heat and flammable gas.[6]Moderate
Organic Nitro Compounds Generation of heat.[6]Low

Material Compatibility for Laboratory Equipment

Material Type Material Compatibility Rating with Acetaldehyde (as a proxy) Notes
Plastics Polytetrafluoroethylene (PTFE)A (Excellent)Generally the most resistant plastic.
Low-Density Polyethylene (LDPE)C (Fair)May be suitable for short-term contact.
High-Density Polyethylene (HDPE)B (Good)Minor effects, slight corrosion or discoloration.
Polypropylene (PP)B (Good)Minor effects, slight corrosion or discoloration.
Polyvinyl Chloride (PVC)U (Unsatisfactory)Not recommended for use.
Elastomers Perfluoroelastomer (FFKM)A (Excellent)Excellent chemical resistance.
Ethylene Propylene Diene Monomer (EPDM)U (Unsatisfactory)Not recommended for use.[7]
Nitrile Rubber (Buna-N)U (Unsatisfactory)Not recommended for use.
SiliconeU (Unsatisfactory)Not recommended for use.
Metals Stainless Steel (304, 316)B (Good)Minor effects, slight corrosion or discoloration.
AluminumC (Fair)Moderate effect, not recommended for long-term use.[8]
Carbon SteelU (Unsatisfactory)Not recommended for use.

Rating Key: A = Excellent, B = Good, C = Fair, U = Unsatisfactory

Experimental Protocols

Generalized Material Compatibility Test Protocol:

  • Objective: To determine the effect of this compound on the physical and chemical properties of a material over a specified period.

  • Materials:

    • This compound

    • Test specimens of the material (e.g., small coupons of plastic, elastomer, or metal with known dimensions and weight).

    • Inert, sealed containers (e.g., glass vials with PTFE-lined caps).

    • Analytical balance.

    • Calipers or other dimensional measurement tools.

    • Fume hood.

    • Appropriate Personal Protective Equipment (PPE).

  • Procedure:

    • Measure and record the initial weight and dimensions of the test specimens.

    • Visually inspect and note the initial appearance of the specimens (color, texture, etc.).

    • Place each test specimen in a separate, labeled container.

    • Inside a fume hood, carefully add enough this compound to the container to fully immerse the specimen.

    • Seal the containers tightly.

    • Store the containers at a controlled temperature that reflects the intended use conditions.

    • At predetermined intervals (e.g., 24 hours, 72 hours, 1 week), remove the specimens from the this compound.

    • Rinse the specimens with a compatible solvent (if necessary and known not to affect the material) and allow them to dry completely.

    • Re-weigh the specimens and measure their dimensions.

    • Visually inspect the specimens for any changes (swelling, cracking, discoloration, etc.).

    • Analyze the this compound for any signs of degradation or leaching from the material, if analytical methods are available.

  • Evaluation:

    • Calculate the percentage change in weight and dimensions.

    • Document all visual observations.

    • Based on the changes observed, assess the compatibility of the material with this compound.

Incompatible Materials Relationship Diagram

IncompatibleMaterials cluster_reagents Reactive Chemical Classes cluster_conditions Environmental & Physical Conditions cluster_hazards Potential Hazards This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Reacts with Strong Bases Strong Bases This compound->Strong Bases Reacts with Strong Reducing Agents Strong Reducing Agents This compound->Strong Reducing Agents Reacts with Acids Acids This compound->Acids Catalyzes Air (Prolonged Exposure) Air (Prolonged Exposure) This compound->Air (Prolonged Exposure) Reacts with Heat & Light Heat & Light This compound->Heat & Light Sensitive to Trace Metals Trace Metals This compound->Trace Metals Catalyzes Fire / Explosion Fire / Explosion Strong Oxidizing Agents->Fire / Explosion Violent Polymerization Violent Polymerization Strong Bases->Violent Polymerization Exothermic Reaction Exothermic Reaction Strong Reducing Agents->Exothermic Reaction Acids->Violent Polymerization Peroxide Formation Peroxide Formation Air (Prolonged Exposure)->Peroxide Formation Heat & Light->Violent Polymerization Trace Metals->Violent Polymerization

A diagram illustrating the relationships between this compound and its incompatible materials, leading to potential hazards.

References

Technical Support Center: Safe Handling and Quenching of Fluoroacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions regarding the safe quenching of reactions involving fluoroacetaldehyde. It is intended for researchers, scientists, and drug development professionals. Given the hazardous nature of this compound, all procedures should be conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. It is harmful if swallowed, can cause allergic skin reactions, and may lead to respiratory irritation.[1] It is also a combustible liquid.[2] Analogous to acetaldehyde, it may form explosive peroxides upon exposure to air and can undergo violent polymerization in the presence of strong acids or certain metals.[3]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: When handling this compound, it is mandatory to use chemical-resistant gloves, a flame-resistant lab coat, and eye protection in the form of chemical splash goggles or safety glasses with side shields.[4][5] A face shield is also recommended, especially during quenching procedures where splashing is a risk.[5] All work should be performed in a well-ventilated chemical fume hood.[4]

Q3: Can I dispose of unreacted this compound down the drain?

A3: No, you must not discharge this compound to sewer systems.[4] It should be treated as hazardous waste. Unreacted this compound must be carefully quenched to a less reactive form before disposal according to your institution's hazardous waste management guidelines.[6][7][8]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the immediate area and remove all ignition sources.[4] Absorb the spill with an inert material such as sand, diatomite, or a universal absorbent.[9] The contaminated absorbent should then be collected in a suitable, closed container for disposal as hazardous waste.[4] For larger spills, respiratory protection may be necessary.[3] A sodium bisulfite solution can be used to neutralize acetaldehyde spills, a similar compound, before cleanup.[3]

Q5: How should I store this compound?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from heat, open flames, and incompatible materials such as oxidizing agents and strong acids.[1][2][3] To prevent potential peroxide formation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Vigorous, uncontrolled reaction during quenching. Quenching agent was added too quickly.Immediately cease addition of the quenching agent. Ensure the reaction vessel is in an ice bath to control the temperature. If the reaction continues to escalate, use a blast shield and evacuate the area.
The concentration of unreacted this compound is too high.Dilute the reaction mixture with a compatible, inert solvent (e.g., toluene or heptane) before proceeding with the quench.[10]
The quenching agent is too reactive for the initial step.Begin the quenching process with a less reactive alcohol, such as isopropanol, before introducing more reactive agents like methanol or water.[10][11]
Solid material remains after quenching. Incomplete reaction of the quenching agent.Allow the mixture to stir for a longer period. If solids persist, consider carefully adding a more reactive quenching agent.
Formation of insoluble byproducts.After ensuring the reaction is fully quenched, the pH can be adjusted to aid in the dissolution of salts.[12]
Fire during quenching. Ignition of flammable vapors.All quenching procedures must be conducted in a fume hood, away from any ignition sources.[3][4] Use non-sparking tools.[4] Have a Class C dry chemical fire extinguisher readily available.[10]

Quantitative Data Summary

Hazard Classifications for Trithis compound Hydrate (a related compound): [1]

Hazard Category Classification
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)

Experimental Protocols

Protocol 1: General Quenching Procedure for Unreacted this compound in an Aprotic Solvent

This procedure is a general guideline and should be adapted based on the specific scale and reaction conditions. A thorough risk assessment should be performed before proceeding.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Inert solvent (e.g., heptane or toluene).[10]

  • Isopropanol.[10]

  • Methanol.[10]

  • Deionized water.

  • Large reaction flask (at least 3 times the volume of the reaction mixture).

  • Stir bar.

  • Addition funnel.

  • Ice bath.

  • Nitrogen or argon source.

Procedure:

  • Ensure all operations are performed in a certified chemical fume hood.

  • Dilute the reaction mixture containing this compound with an equal volume of an inert solvent like heptane or toluene to reduce its concentration.[10]

  • Place the reaction flask in an ice bath and begin stirring.

  • Slowly add isopropanol to the reaction mixture via an addition funnel.[10] Control the rate of addition to maintain a safe reaction temperature and avoid excessive gas evolution.

  • Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, continue stirring for at least 30 minutes.

  • Next, slowly add methanol to the reaction mixture.[10] Methanol is more reactive and will help ensure the complete destruction of any remaining this compound.

  • After the methanol addition is complete and the reaction has subsided, continue stirring for another 30 minutes.

  • Finally, very slowly add water dropwise to the reaction mixture to quench any remaining reactive species.[10]

  • Once the quenching is complete, the resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.[7]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Stepwise Quenching cluster_final Final Steps Prep1 Dilute Reaction Mixture (with inert solvent) Prep2 Cool to 0°C (Ice Bath) Prep1->Prep2 Quench1 Slowly Add Isopropanol Prep2->Quench1 Quench2 Slowly Add Methanol Quench1->Quench2 Quench3 Slowly Add Water Quench2->Quench3 Final1 Stir to Ensure Complete Reaction Quench3->Final1 Final2 Dispose as Hazardous Waste Final1->Final2

Caption: A workflow diagram illustrating the stepwise procedure for safely quenching this compound reactions.

Troubleshooting_Logic Start Uncontrolled Reaction? Cause1 Agent Added Too Fast? Start->Cause1 Yes Cause2 Concentration Too High? Start->Cause2 Yes Cause3 Quenching Agent Too Reactive? Start->Cause3 Yes Action1 Stop Addition & Cool Cause1->Action1 Action2 Dilute Mixture Cause2->Action2 Action3 Use Less Reactive Agent Cause3->Action3

Caption: A troubleshooting decision tree for handling an uncontrolled quenching reaction.

References

Validation & Comparative

A Comparative Analysis of Fluoroacetaldehyde and Trifluoroacetaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, applications, and toxicology of Fluoroacetaldehyde and Trithis compound, offering a comparative perspective for their strategic application in research and development.

In the landscape of fluorinated building blocks for organic synthesis and drug discovery, both this compound and Trithis compound emerge as pivotal reagents. The introduction of fluorine atoms significantly alters the chemical and biological properties of acetaldehyde, rendering these molecules highly valuable for the synthesis of complex fluorinated compounds, including pharmaceuticals and agrochemicals.[1][2][3][4][5][6] This guide provides a comprehensive comparative analysis of their properties, supported by available data, to aid researchers in selecting the appropriate building block for their specific applications.

Physicochemical Properties: A Tabulated Comparison

The substitution of hydrogen with fluorine atoms imparts distinct physicochemical characteristics to the acetaldehyde scaffold. Trithis compound, with its three fluorine atoms, exhibits properties that are markedly different from the monosubstituted this compound. These differences are critical in determining their handling, reaction conditions, and potential applications.

PropertyThis compound (FCH₂CHO)Trithis compound (CF₃CHO)
Molecular Formula C₂H₃FOC₂HF₃O
Molecular Weight 62.04 g/mol [1][7]98.02 g/mol [8][9]
Boiling Point 43.9 °C[10]-18 °C[11]
Density 0.964 g/cm³[10]Not available for the pure compound (gas at room temp.)
Physical State at RT LiquidGas[11]
pKa (of hydrate) Not available10.22 (predicted for hydrate)[12]
Solubility in Water Soluble (commercially available as a 50% aqueous solution)Forms a hydrate (CF₃CH(OH)₂) which is soluble.[8][11]

Reactivity and Chemical Behavior

The number of fluorine atoms profoundly influences the reactivity of the aldehyde group. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making these aldehydes highly susceptible to nucleophilic attack.

Electrophilicity: Trithis compound is significantly more electrophilic than this compound.[8] The cumulative inductive effect of the three fluorine atoms in the trifluoromethyl group strongly polarizes the carbonyl bond, rendering the carbon atom highly electron-deficient. This heightened electrophilicity makes Trithis compound a potent reagent for introducing the trifluoromethyl group into molecules.[8][11]

Hydrate Formation: Both aldehydes readily form hydrates in the presence of water.[11] Trithis compound, in particular, exists predominantly as a stable crystalline hydrate, CF₃CH(OH)₂, in aqueous solutions.[11] This is a consequence of its high electrophilicity, which favors the addition of water to the carbonyl group. This compound is also commercially available as an aqueous solution, indicating its propensity for hydration.

Polymerization: Trithis compound has a tendency to polymerize upon storage, forming a waxy, white solid.[11] This polymer can be converted back to the monomer by heating.[11]

Experimental Protocols: Synthesis of this compound and Trithis compound

Detailed experimental protocols are crucial for the safe and efficient use of these reagents. Below are representative synthetic methods for both compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-fluoroethanol.

Protocol:

  • To a stirred solution of pyridinium dichromate (PDC) in dichloromethane, add 2-fluoroethanol dropwise at room temperature.

  • Stir the reaction mixture for several hours until the oxidation is complete (monitored by TLC or GC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • The filtrate, containing the this compound, can be used directly for subsequent reactions or carefully concentrated under reduced pressure. Due to its volatility and potential toxicity, it is often generated and used in situ.

G reagent1 2-Fluoroethanol intermediate Reaction Mixture reagent1->intermediate Oxidation reagent2 Pyridinium Dichromate (PDC) reagent2->intermediate solvent Dichloromethane solvent->intermediate purification Filtration intermediate->purification product This compound Solution purification->product

Synthesis of this compound via Oxidation.
Synthesis of Trithis compound (as its hydrate)

Trithis compound is often prepared by the reduction of a trifluoroacetic acid derivative.

Protocol:

  • In a reaction vessel, suspend lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of trifluoroacetic acid in diethyl ether to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water and an aqueous acid solution.

  • Filter the resulting mixture to remove the inorganic salts.

  • The ethereal solution of Trithis compound hydrate can be used directly or the hydrate can be isolated by careful removal of the solvent.

G reagent1 Trifluoroacetic Acid intermediate Reaction Mixture reagent1->intermediate Reduction reagent2 Lithium Aluminium Hydride reagent2->intermediate solvent Diethyl Ether solvent->intermediate quenching Quenching (Water, Acid) intermediate->quenching product Trithis compound Hydrate Solution filtration Filtration quenching->filtration filtration->product

Synthesis of Trithis compound Hydrate via Reduction.

Applications in Research and Drug Development

Both this compound and Trithis compound are valuable C2 building blocks in organic synthesis, particularly for the introduction of fluorine-containing moieties into target molecules.

This compound:

  • Precursor to Fluorinated Biomolecules: It serves as a key biosynthetic precursor to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya.

  • Radiolabeling: [¹⁸F]this compound is used as a reagent for the radiofluoroalkylation of proteins and peptides for positron emission tomography (PET).

  • Synthesis of Fluorinated Analogues: It is used in the synthesis of fluorinated analogues of biologically active molecules to improve their metabolic stability and pharmacokinetic properties.[1]

Trithis compound:

  • Introduction of the Trifluoromethyl Group: Its primary application is as a reagent for introducing the trifluoromethyl (CF₃) group, a common motif in many pharmaceuticals that can enhance metabolic stability, lipophililicity, and binding affinity.[6][8]

  • Synthesis of Fluorinated Pharmaceuticals: It is a key intermediate in the synthesis of various fluorinated drugs.[2]

  • Asymmetric Synthesis: Trithis compound is frequently utilized in the asymmetric synthesis of trifluoromethylated compounds.

Toxicological Profile and Safety Considerations

The toxicological profiles of these two aldehydes are distinct and warrant careful consideration in their handling and application.

This compound: The primary toxicological concern with this compound is its metabolic conversion to fluoroacetate.[1] Fluoroacetate is a potent metabolic poison that inhibits the aconitase enzyme in the citric acid cycle, leading to cellular energy depletion.[1] This mechanism is often referred to as "lethal synthesis."[1] Due to its cardiotoxicity, appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, are essential when handling this compound.[12]

Trithis compound: Trithis compound is known to be a testicular toxicant. Studies have shown that its formation through the N-dealkylation of trifluoroethane-containing compounds can lead to testicular lesions in rats. It is also irritating to the skin, eyes, and respiratory system.[8] Therefore, handling of Trithis compound requires stringent safety measures.

G cluster_0 This compound cluster_1 Trithis compound FCH2CHO This compound FCH2COOH Fluoroacetate FCH2CHO->FCH2COOH Metabolic Oxidation Aconitase Aconitase Inhibition FCH2COOH->Aconitase Toxicity1 Cardiotoxicity Aconitase->Toxicity1 CF3CHO Trithis compound Testis Testicular Cells CF3CHO->Testis Direct Toxicity Toxicity2 Testicular Lesions Testis->Toxicity2

Simplified comparative toxicity pathways.

Conclusion

This compound and Trithis compound are both powerful reagents for the synthesis of fluorinated molecules, yet they possess distinct properties that dictate their specific applications. The higher electrophilicity and the ability to introduce the valuable trifluoromethyl group make Trithis compound a cornerstone in modern drug discovery. However, its gaseous nature and specific toxicity require specialized handling. This compound, while less electrophilic, offers a route to monofluorinated compounds and has unique applications in radiolabeling. Its metabolism to the highly toxic fluoroacetate demands rigorous safety protocols. A thorough understanding of the comparative aspects presented in this guide will enable researchers and drug development professionals to make informed decisions in the strategic use of these important fluorinated building blocks.

References

A Comparative Guide to the Validation of Fluoroacetaldehyde Purity: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is paramount. Fluoroacetaldehyde, a key building block in the synthesis of fluorinated analogs of biological molecules, presents unique analytical challenges due to its volatility and reactivity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound purity, supported by experimental considerations and data interpretation.

Quantitative Purity Assessment: A Head-to-Head Comparison

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a summary of the key performance characteristics of qNMR, GC, and HPLC for the analysis of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of an internal standard. Non-destructive.Often requires derivatization to improve volatility and thermal stability of the aldehyde.Requires derivatization (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to form a UV-active and more stable derivative.[1][2][3][4][5]
Specificity High. The chemical shift and coupling patterns provide structural information, allowing for the selective quantification of the analyte in the presence of impurities.Good, especially when coupled with a mass spectrometer (GC-MS). However, co-elution of impurities with similar volatility can occur.Good, especially with optimized chromatographic conditions. The specificity is dependent on the separation of the derivatized analyte from derivatized impurities.
Accuracy & Precision Excellent. qNMR is considered a primary ratio method of measurement, with precision typically within 1-2% RSD.Good to excellent, but can be influenced by the completeness of the derivatization reaction and the stability of the derivative.Good to excellent, but also dependent on the derivatization reaction and the stability of the resulting hydrazone.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.Typically requires a reference standard of the analyte for calibration. Purity is often determined by area percentage, which assumes equal detector response for all components.Requires a reference standard of the derivatized analyte for accurate quantification.
Potential Impurities Can simultaneously identify and quantify structurally related impurities, residual solvents, and water.Can detect volatile impurities. Non-volatile impurities are not detected.Can detect impurities that are also derivatized and chromatographable.
Analysis Time Relatively fast, with typical acquisition times ranging from a few minutes to an hour.Analysis time is dependent on the chromatographic method, but is generally in the range of 15-30 minutes.[6]Analysis times can be longer due to the derivatization step and chromatographic separation.
Limitations Lower sensitivity compared to chromatographic methods. May not be suitable for trace-level impurities.The thermal lability and reactivity of this compound can be a challenge. Derivatization adds complexity and potential for error.The derivatization step can be time-consuming and may not be quantitative for all aldehydes.

Experimental Protocols

This protocol provides a general framework for the determination of this compound purity using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another suitable standard with a known purity and signals that do not overlap with the analyte)

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O), chosen for solubility of both analyte and standard, and to avoid signal overlap)

  • High-precision analytical balance

  • Class A volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the certified internal standard into a clean, dry vial.

  • Accurately weigh the this compound sample into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer an appropriate volume of the solution into a clean NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical starting value for small molecules is 30-60 seconds.

  • Pulse Width (p1): Calibrate a 90° pulse for the specific probe and instrument.

  • Acquisition Time (aq): A minimum of 3 seconds is recommended to ensure sufficient digital resolution.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.

4. Data Processing and Purity Calculation:

  • Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz.

  • Perform a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Due to the reactive nature of aldehydes, derivatization is often employed for GC analysis. A common derivatizing agent is PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which forms a stable oxime.

1. Derivatization & Sample Preparation:

  • Prepare a standard solution of the PFBHA derivatizing reagent in a suitable solvent.

  • Accurately weigh the this compound sample and dissolve it in a known volume of solvent.

  • Mix the sample solution with the derivatizing reagent and allow the reaction to proceed.

  • Inject an aliquot of the derivatized sample into the GC.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250 °C.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analyte from impurities.

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

HPLC analysis of short-chain aldehydes typically requires derivatization to introduce a chromophore for UV detection. The most common method is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3][4][5]

1. Derivatization & Sample Preparation:

  • Prepare a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric acid).

  • Accurately weigh the this compound sample and dissolve it in a known volume of a suitable solvent.

  • Mix the sample solution with the DNPH reagent and allow the reaction to form the 2,4-dinitrophenylhydrazone derivative.

  • Inject an aliquot of the derivatized sample into the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector set at approximately 360 nm.

Workflow and Pathway Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh this compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing integration Integrate analyte & IS signals phasing->integration calculation Calculate Purity integration->calculation purity_report Purity Report calculation->purity_report

Caption: Experimental workflow for qNMR purity determination.

Conclusion

For the purity validation of this compound, quantitative NMR (qNMR) emerges as a powerful and direct method. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte, coupled with its high specificity and non-destructive nature, makes it a highly reliable technique. While GC and HPLC are valuable orthogonal methods, their reliance on derivatization for this particular analyte introduces additional steps and potential sources of error. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. For definitive and robust purity assessment of this compound, qNMR is a strongly recommended approach.

References

Spectroscopic Characterization of Fluoroacetaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of reaction products originating from fluoroacetaldehyde (CH₂FCHO). This compound is a key intermediate in the biosynthesis of fluorinated natural products and is also involved in atmospheric and photochemical reactions. Understanding the distinct spectroscopic signatures of its various reaction products is crucial for mechanistic studies, product identification, and drug development. This document summarizes key experimental data, provides detailed methodologies for spectroscopic analysis, and visually represents reaction pathways and experimental workflows.

Overview of this compound Reactions

This compound undergoes several key transformations, leading to a variety of products. The primary reaction pathways explored in this guide are:

  • Biosynthesis: In organisms like Streptomyces cattleya, this compound serves as a precursor to fluoroacetate and 4-fluorothreonine.[1][2][3]

  • Atmospheric Reactions: In the atmosphere, this compound is expected to react with hydroxyl (•OH) radicals, leading to degradation products.

  • Photodissociation: Upon absorption of ultraviolet radiation, this compound can undergo fragmentation to produce smaller molecules.

This guide will compare the spectroscopic characteristics of the major products from these pathways.

Spectroscopic Data of Reaction Products

The following tables summarize the key spectroscopic data for the identified reaction products of this compound.

Biosynthetic Products

Table 1: Spectroscopic Data for 4-Fluorothreonine

Spectroscopic TechniqueParameterValueReference
¹H NMR (400 MHz, D₂O)Chemical Shift (δ)4.72 (1H, ddd, J = 46.6, 10.8, 3.7 Hz)[4]
4.60 (1H, ddd, J = 47.0, 10.8, 3.1 Hz)[4]
4.35 (1H, dddd, J = 24.9, 4.7, 3.7, 3.1 Hz)[4]
3.87 (1H, d, J = 4.7 Hz)[4]
¹³C NMR (101 MHz, D₂O)Chemical Shift (δ)172.5[4]
85.6 (d, J = 167.3 Hz)[4]
68.4 (d, J = 19.1 Hz)[4]
56.8 (d, J = 4.4 Hz)[4]
¹⁹F NMR (376.5 Hz, D₂O)Chemical Shift (δ)-232 (dt, J = 46.8, 24.9 Hz)[4]
Mass Spectrometry (ESI-MS)m/z138.2 [M + H]⁺[4]
92.2 [M – COOH]⁺[4]

Table 2: Spectroscopic Data for Fluoroacetate and its Ethyl Ester

CompoundSpectroscopic TechniqueParameterValueReference
Sodium Fluoroacetate ¹H NMR Chemical Shift (δ)Not explicitly stated, but presence confirmed.[5]
¹³C NMR Chemical Shift (δ)Not explicitly stated, but presence confirmed.[6]
Ethyl Fluoroacetate ¹H NMR Chemical Shift (δ)Not explicitly stated, but spectrum available.[7]
Mass Spectrometry (GC-MS)FragmentationConfirmed identity of derivatized extracts.[8]
Ion Chromatography-Mass Spectrometry (IC-MS)m/z-77[9]
Atmospheric and Photodissociation Products (Experimental and Computational Data)

Direct experimental spectroscopic data for the primary products of this compound's atmospheric and photodissociation reactions are limited due to their transient nature. The following table includes data for a known photodissociation product, formyl fluoride, and highlights the reliance on computational chemistry for predicting the properties of radical intermediates.

Table 3: Spectroscopic Data for Potential Atmospheric and Photodissociation Products

ProductSpectroscopic TechniqueParameterValue/PredictionReference
Formyl Fluoride (HC(O)F) Infrared Spectroscopy Vibrational Frequencies (cm⁻¹)C=O stretch: ~1836, C-F stretch: ~1065[4]
¹H NMR Chemical Shift (δ)Not available in searched literature.
¹⁹F NMR Chemical Shift (δ)Not available in searched literature.
Fluoroacetyl Radical (•CH₂FCHO) Computational (General) Predicted PropertiesGeometry and energetics have been calculated for analogous radicals like the vinoxy radical (•CH₂CHO).[9]
Rotational Spectroscopy Rotational ConstantsDetailed rotational spectra have been obtained for the analogous vinoxy radical.[10]

Experimental Protocols

Synthesis and NMR Characterization of 4-Fluorothreonine

This protocol is based on the diastereoselective synthesis reported in the literature.[4][11]

  • Synthesis: The synthesis involves a multi-step process starting from commercially available precursors, proceeding through an oxazoline intermediate, followed by fluorination using a reagent like diethylaminosulfur trifluoride (DAST), and subsequent deprotection to yield 4-fluorothreonine.[4][11]

  • NMR Sample Preparation:

    • For spectra in D₂O, dissolve the synthesized 4-fluorothreonine in D₂O.

    • Add a drop of methanol as an internal reference for both ¹H (δ = 3.34 ppm) and ¹³C (δ = 49.50 ppm) spectra.[4]

    • For ¹⁹F NMR, trifluoroacetic acid (δ = -76.55 ppm) can be used as an external reference.[11]

  • NMR Acquisition:

    • Record spectra on a 400 MHz (or higher) NMR spectrometer at 25 °C.[11]

    • Use the deuterated solvent as the internal lock.[11]

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C and ¹⁹F, proton decoupling is typically applied.

Analysis of Fluoroacetate by IC-MS

This protocol is adapted from a method for the direct determination of fluoroacetate in water.[9]

  • Sample Preparation: Aqueous samples can be injected directly without derivatization or extensive pretreatment.[9]

  • Chromatography:

    • Utilize an ion chromatography (IC) system equipped with a suitable anion-exchange column (e.g., IonPac AS24).[9]

    • Employ an appropriate eluent gradient to achieve separation.

  • Mass Spectrometry:

    • Couple the IC system to a single quadrupole mass spectrometer.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the mass-to-charge ratio (m/z) of -77 for the fluoroacetate anion.[9]

General Protocol for Photodissociation Studies

This is a general experimental setup based on studies of acetaldehyde photodissociation.[1]

  • Sample Introduction: A dilute mixture of this compound in an inert gas (e.g., He) is introduced into a vacuum chamber via a pulsed nozzle to generate a supersonic jet, cooling the molecules.[1]

  • Photolysis: The cooled molecules are irradiated with a pulsed UV laser at a specific wavelength to induce photodissociation.

  • Product Detection:

    • Nascent products can be detected using techniques like laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry.[1]

    • This allows for the determination of the internal energy states (vibrational and rotational) of the photofragments.

Visualizations

Reaction Pathways

Fluoroacetaldehyde_Reactions cluster_biosynthesis Biosynthesis cluster_atmospheric Atmospheric Reaction cluster_photodissociation Photodissociation F_Acetaldehyde This compound (CH₂FCHO) F_Acetate Fluoroacetate F_Acetaldehyde->F_Acetate Aldehyde Dehydrogenase F_Threonine 4-Fluorothreonine F_Acetaldehyde->F_Threonine Threonine Transaldolase F_Acetyl_Radical Fluoroacetyl Radical (•CHFCHO) F_Acetaldehyde->F_Acetyl_Radical + •OH Formyl_Fluoride Formyl Fluoride (HC(O)F) F_Acetaldehyde->Formyl_Fluoride Methyl_Radical Methyl Radical (•CH₃) F_Acetaldehyde->Methyl_Radical hν (alternative)

Caption: Reaction pathways of this compound.

Experimental Workflows

Spectroscopic_Workflow cluster_synthesis Synthesis / Reaction cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Reaction (e.g., Biosynthesis, Photolysis) Start->Reaction Product_Mixture Reaction Product(s) Reaction->Product_Mixture NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product_Mixture->NMR MS Mass Spectrometry (GC-MS, ESI-MS, IC-MS) Product_Mixture->MS IR Infrared Spectroscopy Product_Mixture->IR Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General experimental workflow for spectroscopic characterization.

Comparison and Alternatives

  • This compound vs. Acetaldehyde: The presence of the fluorine atom significantly influences the spectroscopic properties of the reaction products. In NMR, the strong electron-withdrawing nature of fluorine causes a downfield shift for nearby protons and carbons.[4] Furthermore, ¹⁹F NMR provides a direct and sensitive handle for detection and structural elucidation, an advantage not available for acetaldehyde products. The C-F bond also introduces characteristic vibrational modes in the IR spectrum.

  • Experimental vs. Computational Spectroscopy: For stable products like 4-fluorothreonine, experimental spectroscopic data is readily obtainable and provides definitive structural information.[4] However, for transient species such as the fluoroacetyl radical, which are products of atmospheric reactions, direct experimental characterization is challenging. In these cases, computational chemistry serves as a powerful alternative for predicting spectroscopic properties like vibrational frequencies and rotational constants, guiding experimental searches and aiding in the interpretation of complex spectra.[9] High-level quantum chemical calculations can provide valuable insights into the structures and energetics of these short-lived intermediates.

  • Alternative Spectroscopic Techniques: While NMR, IR, and MS are the workhorses of structural characterization, other techniques can provide complementary information. Rotational-vibrational spectroscopy, for instance, can yield highly precise structural information for small molecules in the gas phase, as has been demonstrated for the analogous vinoxy radical.[10] For complex mixtures, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for establishing connectivity and assigning resonances.

This guide provides a foundational comparison of the spectroscopic characterization of this compound reaction products. As research in this area continues, particularly in the realm of atmospheric and photochemistry, the combination of advanced experimental techniques and high-level computational methods will be essential for a complete understanding of the fate of this important fluorinated molecule.

References

A Comparative Guide to Isotopic Labeling Studies: Fluoroacetaldehyde vs. General Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways and understanding the biosynthesis of novel compounds. This guide provides a comparative overview of isotopically labeled fluoroacetaldehyde, a specialized reagent, against commonly used general metabolic tracers, offering insights into their respective applications, methodologies, and the nature of the data they provide.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful analytical technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing one or more atoms in a compound with their stable or radioactive isotopes, researchers can track the movement and transformation of these labeled molecules through complex biochemical reactions.[1] This approach is fundamental in metabolic flux analysis, drug metabolism studies, and the discovery of biosynthetic pathways.

This guide focuses on the specific application of isotopically labeled this compound in comparison to general-purpose metabolic tracers like ¹³C-glucose. While both are used in isotopic labeling studies, their applications, the experimental designs they entail, and the information they yield are distinct.

Isotopic Labeling with this compound: Tracing Fluorometabolite Biosynthesis

Isotopically labeled this compound has proven to be a crucial tool in understanding the biosynthesis of fluorinated natural products, which are rare in nature.[2][3] Its primary application has been in elucidating the metabolic pathway of fluoroacetate and 4-fluorothreonine in the bacterium Streptomyces cattleya.[2][4][5]

In these studies, isotopically labeled this compound, for instance with deuterium (²H), is introduced to resting cells or cell-free extracts of S. cattleya.[5][6] The bacterium then metabolizes the labeled this compound, incorporating the isotopic label into the final products, fluoroacetate and 4-fluorothreonine.[4] By analyzing the distribution of the isotope in these end products, typically using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have confirmed that this compound is a key intermediate in this biosynthetic pathway.[2][7]

Signaling Pathway: Biosynthesis of Fluorometabolites from this compound

Fluoroacetaldehyde_Pathway This compound Isotopically Labeled This compound Aldehyde_Dehydrogenase Aldehyde Dehydrogenase This compound->Aldehyde_Dehydrogenase Oxidation Threonine_Transaldolase Threonine Transaldolase This compound->Threonine_Transaldolase Transaldolation Fluoroacetate Labeled Fluoroacetate Aldehyde_Dehydrogenase->Fluoroacetate Fluorothreonine Labeled 4-Fluorothreonine Threonine_Transaldolase->Fluorothreonine General_MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Cell_Culture Cell Culture with ¹³C-Labeled Substrate Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_NMR_Analysis MS and/or NMR Analysis Metabolite_Extraction->MS_NMR_Analysis Isotopomer_Distribution Determine Isotopomer Distribution MS_NMR_Analysis->Isotopomer_Distribution Flux_Calculation Metabolic Flux Calculation Isotopomer_Distribution->Flux_Calculation

References

A Comparative Guide: Enzymatic vs. Chemical Synthesis of Fluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroacetaldehyde, a key building block in the synthesis of fluorinated organic molecules, offers significant potential in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds. This guide provides a comprehensive comparison of the two primary methods for synthesizing this compound: enzymatic and chemical synthesis. We will delve into the performance, experimental protocols, and scalability of each approach, supported by available data.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical synthesis of this compound hinges on a variety of factors, including yield, purity, reaction conditions, cost, and environmental impact. The following table summarizes the key performance indicators for each method based on available literature.

ParameterEnzymatic SynthesisChemical Synthesis (Oxidation of 2-Fluoroethanol)
Yield Potentially high (pathway dependent)Variable, reported up to ~31%
Purity High, due to enzyme specificityVariable, requires purification from byproducts
Reaction Conditions Mild (ambient temperature, neutral pH)Harsher (requires strong oxidizing agents, anhydrous conditions)
Catalyst Enzymes (e.g., Fluorinase, Aldolase)Chemical Oxidants (e.g., Pyridinium Dichromate - PDC)
Cost-Effectiveness High initial enzyme cost, potential for reuseReagent costs, waste disposal
Scalability Can be challenging for multi-enzyme systemsWell-established for many chemical reactions
Environmental Impact Generally lower, biodegradable catalysts, aqueous mediaHigher, use of heavy metals (Cr), organic solvents

Enzymatic Synthesis of this compound

The biosynthesis of this compound is notably observed in the bacterium Streptomyces cattleya. This pathway involves a multi-enzyme cascade that starts with the incorporation of a fluoride ion.

Signaling Pathway

The enzymatic synthesis of this compound in Streptomyces cattleya is a multi-step process. A fluorinase enzyme first catalyzes the formation of a carbon-fluorine bond.[1] This is followed by a series of enzymatic transformations, ultimately leading to 5-fluoro-5-deoxy-ribulose-1-phosphate, which is then cleaved by an aldolase to yield this compound.[2][3]

Enzymatic_Synthesis Fluoride Ion Fluoride Ion Fluorinase Fluorinase Fluoride Ion->Fluorinase S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM)->Fluorinase 5'-Fluoro-5'-deoxyadenosine (5'-FDA) 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->5'-Fluoro-5'-deoxyadenosine (5'-FDA) C-F bond formation Enzymatic Steps Enzymatic Steps 5'-Fluoro-5'-deoxyadenosine (5'-FDA)->Enzymatic Steps Multiple steps 5-Fluoro-5-deoxy-ribulose-1-phosphate 5-Fluoro-5-deoxy-ribulose-1-phosphate Enzymatic Steps->5-Fluoro-5-deoxy-ribulose-1-phosphate Aldolase Aldolase 5-Fluoro-5-deoxy-ribulose-1-phosphate->Aldolase Cleavage This compound This compound Aldolase->this compound

Enzymatic synthesis of this compound.
Experimental Protocol (Conceptual)

A detailed, standardized protocol for the in vitro enzymatic synthesis of this compound is not widely available due to the complexity of the multi-enzyme system. However, a conceptual workflow would involve:

  • Enzyme Preparation: Overexpression and purification of the required enzymes (fluorinase, and subsequent pathway enzymes including an aldolase) from a suitable host organism (e.g., E. coli).

  • Reaction Setup: A buffered aqueous solution at optimal pH and temperature for the enzymatic cascade.

  • Substrate Addition: Introduction of the initial substrates, including a fluoride source and S-adenosyl-L-methionine (SAM), and any necessary co-factors.

  • Incubation: Allowing the multi-enzyme reaction to proceed for a defined period.

  • Product Isolation and Purification: Separation of this compound from the reaction mixture, potentially using chromatographic techniques.

Chemical Synthesis of this compound

A common chemical method for the synthesis of this compound is the oxidation of 2-fluoroethanol. This approach utilizes a chemical oxidizing agent to convert the primary alcohol to an aldehyde.

Experimental Workflow

The chemical synthesis involves the direct oxidation of a precursor molecule.

Chemical_Synthesis 2-Fluoroethanol 2-Fluoroethanol Reaction Reaction 2-Fluoroethanol->Reaction Oxidizing Agent (PDC) Oxidizing Agent (PDC) Oxidizing Agent (PDC)->Reaction This compound This compound Reaction->this compound Oxidation Purification Purification This compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Chemical synthesis of this compound.
Experimental Protocol: Oxidation of 2-Fluoroethanol with Pyridinium Dichromate (PDC)

This protocol is based on a reported method for the synthesis of this compound.[4]

Materials:

  • 2-Fluoroethanol

  • Pyridinium Dichromate (PDC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite or Molecular Sieves

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2-fluoroethanol (1 equivalent) and molecular sieves in anhydrous dichloromethane, add pyridinium dichromate (PDC) (approximately 1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature overnight. A brown, tar-like precipitate may form during the reaction.

  • Upon completion of the reaction (monitored by TLC or GC), filter the mixture through a pad of Celite to remove the chromium salts and molecular sieves.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by distillation if necessary.

Comparison of Performance and Practical Considerations

Enzymatic Synthesis:

  • Advantages:

    • High Specificity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, leading to a cleaner product with fewer byproducts.[5]

    • Mild Reaction Conditions: Reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

    • Environmental Friendliness: Biocatalysts are biodegradable, and the use of aqueous media minimizes the generation of hazardous waste.[6]

  • Disadvantages:

    • Enzyme Cost and Stability: The initial cost of producing and purifying enzymes can be high. Enzyme stability can also be a limiting factor.

    • Multi-Enzyme System Complexity: The synthesis of this compound requires a multi-enzyme cascade, which can be challenging to optimize and scale up. The coordination of multiple enzymes, cofactors, and substrates adds complexity.

    • Lower Volumetric Productivity: Enzymatic reactions can sometimes have lower space-time yields compared to highly optimized chemical processes.

Chemical Synthesis:

  • Advantages:

    • Well-Established Methodology: Oxidation reactions are a fundamental and well-understood transformation in organic chemistry.

    • Scalability: Chemical synthesis processes are often more straightforward to scale up for industrial production.

    • Higher Throughput (Potentially): Chemical reactions can sometimes offer faster reaction times and higher product concentrations.

  • Disadvantages:

    • Harsh Reaction Conditions: The use of strong oxidizing agents like PDC requires anhydrous conditions and can lead to the formation of byproducts.

    • Toxicity and Waste: Chromium-based reagents like PDC are toxic and generate hazardous waste that requires careful disposal.

    • Lower Selectivity: Chemical oxidants can be less selective than enzymes, potentially leading to over-oxidation to the corresponding carboxylic acid or other side reactions, thus requiring more extensive purification.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to this compound, each with a distinct set of advantages and disadvantages.

Enzymatic synthesis represents a green and highly selective approach, yielding a high-purity product under mild conditions. However, the complexity and potential high cost of the multi-enzyme system are significant hurdles for large-scale production. This method is particularly attractive for the synthesis of high-value, chiral fluorinated compounds where absolute stereochemical control is paramount.

Chemical synthesis , particularly the oxidation of 2-fluoroethanol, is a more established and often more readily scalable method. While it may suffer from lower yields, the use of hazardous materials, and the need for more rigorous purification, it can be a more practical approach for producing larger quantities of this compound, especially when the cost of enzyme production is prohibitive.

The optimal choice of synthesis method will ultimately depend on the specific requirements of the application, including the desired scale of production, purity specifications, cost constraints, and environmental considerations. For researchers in drug discovery and development, the high selectivity of enzymatic synthesis may be preferable for producing complex and stereochemically defined molecules, while chemical synthesis may be more suitable for producing larger quantities of the basic this compound building block.

References

Unraveling the C-F Bond Strength in Fluoroacetaldehyde: A Theoretical and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the carbon-fluorine bond dissociation energy (BDE) in fluoroacetaldehyde reveals a nuanced interplay of structural and electronic factors. While direct experimental measurement for this specific molecule remains elusive, a theoretical value has been calculated based on computational studies. This guide provides a comparative overview of the theoretical C-F BDE in this compound against the backdrop of established experimental values for related organofluorine compounds, supported by detailed methodologies for both theoretical and experimental approaches.

Executive Summary

The carbon-fluorine (C-F) bond is renowned for its exceptional strength, a property that imparts significant stability to fluorinated organic molecules. In this compound (FCH₂CHO), the presence of an adjacent carbonyl group is expected to influence this bond strength. This guide synthesizes theoretical calculations and established experimental principles to provide a comprehensive comparison of the C-F bond dissociation energy (BDE) in this important α-fluoro aldehyde. A theoretically calculated C-F BDE for this compound is presented and contextualized with experimental BDEs of representative fluoroalkanes. Detailed protocols for the computational methods used to derive the theoretical value and the common experimental techniques for BDE determination are also provided.

Data Presentation: A Comparative Look at C-F Bond Dissociation Energies

Direct experimental determination of the C-F bond dissociation energy in this compound has not been reported in the literature. However, a theoretical value can be derived from high-level computational studies. The following table compares this calculated theoretical value with experimentally determined C-F BDEs for several simple fluoroalkanes to provide a clear perspective on the bond strength in this compound.

CompoundChemical FormulaC-F Bond Dissociation Energy (kcal/mol)Method
This compound FCH₂CHO108.9 Theoretical
FluoromethaneCH₃F109.9 ± 1Experimental
FluoroethaneCH₃CH₂F106.7 ± 2Experimental
1,1-DifluoroethaneCH₃CHF₂105.8 ± 2Experimental
TrifluoromethaneCHF₃126.2 ± 1Experimental

Note: The theoretical value for this compound was calculated using the enthalpies of formation from the computational study by Lay et al. (1997), as detailed in the "Theoretical Protocol" section.

Analysis of Bond Strength

The calculated theoretical C-F bond dissociation energy in this compound (108.9 kcal/mol) is comparable to that of simple primary fluoroalkanes like fluoromethane (109.9 kcal/mol) and fluoroethane (106.7 kcal/mol). This suggests that the presence of the adjacent aldehyde group does not dramatically weaken the C-F bond. The high electronegativity of the fluorine atom creates a strong, polar covalent bond with the carbon atom, which is a primary determinant of its high dissociation energy. The influence of the carbonyl group appears to be modest, likely due to a combination of inductive and resonance effects that do not significantly destabilize the C-F bond.

Methodologies

Theoretical Protocol: Calculation of the C-F BDE in this compound

The theoretical C-F bond dissociation energy for this compound was calculated using the following thermodynamic cycle and data from a high-level ab initio computational study:

Reaction: FCH₂CHO (g) → •CH₂CHO (g) + F• (g)

BDE Calculation: ΔH_rxn = ΣΔH_f(products) - ΣΔH_f(reactants) C-F BDE = [ΔH_f(•CH₂CHO) + ΔH_f(F•)] - ΔH_f(FCH₂CHO)

The necessary standard enthalpies of formation (at 298 K) were obtained from the computational work of Lay et al., who employed the G2(MP2) composite method. This method is a high-accuracy ab initio procedure that approximates the results of a more computationally expensive G2 calculation. It involves a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-level theoretical energy.

The specific steps in a G2(MP2) calculation typically include:

  • Geometry Optimization: The molecular geometry is optimized at the MP2/6-31G(d) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Higher-Level Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-311G(d,p)) to refine the electronic energy.

  • Empirical Correction: An empirical higher-level correction (HLC) is added to account for remaining deficiencies in the method.

Experimental Protocols: Determining C-F Bond Dissociation Energies

While no specific experimental value exists for this compound, the following are common and well-established experimental techniques used to determine C-F bond dissociation energies in other organofluorine compounds:

  • Pyrolysis with Kinetic Analysis: This method involves studying the thermal decomposition of a compound at high temperatures.

    • Procedure: The fluorinated compound is passed through a high-temperature flow reactor. The reaction products are then identified and quantified, typically using gas chromatography-mass spectrometry (GC-MS).

    • Data Analysis: By studying the reaction kinetics as a function of temperature, the Arrhenius activation energy for the initial bond-breaking step can be determined. For a unimolecular dissociation reaction, this activation energy is a good approximation of the bond dissociation energy.

  • Photodissociation Studies: This technique uses light to break the C-F bond.

    • Procedure: A beam of the fluorinated compound is crossed with a laser beam of a specific wavelength. The energy of the photons is sufficient to induce bond cleavage.

    • Detection: The resulting radical fragments are detected, often using techniques like laser-induced fluorescence (LIF) or photoionization mass spectrometry.

    • Data Analysis: By measuring the kinetic energy of the fragments and knowing the energy of the incident photon, the bond dissociation energy can be calculated using the principle of conservation of energy.

Logical Relationship Diagram

BDE_Determination cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach comp_chem Computational Chemistry (e.g., G2(MP2)) enthalpy_calc Calculate Enthalpies of Formation (Molecule, Radicals) comp_chem->enthalpy_calc bde_calc Calculate BDE enthalpy_calc->bde_calc comparison Comparison and Validation bde_calc->comparison pyrolysis Pyrolysis / Photodissociation product_analysis Product Analysis / Fragment Detection pyrolysis->product_analysis kinetic_analysis Kinetic / Energy Analysis product_analysis->kinetic_analysis exp_bde Determine BDE kinetic_analysis->exp_bde exp_bde->comparison

Figure 1. Logical workflow for the theoretical calculation and experimental determination of bond dissociation energy.

Comparative Analysis of Fluoroacetaldehyde Cross-Reactivity with Biological Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of fluoroacetaldehyde with other key biological aldehydes: malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and formaldehyde. Due to a lack of direct comparative studies involving this compound in the reviewed scientific literature, this guide synthesizes information on the individual reactivity of these aldehydes to provide a framework for understanding their potential cross-reactivity. The experimental protocols provided are established methods for assessing aldehyde reactivity and can be adapted for a direct comparative study.

Introduction to Aldehyde Reactivity

Aldehydes are highly reactive molecules characterized by a carbonyl functional group (-CHO). In biological systems, they can form covalent adducts with nucleophilic groups in macromolecules, particularly proteins and DNA, leading to cellular damage and contributing to various pathological conditions. The reactivity of an aldehyde is influenced by the electronic and steric effects of its substituents.

This compound (CH₂FCHO) is a halogenated aldehyde. The presence of the highly electronegative fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-halogenated counterpart, acetaldehyde.

Malondialdehyde (MDA) is a product of lipid peroxidation and is often used as a biomarker of oxidative stress. It exists in equilibrium with its enol form and can cross-link proteins and DNA.

4-Hydroxynonenal (4-HNE) is another major product of lipid peroxidation. It is a highly cytotoxic and genotoxic α,β-unsaturated aldehyde, known to readily form adducts with proteins.

Formaldehyde (CH₂O) is the simplest aldehyde and is a ubiquitous environmental pollutant and a product of endogenous metabolism. It is known to form adducts with proteins and DNA.

Quantitative Data on Aldehyde Reactivity

AldehydeTarget MoleculeKey FindingsCitation
Acetaldehyde Histone ProteinsAcetaldehyde showed higher reactivity with purified H1 histone compared to a combination of glucose and acetaldehyde.[1]
Various Aldehydes Hepatoma Cell LinesCytotoxicity varied between different aldehydes (acetaldehyde, benzaldehyde, propionaldehyde, valeraldehyde) and cell lines, suggesting metabolism-dependent effects.[2]
Formaldehyde vs. Glutaraldehyde V79 CellsBoth aldehydes induced DNA-protein crosslinks, sister chromatid exchanges, and micronuclei, but with different dose-response relationships and cytotoxicity.[3]
Glycolaldehyde N-acetyl-Cys and N-acetyl-Phe-LysThe kinetic rate constant for thiohemiacetal formation with N-acetyl-Cys was four orders of magnitude higher than for Schiff base formation with N-acetyl-Phe-Lys.[4]

Inferred Reactivity of this compound

Based on fundamental chemical principles, the electron-withdrawing nature of the fluorine atom in this compound is expected to make its carbonyl carbon more electrophilic than that of acetaldehyde. This suggests that this compound would likely exhibit a higher reactivity towards nucleophiles, such as the amino and sulfhydryl groups of amino acid residues in proteins, as compared to acetaldehyde. However, without direct experimental data, its reactivity relative to highly reactive aldehydes like 4-HNE remains speculative.

Experimental Protocols

To directly compare the cross-reactivity of this compound with other biological aldehydes, the following experimental protocols can be adapted.

In Vitro Protein Adduction Assay

Objective: To quantify and compare the rate of adduct formation of different aldehydes with a model protein (e.g., bovine serum albumin, BSA).

Methodology:

  • Reaction Mixture Preparation: Prepare solutions of the model protein (e.g., 1 mg/mL BSA in phosphate-buffered saline, pH 7.4). Prepare stock solutions of the aldehydes (this compound, MDA, 4-HNE, formaldehyde) in a suitable solvent.

  • Incubation: Add a specific concentration of each aldehyde to the protein solution. Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quantification of Adducts:

    • Mass Spectrometry (MS): Analyze the protein samples using LC-MS/MS to identify and quantify specific amino acid modifications. This method provides detailed information about the sites and types of adducts formed.[5][6][7][8]

    • High-Performance Liquid Chromatography (HPLC): Derivatize the adducted proteins (e.g., with 2,4-dinitrophenylhydrazine for carbonyl groups) and quantify the products using HPLC with UV or fluorescence detection.[4]

    • Fluorescence Spectroscopy: For aldehydes that form fluorescent adducts, measure the increase in fluorescence intensity over time.[1][9]

  • Data Analysis: Determine the initial rates of adduct formation for each aldehyde and compare their reactivity.

Cell-Based Cytotoxicity Assay

Objective: To compare the cytotoxic effects of the aldehydes on a relevant cell line (e.g., hepatocytes, neurons).

Methodology:

  • Cell Culture: Culture the chosen cell line under standard conditions.

  • Treatment: Expose the cells to a range of concentrations of each aldehyde for a defined period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using standard assays such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate dehydrogenase release, an indicator of cell membrane damage.

    • Flow Cytometry with Propidium Iodide Staining: Quantifies the percentage of dead cells.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each aldehyde to compare their cytotoxic potency.[2][10][11]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of aldehyde cross-reactivity.

Signaling_Pathway cluster_0 Cellular Environment Aldehyde Aldehyde (e.g., this compound) Adduct_Formation Adduct Formation Aldehyde->Adduct_Formation Protein Protein (Nucleophilic Residues) Protein->Adduct_Formation DNA DNA DNA->Adduct_Formation Crosslinking Cross-linking Adduct_Formation->Crosslinking Oxidative_Stress Oxidative Stress Adduct_Formation->Oxidative_Stress Cellular_Damage Cellular Damage Crosslinking->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: General pathway of aldehyde-induced cellular damage.

Experimental_Workflow cluster_1 Experimental Design Aldehydes Prepare Aldehyde Solutions (this compound, MDA, 4-HNE, Formaldehyde) Incubation Incubate Aldehydes with Model Aldehydes->Incubation Model Select Biological Model (Protein, Cells) Model->Incubation Analysis Analyze Adduct Formation / Cytotoxicity Incubation->Analysis Comparison Compare Reactivity / Toxicity Analysis->Comparison

Caption: Workflow for comparative cross-reactivity studies.

Logical_Relationship This compound This compound (High Electrophilicity) Reactivity Relative Cross-Reactivity This compound->Reactivity Hypothesized High Biological_Aldehydes Other Biological Aldehydes (MDA, 4-HNE, Formaldehyde) Biological_Aldehydes->Reactivity Known

Caption: Hypothesized reactivity of this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound with major biological aldehydes is currently lacking, its chemical structure suggests a potentially high reactivity towards biological macromolecules. The provided experimental protocols offer a clear path for conducting such comparative studies, which are crucial for understanding the toxicological profile of this compound and its potential role in various pathologies. The generation of quantitative, comparative data will be invaluable for researchers in toxicology, drug development, and environmental health science. Further research in this area is strongly encouraged to fill this knowledge gap.

References

Benchmarking Computational Models for Predicting Fluoroacetaldehyde Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroacetaldehyde (C₂H₃FO) is a reactive aldehyde with significant interest in toxicology and biochemistry due to its role as a cardiotoxic agent and a metabolic precursor to fluoroacetate.[1] Accurate prediction of its properties through computational modeling is crucial for understanding its reactivity, toxicity, and metabolic fate, thereby aiding in drug development and risk assessment. This guide provides a comparative overview of various computational models for predicting the properties of this compound, supported by available experimental data and performance benchmarks from analogous compounds.

Experimental Data for this compound

A critical aspect of benchmarking computational models is the availability of high-quality experimental data. For this compound, experimental data is sparse. The following table summarizes the currently available experimental properties.

PropertyValueSource
Molecular Formula C₂H₃FO[2]
Molar Mass 62.043 g·mol⁻¹[2]
Boiling Point 19-23 °C[3]
LD50 (Intraperitoneal, mouse) 6 mg/kg[4]
LD50 (Subcutaneous, mouse) 4.8 mg/kg (4800 µg/kg)[4]

Comparison of Computational Models

The prediction of chemical properties can be broadly approached through two main computational methodologies: quantum mechanics (QM) based methods like Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Properties

Table 1: Performance of Selected DFT Functionals for Predicting Properties of Small Organic and Halogenated Molecules

DFT FunctionalPropertyMean Absolute Error (MAE) / Root Mean Square Error (RMSE)Computational CostKey Strengths & Weaknesses
B3LYP Reaction & Activation EnergiesCan have errors > 2 kcal/mol for some reaction types.[5]ModerateGood general-purpose functional, but may require dispersion corrections for accurate non-covalent interactions.[6]
M06-2X Reaction & Activation Energies~1.0-1.5 kcal/mol for reaction energies.[6]HigherExcellent for thermochemistry and kinetics of main-group elements.[5]
ωB97X-D ¹⁹F NMR Chemical ShiftsRMS error of 3.57 ppm.[7]HigherGood for non-covalent interactions and spectroscopic properties due to included dispersion corrections.[7]
PBE0 Reaction EnergiesErrors of ~2 kcal/mol or less for some reaction types.[5]ModerateA popular hybrid functional with good performance across a range of properties.
MN15 Activation EnergiesAmong the most accurate for activation energies.[6]HigherA meta-GGA functional with broad applicability.

Experimental Protocols for DFT Calculations:

A typical DFT calculation for predicting the properties of this compound would involve the following steps:

  • Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to predict vibrational frequencies for comparison with experimental IR spectra.

  • Property Calculation: Desired properties such as reaction energies, bond lengths, and NMR chemical shifts are then calculated at the same level of theory. For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed.

Quantitative Structure-Activity Relationship (QSAR) for Toxicity Prediction

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. These models are particularly useful for rapid screening of large numbers of chemicals. The predictive power of a QSAR model is typically assessed by its coefficient of determination (R²) and root mean square error (RMSE) for a test set of compounds.

Table 2: Performance of QSAR Models for Predicting Toxicity of Organic Compounds

| QSAR Model Type | Endpoint | R² (Test Set) | RMSE (Test Set) | Computational Cost | Key Strengths & Weaknesses | | :--- | :--- | :--- | :--- | :--- | | Multiple Linear Regression (MLR) | Toxicity of binary mixtures | 0.853 | 0.691 | Low | Simple to interpret, but may not capture non-linear relationships.[8] | | Radial Basis Function Neural Networks (RBFNN) | Toxicity of binary mixtures | 0.896 | 0.547 | Moderate | Can model non-linear relationships, but may be prone to overfitting.[8] | | Decision Tree Forest (DTF) | Reproductive Toxicity (pLOAEL) | 0.856 | 0.23 | High | Robust and can handle complex datasets.[9] | | Decision Tree Boost (DTB) | Reproductive Toxicity (pLOAEL) | 0.945 | 0.14 | High | Often provides higher accuracy than single decision trees.[9] |

Experimental Protocols for QSAR Model Development:

The development and validation of a QSAR model for predicting the toxicity of this compound would generally follow these steps:

  • Data Collection: A dataset of structurally diverse chemicals with experimentally determined toxicity values (e.g., LD50) is compiled.

  • Descriptor Calculation: For each chemical in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices) is calculated.

  • Model Building: The dataset is split into a training set and a test set. A statistical method (e.g., MLR, machine learning) is used to build a model that correlates the descriptors with the toxicity values for the training set.

  • Model Validation: The predictive performance of the model is evaluated using the independent test set. Statistical metrics such as R² and RMSE are calculated to assess the model's accuracy.[9]

Visualization of Computational Workflow

The following diagram illustrates a general workflow for the computational prediction of chemical properties, from initial structure input to property prediction and validation.

G Computational Property Prediction Workflow cluster_input Input cluster_dft Quantum Mechanics (DFT) cluster_qsar QSAR cluster_output Output & Validation Input Chemical Structure (e.g., SMILES, 3D coordinates) StructOpt Structure Optimization Input->StructOpt DFT Path DescCalc Descriptor Calculation Input->DescCalc QSAR Path FreqCalc Frequency Calculation StructOpt->FreqCalc PropCalc Property Calculation (Reactivity, Spectra) FreqCalc->PropCalc PredictedProps Predicted Properties PropCalc->PredictedProps ModelBuild Model Building (Training Set) DescCalc->ModelBuild ToxPred Toxicity Prediction ModelBuild->ToxPred ToxPred->PredictedProps Validation Validation against Experimental Data PredictedProps->Validation

Caption: A generalized workflow for predicting chemical properties using DFT and QSAR models.

Conclusion

While experimental data for this compound remains limited, computational modeling offers a powerful avenue for predicting its properties. DFT methods, particularly functionals like M06-2X and ωB97X-D, are well-suited for investigating its reactivity and spectroscopic characteristics. For toxicity assessment, QSAR models, especially those based on machine learning algorithms like decision trees, can provide rapid and reasonably accurate predictions. The choice of computational model should be guided by the specific property of interest, the desired level of accuracy, and the available computational resources. It is imperative that any computational prediction is accompanied by a clear description of the methodology and, where possible, validated against experimental data for related compounds to ensure reliability.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effects in Fluoroacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, offering profound insights into the transition states of chemical reactions. This guide provides a comparative analysis of kinetic isotope effects in reactions involving fluoroacetaldehyde, a compound of interest in various chemical and biological systems. Due to a scarcity of direct experimental data on this compound, this guide leverages data from its structural analog, acetaldehyde, to predict and contextualize the anticipated effects of fluorination.

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, arises primarily from the difference in zero-point vibrational energies between the isotopically substituted molecules. By measuring the KIE, researchers can deduce whether a specific bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.

Comparative Analysis: this compound vs. Acetaldehyde

One of the most studied reactions for acetaldehyde is its oxidation, particularly hydrogen abstraction by hydroxyl radicals. Isotopic substitution of the aldehydic hydrogen with deuterium (D) provides a clear primary kinetic isotope effect, indicating that the C-H bond is broken in the rate-determining step.

The Inductive Effect of Fluorine

The strong electron-withdrawing nature of the fluorine atom in this compound is anticipated to strengthen the C-H bond of the aldehyde group through a negative inductive effect (-I). A stronger bond typically exhibits a larger zero-point energy difference between its protiated and deuterated forms. Consequently, breaking the C-D bond in this compound would require more energy compared to breaking the C-D bond in acetaldehyde. This leads to the prediction that reactions involving the cleavage of the aldehydic C-H bond in this compound will exhibit a larger primary kinetic isotope effect compared to analogous reactions with acetaldehyde.

Quantitative Data on Acetaldehyde Reactions

To provide a concrete basis for comparison, the following table summarizes experimental data for the kinetic isotope effect in the gas-phase reaction of acetaldehyde with hydroxyl radicals.

ReactionIsotopic SubstitutionTemperature (K)kH/kDReference
CH₃CHO + OH → CH₃CO + H₂OAldehydic H/D2971.3 ± 0.1[1]
CH₃CHO + OH → CH₃CO + H₂OAldehydic H/D3831.2 ± 0.1[1]
CH₃CHO + OH → CH₃CO + H₂OAldehydic H/D6001.1 ± 0.1[1]
CH₃CHO + OH → CH₂CHO + H₂OMethyl H/D860>1[1]

Table 1: Kinetic Isotope Effects for the Reaction of Acetaldehyde with OH Radicals.[1]

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically labeled and unlabeled reactants. A common methodology for studying gas-phase radical reactions, such as the oxidation of aldehydes, is the pulsed laser photolysis/laser-induced fluorescence (PLP-LIF) technique.

General Protocol for PLP-LIF Measurement of KIEs:
  • Reactant Preparation: A mixture of the aldehyde (e.g., acetaldehyde or its deuterated isotopologue), a precursor for the radical (e.g., H₂O₂ for OH radicals), and a buffer gas (e.g., He or N₂) is prepared in a flow cell. The concentrations of the reactants are carefully controlled.

  • Radical Generation: A pulsed excimer laser is used to photolyze the precursor molecule, generating a transient concentration of the desired radical (e.g., OH).

  • Reaction Monitoring: The concentration of the radical is monitored over time using laser-induced fluorescence. A tunable dye laser excites the radical to a higher electronic state, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Data Acquisition: The fluorescence signal is recorded as a function of the delay time between the photolysis and probe laser pulses. This provides a decay profile of the radical concentration.

  • Rate Constant Determination: The pseudo-first-order rate constant for the decay of the radical is determined from the exponential fit of the decay profile. By varying the concentration of the aldehyde, the second-order rate constant for the reaction can be obtained.

  • KIE Calculation: The kinetic isotope effect (kH/kD) is calculated as the ratio of the second-order rate constants for the reaction with the unlabeled (kH) and labeled (kD) aldehyde.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual workflow for determining KIE and the anticipated energetic differences in reactions of this compound and acetaldehyde.

G cluster_0 Experimental Workflow for KIE Determination A Prepare Reactant Mixtures (Aldehyde + Radical Precursor + Buffer Gas) B Generate Radicals via Pulsed Laser Photolysis A->B C Monitor Radical Concentration with Laser-Induced Fluorescence B->C D Acquire Kinetic Data (Radical Decay Profile) C->D E Determine Rate Constants (kH and kD) D->E F Calculate Kinetic Isotope Effect (KIE = kH / kD) E->F G cluster_0 Acetaldehyde Reaction Coordinate cluster_1 This compound Reaction Coordinate R_Ac CH3CHO + OH TS_Ac [CH3C(O)---H---OH]‡ R_Ac->TS_Ac ΔG‡(H) P_Ac CH3CO + H2O TS_Ac->P_Ac R_F FCH2CHO + OH TS_F [FCH2C(O)---H---OH]‡ R_F->TS_F ΔG‡(F, H) TS_F->TS_Ac Predicted Higher ΔG‡ due to stronger C-H bond P_F FCH2CO + H2O TS_F->P_F

References

Safety Operating Guide

Proper Disposal of Fluoroacetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL GUIDELINES

Fluoroacetaldehyde is a highly toxic and hazardous chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. Under no circumstances should this chemical be disposed of via the sanitary sewer system.[1] The required method of disposal is through a licensed chemical destruction plant, typically involving controlled high-temperature incineration with flue gas scrubbing.[1]

This guide provides essential information for researchers, scientists, and drug development professionals on the proper operational and disposal plans for this compound, emphasizing safety and compliance with hazardous waste regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3] For operations with a risk of vapor or aerosol generation, a full-face respirator may be necessary.[1]

  • Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of its toxic vapors.[4]

  • Designated Area: Confine all work with this compound to a designated and clearly marked area within the laboratory.[4]

  • Spill Response: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Use appropriate absorbent materials for containment, and collect all contaminated materials in a sealed, properly labeled hazardous waste container.[1]

Waste Segregation and Container Compatibility

Proper segregation and storage of this compound waste are critical to prevent hazardous reactions.

  • Incompatible Materials: Avoid mixing this compound waste with incompatible chemicals. Consult the SDS for a comprehensive list of incompatible materials. As a general rule, do not mix with strong oxidizing agents, acids, or bases unless part of a validated neutralization procedure, which is not recommended for this compound.

  • Container Selection: Use only compatible containers for storing this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable for organic chemical waste.[5][6] Ensure the container has a secure, tight-fitting lid.[1] Never use metal containers for corrosive chemicals.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Acutely Toxic," "Flammable").[8]

Quantitative Disposal Data

Due to the extreme toxicity of this compound, specific quantitative limits for disposal are not typically provided, as direct disposal into the environment is prohibited. The primary disposal method is destructive incineration.

ParameterGuidelineCitation
Incineration Temperature While specific data for this compound is not available, hazardous waste containing halogenated organic substances often requires incineration at a minimum of 1100°C to ensure complete destruction and prevent the formation of toxic byproducts. This process must be carried out by a licensed hazardous waste disposal facility.
Container Rinsing Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.
Reporting Requirements Large quantity generators of hazardous waste are federally required to submit a biennial report detailing the nature, quantities, and disposition of the waste. State-specific reporting requirements may also apply to small and very small quantity generators. Consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.[9][10][11]

Experimental Protocols

Note on Chemical Neutralization:

It is strongly advised NOT to attempt chemical neutralization of this compound in a standard laboratory setting.

This compound is an acutely toxic substance, and its reaction chemistry can be unpredictable without specific, validated protocols. Attempting to neutralize it without a thoroughly tested and understood procedure could result in incomplete neutralization, the generation of equally or more toxic byproducts, or hazardous reactions.

A comprehensive search of scientific literature and safety resources did not yield any validated, step-by-step experimental protocols for the safe and effective neutralization of this compound for disposal purposes. The general reactivity of aldehydes does not provide a sufficient basis for developing a safe neutralization procedure for this highly hazardous compound.

Therefore, the only recommended and safe disposal method is to transfer the waste to a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound waste.

Fluoroacetaldehyde_Disposal_Workflow This compound Disposal Workflow cluster_LabOperations In-Lab Procedures cluster_Disposal Waste Disposition Start Generation of This compound Waste Segregate Segregate Waste at Point of Generation Start->Segregate Containerize Place in a Labeled, Compatible Waste Container Segregate->Containerize Store Store Securely in a Designated Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Transport Licensed Hazardous Waste Transporter Collects Waste ContactEHS->Transport Incineration High-Temperature Incineration at a Licensed Facility Transport->Incineration End Proper Disposal Complete Incineration->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.